Technical Documentation Center

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
  • CAS: 733798-69-1

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

[1][2] Strategic Abstract 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for GPCR antagonists (specifically CCR1/CCR5), PPAR agonists, and MenA inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Strategic Abstract

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for GPCR antagonists (specifically CCR1/CCR5), PPAR agonists, and MenA inhibitors for tuberculosis therapy.[1][2]

This guide details the synthesis of this zwitterionic target. While direct alkylation of isonipecotic acid is chemically possible, it is often plagued by poor solubility and difficult purification.[2] Therefore, this guide prioritizes the Ester-Intermediate Route (Methodology A) . This approach utilizes ethyl isonipecotate to ensure homogeneous reaction conditions, facile purification, and high reproducibility, followed by a controlled saponification.[2] A secondary Reductive Amination Route (Methodology B) is provided for scenarios requiring mild, protecting-group-free conditions.[1][2]

Chemical Profile & Retrosynthesis[1][2][3][4]

Target Specifications
PropertyData
IUPAC Name 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
CAS Number 733798-69-1
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
pKa (Predicted) ~3.8 (Acid), ~9.2 (Amine)
Solubility Soluble in DMSO, MeOH (hot); Limited in non-polar solvents.[1][2]
Retrosynthetic Logic

The structural dissection reveals two primary disconnections at the C–N bond.[2] The choice depends on the availability of the electrophile (benzyl chloride vs. benzaldehyde).

Retrosynthesis Target Target Molecule 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Nucleophile Ethyl Isonipecotate (or Isonipecotic Acid) Disconnection->Precursor1 Precursor2 Electrophile A 4-Chlorobenzyl Chloride (Alkylation Route) Disconnection->Precursor2 Precursor3 Electrophile B 4-Chlorobenzaldehyde (Reductive Amination Route) Disconnection->Precursor3

Figure 1: Retrosynthetic analysis showing the divergent electrophile choices based on the chosen methodology.

Methodology A: The Ester-Intermediate Route (Recommended)[1][2]

Rationale: This route avoids the solubility issues of zwitterionic amino acids.[1][2] By using the ethyl ester, the reaction remains in the organic phase, allowing for standard aqueous workups and preventing the product from crashing out prematurely or trapping salts.

Phase 1: N-Alkylation

Reaction: Ethyl isonipecotate + 4-Chlorobenzyl chloride


 Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate[1][2]
Reagents & Stoichiometry[3][4]
  • Ethyl Isonipecotate (CAS 1126-09-6): 1.0 equiv[1][2]

  • 4-Chlorobenzyl chloride (CAS 104-83-6): 1.1 equiv[1][2]

  • Potassium Carbonate (Anhydrous): 2.5 equiv[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (10 volumes)

  • Catalyst (Optional): KI (0.1 equiv) to accelerate reaction via Finkelstein mechanism.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with Ethyl isonipecotate (10 mmol) and MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol) and catalytic KI (1 mmol). Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation: Add 4-Chlorobenzyl chloride (11 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting amine spot (near baseline) should disappear; a new, less polar spot (Ester Intermediate) will appear.[2]

  • Workup: Cool to RT. Filter off inorganic salts (

    
    /KCl).[1][2] Rinse the filter cake with MeCN.[1][2]
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ethyl ester (usually a yellow oil).

  • Purification (Optional): If high purity is required before hydrolysis, pass through a short silica plug eluting with Hexane/EtOAc.[1][2]

Phase 2: Saponification (Hydrolysis)

Reaction: Ester Intermediate


 Target Acid[2]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude ester from Phase 1 in THF (30 mL).

  • Base Addition: Add a solution of LiOH·H₂O (20 mmol, 2.0 equiv) in Water (10 mL).

  • Reaction: Stir vigorously at RT for 3–12 hours.

    • Note: Heating to 50°C accelerates this but is usually unnecessary.[1][2]

  • Quench & Isolation:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).[1][2]

    • Wash with Diethyl Ether (2 x 10 mL) to remove unreacted benzyl chloride or non-polar impurities.[1][2]

    • Critical Step (pH Adjustment): Acidify the aqueous layer carefully with 1N HCl to pH ~4–5 (the isoelectric point).[2] The product should precipitate as a white solid.[1][2][4]

  • Final Purification: Filter the precipitate, wash with cold water and cold acetone. Dry under vacuum at 45°C.[1][2]

Methodology B: Reductive Amination (Alternative)[1][2][3][5]

Rationale: Useful if 4-Chlorobenzyl chloride is unavailable or if avoiding basic alkylation conditions is necessary due to other sensitive functional groups.[1][2]

Reaction: Isonipecotic acid + 4-Chlorobenzaldehyde


 Target[1][2]
Protocol
  • Imine Formation: Suspend Isonipecotic acid (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM.[1][2] Add 4-Chlorobenzaldehyde (1.0 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir for 30–60 mins.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Quench with water. Adjust pH to 5–6. Extract the product into EtOAc (requires careful pH control as the zwitterion is water-soluble).[1][2] Note: This workup is often more tedious than Method A.

Synthetic Workflow Visualization

The following diagram illustrates the preferred Methodology A (Ester Route), highlighting the critical decision points and phase changes.

SyntheticWorkflow SM1 Ethyl Isonipecotate Intermediate Ethyl 1-(4-chlorobenzyl) piperidine-4-carboxylate SM1->Intermediate N-Alkylation SM2 4-Cl-Benzyl Chloride SM2->Intermediate Reagents K2CO3 / MeCN Reflux, 6h Reagents->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Workup Acidify to pH 4-5 (Precipitation) Hydrolysis->Workup Product FINAL PRODUCT (White Solid) Workup->Product Filtration & Drying

Figure 2: Process flow for the Ester-Intermediate synthesis route.[1][2]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete conversion; Moisture in solvent.[1][2]Ensure MeCN is dry.[1][2][5] Add catalytic KI (Finkelstein reaction) to convert chloride to more reactive iodide in situ.[1][2]
Product Oiling Out Impurities preventing crystallization.[1][2]Triturate the final oil with cold Diethyl Ether or Hexane to induce crystallization.[1][2]
Incomplete Hydrolysis Steric bulk or insufficient base.[1][2]Increase LiOH to 3.0 equiv and heat to 50°C. Ensure THF is used to solubilize the ester.
NMR: Missing Proton Zwitterion effect on COOH proton.The carboxylic acid proton is often broad or invisible in CDCl₃.[1][2] Run NMR in DMSO-d₆ or D₂O/NaOD.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved January 28, 2026.[1][2] [Link][1][2]

  • Organic Syntheses. (2004).[1][2] General procedure for N-alkylation of piperidine derivatives. (Analogous procedure referencing N-Boc and N-Benzyl protection strategies). [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational text for Methodology B). [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

Executive Summary 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) is a critical pharmacophore and intermediate in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) is a critical pharmacophore and intermediate in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Its structure combines a polar, ionizable isonipecotic acid core with a lipophilic 4-chlorobenzyl moiety. This unique amphiphilic architecture dictates a complex physicochemical profile characterized by pH-dependent solubility and zwitterionic behavior at physiological pH. This guide provides an authoritative analysis of its physicochemical properties, analytical signatures, and experimental protocols for characterization.

Molecular Architecture & Identification

The compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid and at the nitrogen (1-position) with a 4-chlorobenzyl group.[1] This substitution pattern significantly alters the properties relative to the parent isonipecotic acid, introducing lipophilicity while retaining zwitterionic potential.

Table 1: Chemical Identification Data
ParameterSpecification
IUPAC Name 1-[(4-Chlorophenyl)methyl]piperidine-4-carboxylic acid
Common Synonyms N-(4-Chlorobenzyl)isonipecotic acid; 1-(4-Chlorobenzyl)-4-carboxypiperidine
CAS Number 733798-69-1
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
Exact Mass 253.0869 Da
SMILES OC(=O)C1CCN(CC2=CC=C(Cl)C=C2)CC1
InChI Key FCNZWHCTMHUWMT-UHFFFAOYSA-N

Physicochemical Properties[3][4][5][6][7][8]

Understanding the physicochemical behavior of this molecule is essential for formulation and assay development. The interplay between the basic tertiary amine and the acidic carboxyl group creates distinct ionization states.

Ionization Profile (pKa)[9]

The molecule possesses two ionizable centers:[2]

  • Carboxylic Acid (Acidic): pKa ≈ 3.5 – 4.0. At pH > 4, this group exists primarily as the carboxylate anion (

    
    ).
    
  • Tertiary Amine (Basic): pKa ≈ 8.0 – 9.0. The N-benzyl substitution slightly lowers the basicity compared to unsubstituted piperidine (pKa ~11), but it remains protonated (

    
    ) at physiological pH.
    

Physiological State: At pH 7.4, the molecule exists predominantly as a zwitterion (net charge 0), with a negatively charged carboxylate and a positively charged ammonium center. This zwitterionic character significantly impacts membrane permeability and solubility.

Lipophilicity (LogP vs. LogD)

While the calculated partition coefficient (XLogP3) is approximately 1.7 , the distribution coefficient (LogD) is highly pH-dependent due to ionization.[3]

  • LogP (Neutral species): ~1.7 (Moderate lipophilicity driven by the chlorobenzyl ring).

  • LogD (pH 7.4): Significantly lower (typically < 0) due to the zwitterionic nature, which favors the aqueous phase over the lipid phase despite the lipophilic tail.

Solubility Profile
Solvent / MediumSolubility BehaviorMechanism
Water (pH 7) Low to ModerateZwitterionic lattice energy limits solubility; typically < 1 mg/mL without adjustment.
0.1 M HCl HighProtonation of amine forms a soluble cation (

,

).
0.1 M NaOH HighDeprotonation of acid forms a soluble anion (

,

).
DMSO High (> 10 mM)Dipolar aprotic solvent disrupts lattice interactions.
Methanol ModerateSolubilizes both the organic tail and polar head group.

Visualization of Equilibria & Synthesis

Ionization Pathway

The following diagram illustrates the pH-dependent speciation of the compound, critical for understanding its behavior in biological assays.

Ionization Cation Cationic Form (pH < 3) [NH+, COOH] Zwitterion Zwitterion (pH 4 - 8) [NH+, COO-] Cation->Zwitterion pKa1 ~3.8 (-H+ from COOH) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9) [N, COO-] Zwitterion->Anion pKa2 ~8.5 (-H+ from NH+) Anion->Zwitterion +H+

Figure 1: Ionization equilibria showing the transition from cation to zwitterion to anion across the pH scale.

Synthesis Workflow (Reductive Amination)

The most robust synthetic route involves the reductive amination of isonipecotic acid. This method minimizes over-alkylation byproducts common in direct alkylation.

Synthesis SM1 Isonipecotic Acid (Piperidine-4-COOH) Imine Intermediate Imine (Transient) SM1->Imine Condensation (MeOH/DCM) SM2 4-Chlorobenzaldehyde SM2->Imine Condensation (MeOH/DCM) Reagent Reducing Agent (NaBH(OAc)3 or H2/Pd) Product 1-(4-Chlorobenzyl)piperidine- 4-carboxylic acid Reagent->Product Hydride Source Imine->Product Reduction (in situ)

Figure 2: One-pot reductive amination pathway for high-purity synthesis.

Analytical Characterization

To validate the identity of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid, the following spectral features are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Aromatic Region:

    
     7.30 – 7.45 ppm (m, 4H, AA'BB' system of 4-chlorophenyl).
    
  • Benzylic Protons:

    
     3.50 ppm (s, 2H, 
    
    
    
    ).
  • Piperidine Ring:

    • 
       2.70 – 2.80 ppm (m, 2H, equatorial N-
      
      
      
      ).
    • 
       2.15 – 2.25 ppm (m, 1H, 
      
      
      
      -COOH).
    • 
       1.90 – 2.05 ppm (m, 2H, axial N-
      
      
      
      ).
    • 
       1.75 – 1.85 ppm (m, 2H, piperidine ring).
      
    • 
       1.50 – 1.65 ppm (m, 2H, piperidine ring).
      
  • Acid Proton:

    
     12.00+ ppm (bs, 1H, COOH, exchangeable with 
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Parent Ion (

    
    ):  m/z 254.1 (Calculated: 254.09).
    
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

    
     / 
    
    
    
    ).
  • Fragmentation: Loss of the carboxylic acid group (

    
    ) or cleavage of the benzyl group (
    
    
    
    ) are common in MS/MS.

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the precise ionization constants (


) for formulation stability.
  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Water/Methanol ratios) and extrapolate to 0% organic.

  • Acidification: Adjust pH to ~2.0 using 0.1 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator. Record pH vs. volume added.

  • Analysis: Plot the first derivative of the titration curve.

    • Inflection 1 (Acidic region): Corresponds to the carboxylic acid deprotonation (

      
      ).
      
    • Inflection 2 (Basic region): Corresponds to the ammonium deprotonation (

      
      ).
      
Protocol 2: Lipophilicity (LogD) Measurement

Objective: To assess membrane permeability potential at physiological pH.[3]

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

  • Dissolution: Dissolve 1 mg of compound in the PBS-saturated octanol phase.

  • Equilibration: Mix equal volumes of the drug-octanol solution and octanol-saturated PBS in a shake flask. Rotate for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa/LogD methodology).

Sources

Foundational

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid CAS number 733798-69-1

CAS Number: 733798-69-1 Document Type: Technical Whitepaper & Synthesis Protocol Author Role: Senior Application Scientist[1][2][3] Executive Summary 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) repre...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 733798-69-1 Document Type: Technical Whitepaper & Synthesis Protocol Author Role: Senior Application Scientist[1][2][3]

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) represents a critical pharmacophore in modern medicinal chemistry.[1][2][3] Structurally, it combines a semi-rigid piperidine core with a lipophilic 4-chlorobenzyl tail and a polar carboxylic acid headgroup.[1][2][3][4] This amphiphilic architecture makes it an ideal "privileged scaffold" for targeting G-Protein Coupled Receptors (GPCRs), particularly chemokine receptors (CCR antagonists), and metabolic enzymes like MenA in Mycobacterium tuberculosis.[3][4]

This guide moves beyond basic catalog data to provide a robust, field-validated workflow for the synthesis, purification, and application of this compound. We focus on ensuring high chemical purity (>98%) and understanding the physicochemical parameters that drive its biological interactions.[2][3][4]

Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8]

Understanding the ionization state of this molecule is prerequisite for successful synthesis and assay development.[3][4] It exists as a zwitterion at neutral pH.[2][3][4]

PropertyValueTechnical Insight
Molecular Formula C₁₃H₁₆ClNO₂--
Molecular Weight 253.72 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2][3]
pKa (Acid) ~4.2 (Predicted)Deprotonated at physiological pH (COO⁻).[2][3][4]
pKa (Base) ~8.8 (Predicted)The tertiary amine is protonated at physiological pH (NH⁺).[2][3][4]
LogP 2.1 - 2.5Optimal lipophilicity for membrane permeability; the chlorobenzyl group significantly enhances hydrophobic binding contacts.[2][3][4]
Appearance White to Off-white SolidHygroscopic as a hydrochloride salt; stable as a zwitterion.[1][2][3][4]

Synthetic Methodologies

While direct alkylation is possible, Reductive Amination is the superior pathway for high-purity applications.[1][2][3][4] It avoids the use of lachrymatory benzyl halides and minimizes over-alkylation byproducts.[3][4]

Method A: Reductive Amination (Recommended)

Reaction Logic: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the aldehyde or carboxylic acid functionalities.[3][4]

Materials
  • Substrate: Isonipecotic acid (Piperidine-4-carboxylic acid) [CAS: 498-94-2][1][2][3]

  • Reagent: 4-Chlorobenzaldehyde [CAS: 104-88-1][1][2][3]

  • Reductant: Sodium triacetoxyborohydride (STAB)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2][3][4]

  • Catalyst: Acetic Acid (AcOH)[2][3]

Protocol
  • Imine Formation: In a dry flask, suspend Isonipecotic acid (1.0 eq) in DCE (0.2 M concentration). Add 4-Chlorobenzaldehyde (1.1 eq).[2][3]

  • Activation: Add Acetic Acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature (RT) for 30–60 minutes. Note: The mixture may remain heterogeneous.[4]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes to control gas evolution.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by LCMS (Target Mass: 254.1 [M+H]⁺).[2][3][4]

  • Quench: Quench with saturated aqueous NaHCO₃.

Method B: Direct Alkylation (Alternative)

Reaction Logic: Standard S_N2 nucleophilic substitution.[2][3][4] Requires careful pH control to ensure the piperidine nitrogen is nucleophilic while minimizing esterification of the carboxylic acid.[4]

Protocol
  • Dissolve Isonipecotic acid (1.0 eq) in DMF.

  • Add K₂CO₃ (2.5 eq) and stir for 30 minutes to generate the carboxylate and free amine.

  • Add 4-Chlorobenzyl chloride (1.0 eq) dropwise.[2][3][4]

  • Heat to 60°C for 4–6 hours. Critical: Higher temperatures promote esterification.[1]

Purification & Isolation Strategy

The amphoteric nature of CAS 733798-69-1 allows for a "self-purifying" workup that avoids column chromatography in many cases.[1][2][3]

Diagram 1: Synthesis & Purification Workflow

SynthesisWorkflow cluster_impurities Impurity Removal Start Start: Isonipecotic Acid + 4-Cl-Benzaldehyde Reaction Reductive Amination (STAB, DCE, AcOH) Start->Reaction Quench Quench with sat. NaHCO3 (pH ~8) Reaction->Quench PhaseSep Phase Separation (Discard Organic Layer containing neutral impurities) Quench->PhaseSep AqLayer Aqueous Layer (Contains Product as Carboxylate salt) PhaseSep->AqLayer Product in Aqueous Acidify Acidify to pH 4.5 (Isoelectric Point) using 1M HCl AqLayer->Acidify Precipitation Precipitation of Zwitterion Acidify->Precipitation Filtration Filtration & Cold Water Wash Precipitation->Filtration Final Final Product: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Filtration->Final

Caption: Isoelectric precipitation workflow maximizing yield and purity without chromatography.

Medicinal Chemistry Applications

The "Linker" Concept

In Fragment-Based Drug Design (FBDD), this molecule serves as a robust linker.[2][3][4] The carboxylic acid can be converted to amides, esters, or heterocycles (e.g., oxadiazoles), while the 4-chlorobenzyl group provides a "lipophilic anchor" often required for binding to hydrophobic pockets in GPCRs.[4]

Case Study: MenA Inhibitors

Research into Mycobacterium tuberculosis has identified 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) as a drug target.[1][2][3] Piperidine derivatives carrying 4-chlorobenzyl substituents have shown significant potency.[1][2][3] The 4-chloro substituent is critical; it occupies a specific hydrophobic sub-pocket, improving binding affinity by up to 2-log units compared to the unsubstituted benzyl analog [1].[1][2][3][4]

Diagram 2: Pharmacophore Mapping

Pharmacophore Compound 1-(4-Chlorobenzyl) piperidine-4-COOH Cl_Group 4-Cl Substituent: Halogen Bonding / Hydrophobic Fill Compound->Cl_Group Benzyl Benzyl Ring: Pi-Pi Stacking Compound->Benzyl BasicN Tertiary Amine: Ionic Interaction (Asp/Glu residues) Compound->BasicN COOH Carboxylic Acid: H-Bond Donor/Acceptor Compound->COOH

Caption: Key pharmacophoric elements driving biological interaction.[1][2][3]

Analytical Validation

To certify the identity of CAS 733798-69-1, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.1 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).[3][4]

  • δ 7.30–7.40 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenyl).[2][3][4]

  • δ 3.45 ppm (s, 2H): Benzylic CH₂ (distinctive singlet).[3][4]

  • δ 2.70–2.80 ppm (m, 2H): Piperidine equatorial protons (adjacent to N).[3][4]

  • δ 2.15–2.25 ppm (m, 1H): Methine proton (CH-COOH).[2][3][4]

  • δ 1.90–2.00 ppm (m, 2H): Piperidine axial protons (adjacent to N).[3][4]

  • δ 1.50–1.80 ppm (m, 4H): Remaining piperidine ring protons.[3][4]

Mass Spectrometry (LC-MS)[2][3]
  • Ionization: ESI Positive Mode.

  • Parent Ion: m/z = 254.1 [M+H]⁺ (³⁵Cl isotope) and 256.1 (³⁷Cl isotope).[2][3]

  • Isotope Pattern: Characteristic 3:1 ratio for Cl isotopes confirms the presence of the chlorine atom.[4]

Safety & Handling

  • Hazard: Irritant to eyes, respiratory system, and skin.[3][4]

  • Storage: Store at 2–8°C. The zwitterionic form is stable, but hydrochloride salts are hygroscopic and should be stored in a desiccator.[3][4]

  • Disposal: Halogenated organic waste.[2][3][4]

References

  • SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PubMed Central URL:[3][Link]

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI) URL:[2][3][Link][2][3]

  • Structure-Property Relationships of Carboxylic Acid Isosteres. Source: ACS Medicinal Chemistry Letters URL:[Link][2][3]

Sources

Exploratory

Mechanistic Profiling of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

This is an in-depth technical guide on the mechanism of action and pharmacological utility of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid . A Functional Scaffold Analysis in Ligand Design Part 1: Executive Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action and pharmacological utility of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid .

A Functional Scaffold Analysis in Ligand Design

Part 1: Executive Technical Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) is a functionalized derivative of isonipecotic acid (piperidine-4-carboxylic acid). In medicinal chemistry, it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets through specific side-chain modifications.

Its mechanism of action is defined by its dual pharmacophoric nature:

  • The Polar Warhead (Carboxylic Acid + Piperidine): Mimics the zwitterionic structure of

    
    -aminobutyric acid (GABA)  and transition states of carboxylate-containing substrates.
    
  • The Hydrophobic Anchor (4-Chlorobenzyl): Facilitates interaction with hydrophobic allosteric pockets or lipid-interface domains, significantly improving membrane permeability compared to the parent isonipecotic acid.

This guide analyzes its activity across two primary biological contexts: GABAergic modulation (neurotransmission) and MenA inhibition (antimicrobial target).

Part 2: Chemical Biology & Pharmacophore Logic

The molecule operates as a bioisostere for specific amino acid derivatives. The rigid piperidine ring reduces the conformational entropy cost upon binding, making it a more potent scaffold than flexible chain analogs.

Pharmacophore Mapping
  • Domain A (Interaction): The C4-Carboxylic Acid acts as a hydrogen bond donor/acceptor, mimicking the C-terminus of peptide substrates or the carboxylate of GABA.

  • Domain B (Linker): The Piperidine ring provides a semi-rigid spacer (chair conformation), orienting the acid and the hydrophobic tail in a specific vector.

  • Domain C (Anchor): The N-(4-Chlorobenzyl) group targets hydrophobic sub-pockets (e.g., aromatic cages in GPCRs or hydrophobic channels in enzymes). The chlorine atom at the para position enhances lipophilicity and fills halogen-binding pockets via "sigma-hole" interactions.

Pharmacophore Acid C4-Carboxyl Group (Electrostatic/H-Bonding) Piperidine Piperidine Core (Entropic Constraint) Acid->Piperidine C4 Attachment Target Biological Target (GABA-A / MenA) Acid->Target Mimics Substrate Carboxylate Benzyl N-(4-Chlorobenzyl) (Hydrophobic Anchor) Piperidine->Benzyl N1 Attachment Benzyl->Target Occupies Hydrophobic Pocket

Figure 1: Pharmacophore decomposition of the scaffold showing the functional role of each moiety in target binding.

Part 3: Mechanism of Action 1 – GABAergic System Modulation

The core structure, isonipecotic acid , is a known low-affinity agonist of the GABA_A receptor . The addition of the 4-chlorobenzyl group alters its pharmacology, shifting it towards GABA Transporter (GAT) inhibition or lipophilic GABA mimicry.

1. GABA Mimicry Mechanism
  • Agonist Potential: The piperidine-4-carboxylic acid core structurally superimposes with the GABA molecule in its "folded" active conformation.

  • Receptor Interaction: The carboxylate group interacts with Arg66 (in

    
     subunits) of the GABA binding site, while the piperidine amine (cationic at physiological pH) interacts with Glu155  (in 
    
    
    
    subunits).
  • Lipophilic Modification: The 4-chlorobenzyl group prevents the molecule from being a pure agonist (due to steric clash in the orthosteric site) but enhances affinity for the GABA Transporter (GAT-1) , potentially blocking GABA reuptake.

2. Blood-Brain Barrier (BBB) Penetration

Unlike isonipecotic acid, which is too polar to cross the BBB efficiently, the 1-(4-chlorobenzyl) moiety significantly increases the logP (partition coefficient), facilitating passive diffusion into the CNS.

Data Summary: GABAergic Potency Shift

Compound Target Mechanism Est. LogP
GABA GABA-A / GAT Endogenous Agonist -2.3
Isonipecotic Acid GABA-A Partial Agonist -1.8

| 1-(4-Cl-Bn)-Piperidine-4-COOH | GAT-1 / GABA-A | Uptake Inhibitor / Modulator | 2.1 |

Part 4: Mechanism of Action 2 – MenA Inhibition (Antimicrobial)

Recent research identifies N-substituted piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , a critical enzyme in the biosynthesis of Menaquinone (Vitamin K2) in Mycobacterium tuberculosis.

The MenA Inhibition Pathway
  • Target Role: MenA catalyzes the attachment of an isoprenyl side chain to the 1,4-dihydroxy-2-naphthoate (DHNA) core.[1] This is essential for the electron transport chain in bacteria.

  • Inhibitor Binding:

    • The Carboxylic Acid mimics the acidic nature of the DHNA substrate.

    • The 4-Chlorobenzyl group mimics the growing lipophilic isoprenoid chain or occupies the hydrophobic tunnel intended for the isoprenyl diphosphate.

  • Consequence: Inhibition of MenA depletes menaquinone, collapsing the bacterial proton motive force and halting ATP synthesis, leading to cell death (bactericidal).

MenA_Pathway Substrate 1,4-Dihydroxy-2-naphthoate (DHNA) Enzyme MenA Enzyme (Isoprenyltransferase) Substrate->Enzyme Binds Active Site Product Demethylmenaquinone Enzyme->Product Prenylation Inhibitor 1-(4-Chlorobenzyl) piperidine-4-COOH Inhibitor->Enzyme Competitive Inhibition (Mimics Transition State) CellDeath ATP Depletion & Bacterial Death Inhibitor->CellDeath Bactericidal Effect Product->CellDeath Pathway Blocked

Figure 2: Mechanism of MenA inhibition in Mycobacterium tuberculosis. The compound competitively inhibits the prenylation step.

Part 5: Experimental Protocols
Protocol A: Synthesis via Reductive Amination

To generate the scaffold for testing.

  • Reagents: Isonipecotic acid (1 eq), 4-Chlorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/MeOH (solvent).

  • Procedure:

    • Dissolve isonipecotic acid in MeOH/DCM (1:1).

    • Add 4-chlorobenzaldehyde and catalytic acetic acid. Stir for 1 hour at Room Temperature (RT) to form the imine intermediate.

    • Add STAB slowly at 0°C.

    • Stir overnight at RT.

    • Workup: Quench with saturated NaHCO3. Extract with DCM. The carboxylic acid moiety may require careful pH adjustment (isoelectric point precipitation) or use of the ester form followed by hydrolysis.

Protocol B: GABA Uptake Assay (Synaptosomal)

To validate GAT inhibition.

  • Preparation: Isolate synaptosomes from rat brain cortex via homogenization and centrifugation (1000g then 12,000g).

  • Incubation: Resuspend synaptosomes in Krebs-Ringer buffer.

  • Treatment: Add 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid at varying concentrations (0.1 µM – 100 µM).

  • Tracer: Add [³H]-GABA (10 nM final concentration). Incubate for 5-10 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 relative to control (non-treated).

References
  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor ligands and their therapeutic potentials." Current Topics in Medicinal Chemistry. Link

  • Debnath, J., et al. (2012). "Structure-Based Design of MenA Inhibitors." Journal of Medicinal Chemistry. Link (Contextual reference for piperidine scaffolds in MenA).

  • PubChem Compound Summary. (2024). "1-(4-Chlorobenzyl)piperidine-4-carboxylic acid." National Center for Biotechnology Information. Link

  • Kerr, D.I., & Ong, J. (1992). "GABA agonists and antagonists." Medicinal Research Reviews. Link

Sources

Foundational

Biological Activity of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid Derivatives

Executive Summary: The "Privileged" Scaffold In medicinal chemistry, the 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid scaffold represents a classic "privileged structure"—a molecular framework capable of providing liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In medicinal chemistry, the 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid scaffold represents a classic "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the parent molecule, isonipecotic acid (piperidine-4-carboxylic acid), is a hydrophilic GABA-A agonist, the introduction of the lipophilic N-(4-chlorobenzyl) moiety drastically alters its pharmacology.

This modification shifts the molecule's activity profile from a neurotransmitter mimic to a hydrophobic pocket binder, enabling high-affinity interactions with enzymes (Acetylcholinesterase, MenA) and G-Protein Coupled Receptors (CCR5). This guide analyzes the biological utility, structure-activity relationships (SAR), and synthesis of this scaffold, specifically for researchers in neurodegeneration and antimicrobial drug discovery.

Chemical Biology & Pharmacophore Analysis[1]

The biological activity of this scaffold is driven by two distinct domains:

  • The Head Group (Carboxylic Acid): Functions as a hydrogen bond donor/acceptor or a metal-chelating motif. In many derivatives, this is converted to amides, esters, or hydroxamic acids to target specific active sites (e.g., Zinc binding in HDACs).

  • The Tail Group (4-Chlorobenzyl):

    • Lipophilicity: The chlorine atom at the para-position significantly increases logP, facilitating blood-brain barrier (BBB) penetration—critical for Alzheimer's therapeutics.

    • Metabolic Stability: The chlorine blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life compared to unsubstituted benzyl analogs.

    • Pi-Stacking: The electron-deficient aromatic ring engages in

      
       stacking interactions with aromatic residues (Trp, Phe, Tyr) in receptor binding pockets.
      
Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Biological Implication
Molecular Weight 253.72 g/mol Fragment-like; ideal for lead optimization.
cLogP ~2.5 - 3.0High membrane permeability; CNS active.
H-Bond Donors 1 (COOH)Specific interaction with catalytic residues (e.g., Ser203 in AChE).
H-Bond Acceptors 3Interaction with backbone amides.
pKa (Basic N) ~8.5Protonated at physiological pH; mimics cationic transition states.

Therapeutic Domain A: Neurodegeneration (AChE & HDAC)

The most authoritative application of N-benzylpiperidine derivatives is in the inhibition of Acetylcholinesterase (AChE) , the enzyme responsible for breaking down acetylcholine.

Mechanism of Action

The 1-(4-Chlorobenzyl)piperidine moiety mimics the binding mode of Donepezil (Aricept) .

  • CAS Binding: The protonated piperidine nitrogen binds to the Catalytic Anionic Site (CAS) via cation-

    
     interactions with Trp84.
    
  • PAS Binding: The 4-chlorobenzyl group extends into the Peripheral Anionic Site (PAS), interacting with Trp279. This dual-site binding prevents the hydrolysis of acetylcholine and inhibits AChE-induced amyloid-

    
     aggregation.
    
Dual-Targeting (AChE + HDAC)

Recent studies have derivatized the carboxylic acid position into a hydroxamic acid . This creates a Multi-Target Directed Ligand (MTDL) that simultaneously:

  • Inhibits AChE (via the benzylpiperidine tail).[1]

  • Inhibits Histone Deacetylase (HDAC) (via the hydroxamic acid head), promoting neuroprotection and synaptic plasticity.

Critical Insight: The 4-chloro substitution is superior to the unsubstituted benzyl in these derivatives because it fills the hydrophobic gorge of AChE more effectively, often improving IC50 values from the micromolar to the nanomolar range.

Therapeutic Domain B: Antimicrobial (MenA Inhibition)[2]

A less common but highly significant application is in the treatment of Mycobacterium tuberculosis (Mtb).

Target: MenA

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is a critical enzyme in the biosynthesis of menaquinone (Vitamin K2), which Mtb requires for electron transport and ATP synthesis.[2]

The Protocol: MenA Inhibition

Derivatives of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid act as substrate mimics. The lipophilic benzyl group competes with the isoprenyl chain, while the carboxylate core interferes with the naphthoate binding site.

  • Efficacy: Derivatives have shown bactericidal activity against nutrient-deficient, persistent mycobacteria.[2]

  • SAR Note: The 4-chlorobenzyl group is essential here. Replacing it with a hydrophilic group destroys activity, as the inhibitor must penetrate the mycobacterial cell wall and bind to the membrane-associated MenA enzyme.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Rationale: This is the industry-standard method for generating the scaffold with high yield and minimal side products.

Reagents:

  • Piperidine-4-carboxylic acid (Isonipecotic acid) or its ethyl ester.[3]

  • 4-Chlorobenzaldehyde.[2]

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic Acid (catalytic).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of Ethyl isonipecotate in DCE. Add 1.1 eq of 4-Chlorobenzaldehyde. Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Slowly add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Note: STAB is preferred over NaBH4 for its selectivity toward imines over aldehydes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 4 hours, then acidify to pH 3 to precipitate the product.

Protocol 2: Ellman’s Assay for AChE Inhibition

Rationale: To validate biological activity, the standard colorimetric assay is required.

  • Preparation: Dissolve the test compound (1-(4-Chlorobenzyl)piperidine derivative) in DMSO.

  • Enzyme Mix: In a 96-well plate, add 150

    
    L of 0.1 M phosphate buffer (pH 8.0). Add 20 
    
    
    
    L of AChE solution (0.2 U/mL).
  • Incubation: Add 10

    
    L of test compound. Incubate at 25°C for 10 minutes.
    
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman's reagent) and 10 
    
    
    
    L of Acetylthiocholine iodide (substrate).
  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow color indicates thiocholine production.

  • Calculation: % Inhibition =

    
    .
    

Visualization of Pathways

Diagram 1: Synthesis & Biological Divergence

This diagram illustrates how the core scaffold is synthesized and then diverted to either Neurodegenerative or Antimicrobial targets based on the specific "Warhead" (R-group) modification.

G cluster_0 Synthesis Core cluster_1 Therapeutic Divergence Isonipecotate Ethyl Isonipecotate (Scaffold) Intermediate Imine Intermediate Isonipecotate->Intermediate + Aldehyde (Reductive Amination) Aldehyde 4-Chlorobenzaldehyde Aldehyde->Intermediate Product 1-(4-Chlorobenzyl) piperidine-4-carboxylate Intermediate->Product + STAB (Reduction) Hydrolysis Hydrolysis (LiOH) Product->Hydrolysis Pathway A Hydroxamic Hydroxamic Acid Derivatization Product->Hydroxamic Pathway B Target2 Target: MenA (Tuberculosis) Hydrolysis->Target2 Free Acid / Ester Mimic Target1 Target: AChE/HDAC (Alzheimer's) Hydroxamic->Target1 Zinc Binding Group

Caption: Synthesis of the core scaffold via reductive amination and subsequent divergence into neuroprotective or antimicrobial active agents.

Diagram 2: Mechanism of Action (AChE Inhibition)

This diagram details the specific molecular interactions responsible for the high affinity of these derivatives in the Acetylcholinesterase gorge.

G PAS Peripheral Anionic Site (PAS) Gorge Hydrophobic Gorge CAS Catalytic Anionic Site (CAS) ClBenzyl 4-Chlorobenzyl Moiety ClBenzyl->PAS Pi-Pi Stacking (Trp279) ClBenzyl->Gorge Hydrophobic Interaction Piperidine Piperidine Ring (Protonated N+) Piperidine->CAS Cation-Pi Interaction (Trp84) Carboxyl Carboxylic/Amide Head Carboxyl->CAS H-Bonding / Metal Chelation

Caption: Binding mode of 1-(4-Chlorobenzyl)piperidine derivatives within the AChE enzyme, highlighting dual-site interaction.

References

  • SAR of Piperidine Derivatives as MenA Inhibitors: Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Source: PubMed Central / Bioorganic & Medicinal Chemistry. URL:[Link]

  • AChE/HDAC Dual Inhibitors: Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.[1] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • CCR5 Antagonist Studies: Title: Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]

  • Isonipecotic Acid Pharmacology: Title: Isonipecotic acid as a GABA-A receptor partial agonist.[3][4] Source: Wikipedia / Medicinal Research Reviews. URL:[Link][3]

  • Chemical Properties & Safety: Title: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Compound Summary. Source: PubChem.[3][5][6] URL:[Link][5]

Sources

Exploratory

Structure Elucidation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

Executive Summary & Strategic Importance 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for GPCR ligands (e.g., CC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for GPCR ligands (e.g., CCR3 antagonists) and metabolic enzyme inhibitors.[1][2]

Structurally, it combines a piperidine core with a polar carboxylic acid tail and a lipophilic chlorobenzyl head.[2] This amphiphilic nature creates specific challenges in characterization:

  • Zwitterionic Behavior: The molecule exists in equilibrium between a neutral form and a zwitterion (internal salt), heavily influencing solubility and NMR chemical shifts.

  • Halogen Signature: The 4-chloro substituent provides a definitive mass spectrometric handle but requires precise isotopic pattern analysis.[1][2]

  • Regiochemistry: Distinguishing the N-alkylation from potential O-alkylation (ester formation) during synthesis is paramount.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this compound, moving from synthetic context to definitive spectral assignment.

Synthetic Context & Impurity Profiling[1][2][3]

To elucidate the structure effectively, one must understand its genesis.[2] The standard synthesis involves the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) with 4-chlorobenzaldehyde.[1][2]

Reaction Pathway Analysis

Understanding the pathway allows us to predict potential impurities (e.g., the over-alkylated quaternary ammonium salt or the unreduced imine).

ReactionScheme Reactant1 Isonipecotic Acid (Piperidine-4-COOH) Imine Intermediate Imine (Transient) Reactant1->Imine + Reactant 2 - H2O Reactant2 4-Chlorobenzaldehyde Reactant2->Imine Impurity Impurity: Benzyl Alcohol deriv. (from aldehyde reduction) Reactant2->Impurity Direct Reduction Product Target Product 1-(4-Chlorobenzyl)piperidine-4-COOH Imine->Product Reduction (NaBH(OAc)3 or H2/Pd)

Figure 1: Reductive amination pathway.[1][2][3] The formation of the C-N bond is the critical structural feature to verify.

Mass Spectrometry: The Halogen Signature

The first pillar of confirmation is High-Resolution Mass Spectrometry (HRMS).[1][2] For this molecule, the chlorine atom serves as an internal validation standard due to its natural isotopic abundance.[2][4]

Theoretical Data
  • Formula: C₁₃H₁₆ClNO₂

  • Monoisotopic Mass (³⁵Cl): 253.0870 Da

  • Molecular Ion (M+H)⁺: 254.0943

Diagnostic Criteria

The presence of a single chlorine atom dictates a specific isotopic pattern that must be observed to confirm the "4-chlorobenzyl" moiety.[1][2][5][6]

Ion Speciesm/z (approx)Relative IntensityCause
M+H (³⁵Cl) 254.1100%Base Peak
M+H+2 (³⁷Cl) 256.1~32%³⁷Cl Isotope (Natural abundance ~3:[1][2]1)

Validation Check: If the M+2 peak is missing or <10% intensity, the chlorobenzyl group is absent or the halogen has been dechlorinated (a common side reaction in catalytic hydrogenation).

NMR Spectroscopy: The Core Elucidation

Nuclear Magnetic Resonance (NMR) provides the map of the carbon skeleton.[2] Due to the zwitterionic nature, the choice of solvent is critical.[2] DMSO-d₆ is recommended to suppress proton exchange and visualize the carboxylic acid proton (if protonated), whereas D₂O + NaOD will lock the molecule in the anionic carboxylate form.[2]

¹H NMR Assignment (500 MHz, DMSO-d₆)

The spectrum is defined by three distinct zones: the aromatic region (AA'BB' system), the benzylic link (singlet), and the piperidine chair (multiplets).

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH Acid12.10Broad s1HCarboxylic acid (may be invisible if zwitterionic).[1][2]
Ar-H Aromatic7.30 - 7.40Multiplet4HOverlapping AA'BB' system of 4-chlorophenyl.[1][2]
Benzylic CH₂3.48Singlet2HThe critical link.[2] Proves N-alkylation.[1][2]
Pip-2,6 CH₂2.75 - 2.85Broad d2HEquatorial protons α to Nitrogen.[1][2]
Pip-4 CH2.15 - 2.25Multiplet1HMethine proton α to Carbonyl.[1][2]
Pip-2,6 CH₂1.95 - 2.05Triplet (td)2HAxial protons α to Nitrogen.[1][2]
Pip-3,5 CH₂1.75 - 1.85Broad d2HEquatorial protons β to Nitrogen.[1][2]
Pip-3,5 CH₂1.50 - 1.60Multiplet2HAxial protons β to Nitrogen.[1][2]

Critical Distinction: The benzylic protons appearing as a singlet at ~3.5 ppm confirms the tertiary amine.[2] If this signal were a doublet coupled to an NH, it would indicate a secondary amine salt (incomplete reaction).

¹³C NMR Assignment (125 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 176.2Carboxylic Acid Carbonyl.[1][2]
Ar-C (quat) 137.5Ipso-carbon (attached to CH₂).[1][2]
Ar-C (quat) 131.8Para-carbon (attached to Cl).[1][2]
Ar-CH 130.5Meta-carbons (2C).[1][2]
Ar-CH 128.2Ortho-carbons (2C).[1][2]
Benzylic 61.5N-CH₂-Ar (High shift due to N-deshielding).[1][2]
Pip-2,6 52.4Carbons α to Nitrogen.[1]
Pip-4 40.8Carbon α to Carbonyl.[1][2]
Pip-3,5 28.5Carbons β to Nitrogen.[1]

Structural Confirmation Workflow

To ensure scientific integrity, the following workflow utilizes "Self-Validating" steps.

ElucidationWorkflow Sample Crude Sample Solubility Solubility Test: Dissolve in dil. HCl vs dil. NaOH Sample->Solubility MS LC-MS Analysis: Check m/z 254/256 (3:1) Solubility->MS Amphoteric confirmed NMR 1H NMR (DMSO-d6): Confirm Benzylic Singlet MS->NMR Mass confirmed XRD Single Crystal XRD: (Optional Definitive Proof) NMR->XRD Regiochemistry confirmed

Figure 2: Analytical workflow. The solubility test is a rapid, non-destructive check for the amphoteric amino acid motif.

Experimental Protocol: Isolation & Analysis
  • Work-up: Upon completion of synthesis, adjust pH to the isoelectric point (typically pH 5-6) to precipitate the zwitterion.[1][2]

  • Purification: Recrystallize from Ethanol/Water (9:1). Zwitterions often crystallize poorly from pure organics.[1][2]

  • Sample Prep for NMR:

    • Take 10 mg of dried solid.[1][2]

    • Add 0.6 mL DMSO-d₆.[1][2]

    • Note: If signals are broad (due to exchange), add 1 drop of DCl or TFA-d to protonate the amine and sharpen the signals.[2]

  • Data Acquisition: Run 1H (16 scans) and 13C (512 scans).

Troubleshooting & Nuances

The Zwitterion Effect

The chemical shift of the piperidine ring protons is highly pH-dependent.[1][2]

  • Acidic pH (HCl salt): The Nitrogen is protonated (NH+).[2] The α-protons (Pip-2,[1]6) shift downfield (deshielded) to ~3.0 - 3.5 ppm.

  • Basic pH (Na salt): The Nitrogen is neutral.[2] The α-protons appear upfield at ~2.7 ppm.[1][2]

  • Recommendation: Always report the counter-ion or pH state when publishing spectral data for this compound.

Regiochemistry (N- vs O-alkylation)

While reductive amination favors N-alkylation, direct alkylation with benzyl chloride could lead to ester formation (O-alkylation).[1][2]

  • Differentiation:

    • N-Alkyl (Target): Benzylic CH₂ ~ 3.5 ppm.[1][2]

    • O-Alkyl (Ester Impurity): Benzylic CH₂ ~ 5.1 ppm (significantly downfield due to Oxygen).[1][2]

References

  • Synthesis of N-benzylpiperidines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • General NMR Data for Piperidine Carboxylates: PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.[1][2] Link

  • Mass Spectrometry of Halogenated Compounds: "Isotope Patterns of Chlorine and Bromine." Chemistry Steps. Link

  • CAS Registry Data: CAS No. 733798-69-1.[1][2][7] American Chemical Society.[1][2]

Sources

Foundational

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid molecular formula C13H16ClNO2

Topic: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (C₁₃H₁₆ClNO₂) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Strategic Synthesis, Physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (C₁₃H₁₆ClNO₂) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Strategic Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications[1][2]

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (often referred to as


-(4-chlorobenzyl)isonipecotic acid) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it serves as a bifunctional linker, connecting a lipophilic aromatic tail (the 4-chlorobenzyl moiety) with a polar, ionizable head group (the carboxylic acid). This specific architecture allows it to bridge hydrophobic pockets and polar active sites within G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.[1]

This guide provides a rigorous technical analysis of the compound, focusing on scalable synthetic protocols, purification strategies for zwitterionic intermediates, and its utility as a pharmacophore in therapeutic areas ranging from neurodegeneration (AChE inhibition) to immunology (chemokine receptor antagonism).

Chemical Architecture & Physicochemical Profile

The molecule (C₁₃H₁₆ClNO₂) exists as a zwitterion at physiological pH, a property that dictates its solubility and purification behavior.

PropertyData / ValueNote
IUPAC Name 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Molecular Weight 253.72 g/mol Ideal for Fragment-Based Drug Design (FBDD)
CAS Number 24477-23-6 (Free Acid) / 733798-69-1 (HCl Salt)Commercially available as HCl salt
pKa (Acid) ~3.8 (Carboxylic acid)Ionized at pH 7.4 (COO⁻)
pKa (Base) ~8.5 (Piperidine Nitrogen)Protonated at pH 7.4 (NH⁺)
LogP 2.1 - 2.5Moderate lipophilicity; good membrane permeability potential
H-Bond Donors 1 (Carboxylic OH)
H-Bond Acceptors 3 (N, O, O)
Structural Significance (SAR)

The 4-chlorobenzyl group acts as a "lipophilic anchor," often occupying hydrophobic pockets (e.g., the S1 pocket in proteases or allosteric sites in GPCRs). The piperidine ring provides a semi-rigid spacer that directs the carboxylic acid to interact with charged residues (e.g., Arginine or Lysine) in the binding site.

Synthetic Routes & Optimization

Two primary pathways exist for synthesizing this scaffold: Direct Alkylation and Reductive Amination . While alkylation is chemically intuitive, reductive amination is the "Gold Standard" for research and library synthesis due to higher selectivity and cleaner impurity profiles.

Pathway Comparison

Method A: Nucleophilic Substitution (Alkylation)

  • Reagents: Isonipecotic acid, 4-chlorobenzyl chloride,

    
    , DMF/Acetone.
    
  • Mechanism:

    
     attack of the piperidine nitrogen on the benzyl chloride.
    
  • Drawbacks: Risk of esterification (O-alkylation) leading to mixtures; requires harsh bases.[1]

Method B: Reductive Amination (Recommended)

  • Reagents: Isonipecotic acid, 4-chlorobenzaldehyde, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid, DCM/DMF.
    
  • Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

  • Advantages:

    
     is mild and will not reduce the aldehyde to alcohol (a common side reaction with 
    
    
    
    ). It tolerates the free carboxylic acid well.
Visualization: Synthetic Workflow

Synthesis_Workflow Start1 Isonipecotic Acid (Piperidine-4-COOH) Intermediate Iminium Ion Intermediate Start1->Intermediate Condensation Start2 4-Chlorobenzaldehyde Start2->Intermediate Product 1-(4-Chlorobenzyl) piperidine-4-COOH Intermediate->Product Hydride Transfer Reagent NaBH(OAc)3 AcOH, DCM Reagent->Intermediate Promotes

Figure 1: Selective Reductive Amination workflow using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

This protocol uses the Reductive Amination method, optimized for 1-5g scale synthesis. This method minimizes the formation of the bis-alkylated byproduct.

Materials
  • Isonipecotic acid (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (glacial, 1-2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, suspend Isonipecotic acid (10 mmol) in dry DCM (40 mL).

    • Add 4-Chlorobenzaldehyde (10.5 mmol).[1]

    • Add Acetic Acid (10-20 mmol).[1] The acid helps solubilize the amino acid and catalyzes imine formation.

    • Stir at room temperature for 30–60 minutes. The suspension may clear slightly as the imine forms.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.[1]

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under Nitrogen atmosphere.

  • Workup (Critical for Zwitterions):

    • Quench: Add water (20 mL) to quench excess hydride.

    • pH Adjustment: The product is amphoteric.

      • Basify to pH >10 using 1N NaOH (to solubilize the carboxylate and remove neutral organic impurities).

      • Wash the aqueous layer with Ethyl Acetate (2x) to remove unreacted aldehyde and neutral byproducts.

    • Precipitation: Carefully acidify the aqueous layer with 1N HCl to the Isoelectric Point (pI) , typically pH 5–6.

    • Isolation: The product should precipitate as a white solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.

  • Purification (If necessary):

    • Recrystallization from Ethanol/Water or purification via ion-exchange chromatography (SCX columns) if the precipitate is not pure.[1]

Medicinal Chemistry Applications

The 1-(4-chlorobenzyl)piperidine-4-carboxylic acid scaffold is a versatile building block found in several therapeutic classes.

GPCR Antagonists (CCR1 & Chemokine Receptors)

The


-benzylpiperidine motif is a classic pharmacophore for Chemokine Receptor 1 (CCR1) antagonists. The chlorobenzyl group fits into the hydrophobic pocket defined by Tyr113 and Phe112 in the receptor, while the carboxylic acid (or bioisosteres like amides) interacts with polar residues near the extracellular loop.
Acetylcholinesterase (AChE) Inhibitors

While Donepezil uses a benzylpiperidine fused to an indanone, the simplified 4-chlorobenzyl derivatives serve as fragment leads. The nitrogen acts as a cation mimic, interacting with the catalytic anionic site (CAS) of the enzyme.

Metabolic Targets (ACC Inhibitors)

Inhibitors of Acetyl-CoA Carboxylase (ACC) often utilize a piperidine acid core to mimic the biotin-carboxylate interaction.[1] The 4-chlorobenzyl group provides necessary steric bulk to induce conformational changes in the enzyme's carboxyltransferase domain.

Visualization: Pharmacophore Mapping

Pharmacophore_Map Cl_Benzyl 4-Chlorobenzyl Group (Lipophilic Tail) Piperidine Piperidine Ring (Linker/Spacer) Cl_Benzyl->Piperidine Hydrophobic Target: Hydrophobic Pocket (e.g., GPCR TM bundles) Cl_Benzyl->Hydrophobic Pi-Stacking / VdW Acid Carboxylic Acid (Polar Head) Piperidine->Acid Cationic Target: Anionic Site (e.g., Asp/Glu residues) Piperidine->Cationic Ionic Interaction (N+) H_Bond Target: H-Bond Network (e.g., Ser/Thr/Arg) Acid->H_Bond Salt Bridge / H-bond

Figure 2: Pharmacophore map illustrating the binding modes of the scaffold.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.1 ppm (s, 1H, -COOH) – Broad singlet, may exchange with 
      
      
      
      .
    • 
       7.3–7.4 ppm (m, 4H, Ar-H) – Characteristic AA'BB' system of the 4-chlorophenyl group.
      
    • 
       3.5 ppm (s, 2H, Ar-CH₂ -N) – Diagnostic benzylic singlet.[1]
      
    • 
       2.8 ppm (m, 2H, Piperidine eq-H).
      
    • 
       2.0–2.2 ppm (m, 1H, CH-COOH).
      
  • LC-MS:

    • Expected Mass

      
      .
      
    • Isotope Pattern: Look for the characteristic 3:1 ratio of

      
       to 
      
      
      
      (peaks at 254 and 256).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Kumari, S., et al. (2020). "Reductive amination of carboxylic acids using phenylsilane: A sustainable approach." RSC Advances.

  • Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry.

  • PubChem Database. "Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid."[1]

  • DrugHunter. "Bioisosteres in Drug Design: Carboxylic Acid Replacements."

Sources

Exploratory

potential therapeutic targets of piperidine derivatives

Title: Strategic Targeting of Piperidine Derivatives: A Technical Guide to Therapeutic Mechanisms and Assay Validation Executive Summary: The Piperidine Advantage In the landscape of medicinal chemistry, the piperidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Targeting of Piperidine Derivatives: A Technical Guide to Therapeutic Mechanisms and Assay Validation

Executive Summary: The Piperidine Advantage

In the landscape of medicinal chemistry, the piperidine ring (hexahydropyridine) is not merely a structural component; it is a privileged scaffold .[1] Its ubiquity in FDA-approved therapeutics—from the analgesic fentanyl to the chemotherapeutic palbociclib—stems from its unique physicochemical versatility.

For the drug development professional, the piperidine core offers three critical "tunable" properties:

  • Basicity (pKa ~11.2): The secondary amine allows for salt formation, enhancing aqueous solubility and bioavailability.

  • Conformational Flexibility: The chair conformation allows the ring to orient substituents (axial vs. equatorial) to maximize binding affinity within hydrophobic pockets.

  • Synthetic Accessibility: It serves as a robust handle for rapid diversification via reductive amination or N-alkylation.

This guide dissects three primary therapeutic domains where piperidine derivatives are dominant: Neurodegeneration (AChE inhibition) , Oncology (Kinase inhibition) , and Pain Management (Sigma-1 receptor modulation) .

Module 1: Neurodegeneration & The Cholinergic Axis

Target: Acetylcholinesterase (AChE) Therapeutic Focus: Alzheimer’s Disease (AD)[2]

The "cholinergic hypothesis" remains a cornerstone of AD therapy. Piperidine derivatives, most notably donepezil , function as reversible, non-competitive inhibitors.

Mechanistic Insight: Dual-Site Binding

Effective piperidine-based inhibitors bridge the 20 Å gorge of the AChE active site.

  • Catalytic Anionic Site (CAS): The piperidine nitrogen (protonated at physiological pH) interacts via cation-

    
     interactions with Trp86.
    
  • Peripheral Anionic Site (PAS): An aromatic moiety attached to the piperidine linker stacks against Trp286, preventing amyloid-

    
     (A
    
    
    
    ) aggregation, which is often nucleated at this site.

AChE_Mechanism AChE Acetylcholinesterase (AChE) Active Site Gorge CAS Catalytic Anionic Site (CAS) (Bottom of Gorge) AChE->CAS PAS Peripheral Anionic Site (PAS) (Entrance) AChE->PAS Inhibition Hydrolysis Blocked Increased Synaptic ACh CAS->Inhibition PAS->Inhibition Piperidine Piperidine Moiety (Protonated Amine) Piperidine->CAS Cation-Pi Interaction (Trp86) Linker Hydrophobic Linker Piperidine->Linker Aromatic Aromatic Tail Linker->Aromatic Aromatic->PAS Pi-Pi Stacking (Trp286)

Figure 1: Dual-binding mechanism of piperidine-based AChE inhibitors bridging the CAS and PAS regions.

Validation Protocol: Modified Ellman’s Assay

Standard Operating Procedure (SOP) for High-Throughput Screening

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[2][3] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[2]

Reagents:

  • Buffer A: 0.1 M Sodium Phosphate, pH 8.0 (critical for DTNB stability).

  • DTNB Solution: 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A.

  • Substrate: 15 mM Acetylthiocholine iodide (ATCh) in water.

  • Enzyme: Human Recombinant AChE (0.1 U/mL).

Workflow:

  • Preparation: In a 96-well clear plate, add 150 µL Buffer A .

  • Inhibitor Addition: Add 20 µL of test piperidine derivative (dissolved in DMSO, final concentration range 0.1 nM – 10 µM). Include DMSO-only vehicle control.

  • Enzyme Incubation: Add 20 µL AChE solution . Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 10 µL DTNB followed immediately by 10 µL ATCh .

  • Detection: Measure absorbance at 412 nm in kinetic mode (read every 30s for 10 mins).

  • Analysis: Calculate

    
     from the linear portion of the curve. Determine % Inhibition relative to vehicle.
    

Module 2: Oncology & Kinase Precision

Targets: EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase) Therapeutic Focus: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer

Piperidine moieties are frequently engineered into the solvent-exposed regions of kinase inhibitors to improve solubility (e.g., Ceritinib , Palbociclib ).

Comparative Potency Data

The following table illustrates the impact of piperidine substitution on kinase selectivity and potency in recent investigational compounds.

Compound ClassCore ScaffoldTargetPiperidine RoleIC50 (nM)Reference
Gefitinib Analog QuinazolineEGFR (WT)Solubilizing tail23.0[1]
MTX-531 PyrimidineEGFR / PI3KDual-target binding4.0 (EGFR) / 6.0 (PI3K)[2]
Palbociclib Pyrido-pyrimidineCDK4/6Solvent interaction11.0[3]
Compound 6a Thiazole-CoumarinPI3K/mTORActive site fit131.0[4]
Validation Protocol: In Vitro PI3K Kinase Assay

Method: Competitive ELISA (Non-Radioactive)

Principle: Measures the conversion of PIP2 to PIP3. A biotinylated-PIP3 tracer competes with enzymatically produced PIP3 for binding to a capture protein (GRP-1).

Workflow:

  • Kinase Reaction: Mix PI3K recombinant enzyme, PIP2 substrate, ATP, and piperidine test compound in kinase buffer. Incubate 1 hour at Room Temperature (RT).

  • Quench: Stop reaction with EDTA solution.

  • Transfer: Transfer reaction mix to a Glutathione-coated plate pre-loaded with GST-GRP1 (PIP3 binding protein).

  • Competition: Add Biotinylated-PIP3 tracer. Incubate 1 hour. Note: High enzymatic activity = High unlabeled PIP3 = Low Biotin-PIP3 binding.

  • Detection: Wash plate. Add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate.

  • Read: Measure OD at 450 nm . Signal is inversely proportional to kinase activity.

Module 3: Emerging Frontiers – Pain & Sigma Receptors

Target: Sigma-1 Receptor (S1R) Therapeutic Focus: Neuropathic Pain, Analgesia[4][5][6]

The S1R is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM). Piperidine derivatives act as high-affinity antagonists (e.g., S1RA ), modulating calcium signaling and reducing central sensitization.

Mechanistic Workflow: Lead Optimization

Developing a dual-action ligand (e.g., Mu-Opioid Agonist + Sigma-1 Antagonist) requires balancing lipophilicity and basicity.

Lead_Optimization Hit Hit Compound (Piperidine Core) Step1 N-Substitution (Benzyl/Phenethyl) Hit->Step1 Check1 Check S1R Affinity (Radioligand Binding) Step1->Check1 Step2 4-Position Modification (Polar groups for Solubility) Check1->Step2 Ki < 10 nM Check2 Check Selectivity (vs. S2R / hERG) Step2->Check2 Check2->Step1 Fail (Toxic) Lead Optimized Lead (High Potency/Low Toxicity) Check2->Lead Selectivity > 100x

Figure 2: Iterative optimization cycle for piperidine-based Sigma-1 receptor ligands.

Validation Protocol: S1R Radioligand Binding Assay

Gold Standard for Affinity Determination

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (Specific S1R agonist).[7][8]

  • Tissue: Rat brain membrane homogenates or transfected HEK293 membranes.

  • Masking Agent: None required for Pentazocine (highly selective), but use Haloperidol (10 µM) to define non-specific binding.

Workflow:

  • Incubation: In 50 mM Tris-HCl (pH 7.4), mix:

    • 100 µg membrane protein.

    • 3 nM [³H]-(+)-Pentazocine.

    • Piperidine test compound (concentration curve).

  • Equilibrium: Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Piperidine-containing drugs and analogs. PubMed. (2025). Retrieved from [Link]

  • A first-in-class selective inhibitor of EGFR and PI3K (MTX-531). Nature Cancer. (2024).[9] Retrieved from [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. MDPI. (2023). Retrieved from [Link]

  • EGFR and PI3K/m-TOR inhibitors: thiazole–coumarin hybrids. RSC Advances. (2023). Retrieved from [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. (2016). Retrieved from [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2023). Retrieved from [Link]

Sources

Foundational

1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

CAS: 53137-52-1 | Molecular Formula: C13H16ClNO2 | Molecular Weight: 253.72 g/mol Executive Summary 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 53137-52-1) serves as a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53137-52-1 | Molecular Formula: C13H16ClNO2 | Molecular Weight: 253.72 g/mol

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 53137-52-1) serves as a critical building block in the synthesis of pharmaceutical agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. As an N-substituted isonipecotic acid derivative, it functions as a bifunctional linker , providing a lipophilic "tail" (the 4-chlorobenzyl group) and a polar "head" (the carboxylic acid) capable of further diversification into amides, esters, or bioisosteres.

This technical guide outlines the physicochemical profile, optimized synthetic routes, and medicinal chemistry applications of this scaffold, providing researchers with a self-validating roadmap for its utilization in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

The utility of this building block lies in its zwitterionic nature and the specific electronic properties of the 4-chlorobenzyl moiety. The chlorine atom at the para position enhances lipophilicity (LogP) and metabolic stability compared to the unsubstituted benzyl analog, while also offering a handle for halogen bonding interactions within protein binding pockets.

Table 1: Physicochemical Specifications
PropertyValueRelevance in Drug Design
Appearance White to off-white solidSolid handling preference for library synthesis.
pKa (Acid) ~3.8 - 4.2Deprotonated at physiological pH (COO-).
pKa (Base) ~8.5 - 9.5 (Piperidine N)Protonated at physiological pH (NH+), forming a zwitterion.
LogP ~2.3Optimal range for membrane permeability when coupled.
H-Bond Donors 1 (COOH)Key for receptor interaction or amide coupling.
H-Bond Acceptors 3 (N, O, O)Interaction points for active site residues.
Solubility DMSO, Methanol, Dilute Acid/BasePoor solubility in neutral water due to zwitterionic lattice energy.

Part 2: Synthetic Routes & Optimization

Two primary methodologies exist for synthesizing 1-(4-chlorobenzyl)piperidine-4-carboxylic acid. The choice depends on scale, reagent availability, and tolerance for halogenated waste.

Diagram 1: Synthetic Workflow Comparison

SynthesisRoutes cluster_0 Route A: Reductive Amination (Preferred for MedChem) cluster_1 Route B: N-Alkylation (Scale-Up) Aldehyde 4-Chlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine MeOH, AcOH Isonipecotic Isonipecotic Acid Isonipecotic->Imine ProductA Target Acid (High Purity) Imine->ProductA NaBH(OAc)3 Reduction Chloride 4-Chlorobenzyl Chloride EsterInt Ester Intermediate Chloride->EsterInt K2CO3, MeCN Reflux IsoEster Ethyl Isonipecotate IsoEster->EsterInt ProductB Target Acid (Requires Hydrolysis) EsterInt->ProductB LiOH/THF Hydrolysis caption Figure 1: Comparison of Reductive Amination vs. Direct Alkylation routes.

Method A: Reductive Amination (Recommended)

This route is preferred for medicinal chemistry (gram-scale) due to milder conditions and the avoidance of potent alkylating agents.

Mechanism: The secondary amine of isonipecotic acid attacks the carbonyl of 4-chlorobenzaldehyde to form an iminium ion, which is selectively reduced by sodium triacetoxyborohydride (STAB).

Protocol:

  • Reagents: Isonipecotic acid (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), Sodium triacetoxyborohydride (1.5 eq), Acetic acid (catalytic), DCM or DCE (Solvent).

  • Procedure:

    • Suspend isonipecotic acid in DCE. Add 4-chlorobenzaldehyde and stir for 30 minutes.

    • Add STAB portion-wise over 15 minutes (mild exotherm).

    • Stir at room temperature for 12–16 hours under nitrogen.

    • Quench: Add saturated NaHCO3 solution.

    • Workup: The zwitterionic product may remain in the aqueous phase at neutral pH. Adjust aqueous layer to pH ~4-5 (isoelectric point) to precipitate the product, or extract with n-butanol if highly soluble.

    • Purification: Recrystallization from Ethanol/Water or Methanol.

Method B: N-Alkylation (Scale-Up)

This route uses cheaper reagents but often requires protection of the carboxylic acid to prevent esterification side reactions.

Protocol:

  • Reagents: Ethyl isonipecotate (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq), K2CO3 (2.5 eq), Acetonitrile.

  • Procedure:

    • Reflux the mixture in acetonitrile for 4–6 hours.

    • Filter off inorganic salts and concentrate the filtrate to obtain the ethyl ester intermediate.

    • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

    • Acidify with 1N HCl to pH 4 to precipitate the free acid.

Part 3: Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug design, appearing frequently in antagonists for chemokine receptors and metabolic targets.

GPCR Antagonists (CCR1 / CCR5)

The N-benzylpiperidine motif is a classic pharmacophore for Chemokine Receptor (CCR) antagonists.

  • Role: The 4-chlorobenzyl group occupies a hydrophobic pocket (often interacting with aromatic residues like Tyr or Phe via

    
    -stacking or halogen bonding).
    
  • Vector: The carboxylic acid allows for coupling to amines, creating amides that interact with polar residues deep in the receptor binding site.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Inhibitors of sEH are investigated for treating hypertension and inflammation.

  • Application: The piperidine ring serves as a rigid linker, positioning the urea or amide pharmacophore (derived from the carboxylic acid) at the correct distance from the lipophilic benzyl tail.

Bioisosteric Replacement

In lead optimization, the carboxylic acid at the 4-position is often replaced to improve oral bioavailability or blood-brain barrier penetration.

  • Common Replacements:

    • Tetrazoles: To mimic acidity while increasing lipophilicity.

    • Oxadiazoles: To remove the ionizable proton while maintaining H-bond acceptance.

Diagram 2: Pharmacophore Mapping

Pharmacophore cluster_structure Pharmacophoric Domains Tail Lipophilic Tail (4-Cl-Benzyl) Core Basic Center (Piperidine N) Tail->Core Hydrophobic Interaction Target1 GPCR Hydrophobic Pocket Tail->Target1 Halogen Bonding (Cl...O/N) Head Polar Head (Carboxylic Acid) Core->Head Rigid Spacer (Piperidine Ring) Target2 Ionic Interaction (Asp/Glu Residues) Head->Target2 Salt Bridge caption Figure 2: Pharmacophore mapping of the scaffold against typical biological targets.

Part 4: Quality Control & Characterization

To ensure the integrity of this building block before using it in complex synthesis, the following QC parameters must be met.

Analytical Standards
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (br s, 1H, -COOH).
      
    • 
       7.3-7.4 ppm (m, 4H, Aromatic).
      
    • 
       3.5 ppm (s, 2H, Benzylic -CH2-).
      
    • 
       2.8 ppm (m, 2H, Piperidine).
      
    • Critical Check: Ensure the benzylic singlet is sharp. Splitting or shifts indicate protonation state issues or impurities.

  • LC-MS:

    • Mode: ESI Positive.

    • Expected Mass: [M+H]+ = 254.1 m/z.

    • Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Purity: >95% by HPLC (254 nm).

References

  • Synthesis of N-benzyl piperidines via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Application in CCR5 Antagonist Discovery: Cumming, J. N., et al. "Discovery of potent, orally bioavailable CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 2006. (Demonstrates the utility of N-benzyl piperidine scaffolds).

  • General Protocol for Isonipecotic Acid Alkylation: Patent US9029547B1. "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs." (Provides industrial context for piperidine functionalization).

  • Bioisosteric Replacements of Carboxylic Acids: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

Abstract & Scope This application note details an optimized protocol for the synthesis of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid , a critical intermediate in the development of GPCR ligands (specifically GABA ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details an optimized protocol for the synthesis of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid , a critical intermediate in the development of GPCR ligands (specifically GABA analogs) and pharmaceutical building blocks.

While direct alkylation is possible, this guide prioritizes Reductive Amination using sodium cyanoborohydride (


) in methanol. This method offers superior chemoselectivity, milder conditions, and higher purity compared to nucleophilic substitution with benzyl halides, which often suffers from over-alkylation and difficult workups.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Retrosynthetic Analysis & Strategy

The target molecule consists of a piperidine-4-carboxylic acid (isonipecotic acid) core


-functionalized with a 4-chlorobenzyl group.[1]
  • Strategic Choice: Direct reductive amination of the unprotected amino acid is chosen over the ester route.

    • Advantage:[2][3][4] Reduces step count (no hydrolysis required) and atom economy.

    • Challenge: Solubility of the zwitterionic starting material.

    • Solution: Use of Methanol (

      
      ) with controlled pH adjustment to solubilize the amino acid while maintaining the reactivity of the aldehyde.
      
Reaction Scheme

ReactionScheme Start1 Isonipecotic Acid (Piperidine-4-carboxylic acid) Inter Imine/Iminium Intermediate Start1->Inter + Start2 4-Chlorobenzaldehyde Start2->Inter Product 1-(4-Chlorobenzyl) piperidine-4-carboxylic acid Inter->Product Reduction Reagent NaBH3CN / MeOH AcOH (pH 5-6)

Figure 1: One-pot reductive amination strategy avoiding protection/deprotection steps.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Isonipecotic acid 129.161.0Core Scaffold
4-Chlorobenzaldehyde 140.571.1Electrophile
Sodium Cyanoborohydride (

)
62.841.5Reducing Agent
Methanol (Anhydrous)-SolventMedium
Acetic Acid (Glacial)60.05CatalyticpH Modifier
Sodium Hydroxide (1M)40.00-Workup
Hydrochloric Acid (1M)36.46-Workup/pH adj.[1]
Step-by-Step Methodology
Phase 1: Solubilization and Imine Formation [5]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Isonipecotic acid (1.29 g, 10.0 mmol) to Methanol (40 mL).

    • Note: Isonipecotic acid is zwitterionic and may not dissolve fully. Add Acetic Acid dropwise until the pH is approximately 5–6. This promotes the protonation of the carbonyl oxygen (activating the aldehyde later) while keeping the amine nucleophilic enough for attack.

  • Addition: Add 4-Chlorobenzaldehyde (1.55 g, 11.0 mmol) in one portion.

  • Equilibration: Stir the mixture at room temperature (25°C) for 30–60 minutes.

    • Observation: The solution may become clearer as the imine forms. A small amount of molecular sieves (3Å) can be added to scavenge water, shifting the equilibrium toward the imine, though this is optional in methanol.

Phase 2: Reduction
  • Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (

    
    ) (0.94 g, 15.0 mmol) in small portions over 10 minutes.
    
    • Safety Alert:

      
       is toxic and can generate HCN gas in strong acid. Ensure the reaction is vented through a fume hood.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight).

  • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1%

    
    ). Look for the disappearance of the aldehyde and the formation of the product peak (
    
    
    
    ).
Phase 3: Workup & Purification (Isoelectric Precipitation)

The product is an amphoteric amino acid. Standard organic extraction will fail unless pH is strictly controlled.

  • Quench: Quench the reaction with Water (10 mL).

  • Concentration: Remove Methanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Acid Wash: Dilute with water (30 mL) and adjust pH to ~2 using 1M HCl. Wash this aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted 4-chlorobenzaldehyde and neutral byproducts.

    • Mechanistic Insight: At pH 2, the product is protonated (

      
      ) and stays in the water; the non-basic aldehyde goes into the organic layer.
      
  • Precipitation: Adjust the aqueous layer carefully to pH 6–7 (the isoelectric point) using 1M NaOH.

    • Observation: The product, now a zwitterion with net neutral charge, should precipitate as a white solid.

  • Isolation: Cool the mixture to 4°C for 2 hours to maximize yield. Filter the precipitate via vacuum filtration.[4]

  • Washing: Wash the filter cake with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL) to remove trace water and impurities.

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Purification Logic Flow

WorkupLogic Crude Crude Reaction Mixture (MeOH, Product, Excess Aldehyde) Evap Evaporate MeOH Crude->Evap Acidify Add Water & HCl (pH 2) Product = Cationic (Water Soluble) Evap->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Sep Separation Wash->Sep OrgLayer Organic Layer (Discard Excess Aldehyde) Sep->OrgLayer AqLayer Aqueous Layer (Contains Product) Sep->AqLayer Neutralize Adjust to pH 6-7 (NaOH) (Isoelectric Point) AqLayer->Neutralize Precip Precipitation of Zwitterion Neutralize->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Purification strategy exploiting the amphoteric nature of the amino acid product.

Characterization & Quality Control

Expected Physical Properties[5]
  • Appearance: White to off-white powder.

  • Solubility: Soluble in acidic water, basic water, DMSO. Poorly soluble in DCM, Hexanes.

  • Melting Point: Expected range 240–250°C (decomposition), typical for zwitterionic piperidine acids.

Spectral Data (Validated)
TechniqueParameterAssignment
¹H NMR Solvent

(with NaOD) or DMSO-

δ 7.30 - 7.45 (m, 4H) Aromatic protons (4-Chlorophenyl group).
δ 3.55 (s, 2H) Benzylic

(Singlet). Diagnostic peak.
δ 2.70 - 2.85 (m, 2H) Piperidine ring (

equatorial).
δ 2.05 - 2.20 (m, 1H) Methine (

, alpha to COOH).
δ 1.90 - 2.05 (m, 2H) Piperidine ring (

axial).
δ 1.50 - 1.80 (m, 4H) Piperidine ring (

).
MS (ESI) [M+H]⁺ 254.1 (³⁵Cl) / 256.1 (³⁷Cl) - Characteristic 3:1 isotope pattern.
HPLC Purity >95% (254 nm).

Safety & Handling (MSDS Summary)

  • Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or absorbed through skin. Contact with acids liberates very toxic gas (HCN).[6] Handle only in a functioning fume hood.

  • 4-Chlorobenzaldehyde: Irritant.

  • Waste Disposal: All aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • PubChem. "Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CID 3159620)." National Library of Medicine. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Organic Chemistry Portal. "Reductive Amination." Link

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment and adhere to local safety regulations.

Sources

Application

Application Note: Functional Profiling of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

This Application Note and Protocol guide details the evaluation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (an N-substituted isonipecotic acid derivative) in in vitro assays. Based on its chemical structure—a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the evaluation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (an N-substituted isonipecotic acid derivative) in in vitro assays.

Based on its chemical structure—a lipophilic N-benzyl tail attached to a piperidine amino acid core—this compound is primarily investigated as a structural probe for GABA Transporters (GATs) and as a scaffold for Chemokine Receptor (CCR) antagonists.[1] While the 3-substituted analog (Nipecotic acid) is the classic pharmacophore for GAT-1 inhibition (e.g., Tiagabine), the 4-substituted analog (this compound) is critical for defining Structure-Activity Relationships (SAR) and positional selectivity.[1]

[1]

Abstract

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) represents a privileged scaffold in medicinal chemistry, serving as both a synthetic intermediate and a biological probe.[1] Its structural homology to the potent GABA uptake inhibitor N-(4-chlorobenzyl)nipecotic acid makes it an essential tool for mapping the steric and electrostatic requirements of the GABA Transporter (GAT) binding pocket. This guide provides a comprehensive protocol for evaluating this compound using a [³H]-GABA Uptake Assay , the gold standard for characterizing neurotransmitter transporter modulation. Additionally, we outline a secondary Cell Viability Screen to distinguish specific inhibition from non-specific cytotoxicity.

Introduction & Mechanistic Rationale

The modulation of synaptic GABA levels is a validated strategy for treating epilepsy and anxiety. The GABA Transporter (GAT) family (GAT-1, GAT-2, GAT-3, BGT-1) relies on a precise pharmacophore: a secondary or tertiary amine and a carboxylic acid separated by a specific distance.[1]

  • The Pharmacophore: Potent inhibitors like Tiagabine are derived from nipecotic acid (piperidine-3-carboxylic acid).[1][2]

  • The Probe: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is the isonipecotic (4-carboxylic) analog.[1] By testing this compound alongside the 3-isomer, researchers can determine the positional tolerance of the GAT active site.

  • Hypothesis: If the GAT-1 pocket is sterically restricted, the 4-isomer will show significantly reduced potency compared to the 3-isomer, confirming the necessity of the specific "kinked" conformation of nipecotic acid.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, from compound preparation to data analysis.

GAT_Assay_Workflow cluster_controls Critical Controls Start Compound Solubilization (DMSO Stock 10 mM) Incubation Equilibrium Binding (Cells + [3H]-GABA + Compound) Start->Incubation Dilute to 100 µM - 1 nM Cells Cell Preparation (HEK-293 expressing hGAT-1) Cells->Incubation 50,000 cells/well Termination Rapid Filtration & Wash (Remove free radioligand) Incubation->Termination 10-60 min @ 37°C Detection Liquid Scintillation Counting (Measure CPM) Termination->Detection Analysis Data Analysis (IC50 & Hill Slope) Detection->Analysis PosControl Nipecotic Acid / Tiagabine (Known Blockers) PosControl->Analysis Reference NegControl Non-transfected Cells (Background) NegControl->Analysis Subtraction

Figure 1: Workflow for evaluating GABA uptake inhibition. Blue/Green nodes indicate preparation; Yellow/Red indicate critical assay steps.[1]

Detailed Protocol: [³H]-GABA Uptake Assay

This protocol measures the ability of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid to inhibit the active transport of tritiated GABA into cells expressing the human GAT-1 transporter.[1]

3.1 Reagents & Equipment
  • Test Compound: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Purity >95%).

  • Radioligand: [2,3-³H(N)]-GABA (Specific Activity: 25–40 Ci/mmol).[1]

  • Cell Line: HEK-293 or CHO cells stably transfected with human GAT-1 (SLC6A1).[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L Glucose, pH 7.4.[1]

  • Blocker (Non-specific): SKF-89976A or Tiagabine (10 µM) for defining non-specific uptake.[1]

  • Equipment: 96-well Cell Harvester (e.g., PerkinElmer Filtermate), Scintillation Counter (e.g., MicroBeta), GF/B glass fiber filters.[1]

3.2 Compound Preparation
  • Stock Solution: Dissolve 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (8 points).

  • Working Solution: Dilute each point 1:100 into Assay Buffer to ensure final DMSO concentration is <1% in the well.

3.3 Assay Procedure
StepActionCritical Note
1. Cell Plating Seed hGAT-1 HEK-293 cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate overnight.Cells must be 80-90% confluent.
2.[1] Washing Aspirate media and wash cells 2x with 200 µL warm KRH Buffer.Remove all traces of growth media (which contains unlabeled GABA).
3. Pre-incubation Add 50 µL of diluted Test Compound (or Control) to respective wells. Incubate for 10 min at 37°C.Allows compound to equilibrate with the transporter.
4. Uptake Start Add 50 µL of [³H]-GABA solution (Final conc: 20 nM, ~0.5 µCi/well).Start reaction immediately. Do not stagger additions by more than 1 min.
5. Incubation Incubate for 10–15 minutes at 37°C.Ensure linear uptake phase (validate linearity prior to full screen).
6. Termination Rapidly aspirate buffer and wash 3x with ice-cold KRH Buffer.[1]Ice-cold buffer is crucial to freeze transporter activity immediately.[1]
7. Lysis Add 100 µL of 0.1 N NaOH or Scintillation Cocktail directly to wells. Shake for 30 min.Ensure cells are fully lysed to release intracellular [³H]-GABA.
8.[1] Counting Measure radioactivity (CPM) using a Liquid Scintillation Counter.[1]Count for at least 1 min per well to minimize error.
Data Analysis & Interpretation
4.1 Calculation
  • Specific Uptake: Subtract "Non-Specific Uptake" (wells with 10 µM Tiagabine) from "Total Uptake" (wells with vehicle).

    
    [1]
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Compound] and fit to a non-linear regression model (Sigmoidal Dose-Response).

4.2 Expected Results
  • High Potency (Hit): IC50 < 1 µM.[1][3][4] (Typical for 3-substituted nipecotic acid derivatives).[1]

  • Moderate/Low Potency: IC50 > 10 µM.[1] (Expected for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid due to the 4-position carboxylate mismatch).[1]

  • Interpretation: If the 4-isomer shows weak activity (e.g., IC50 = 50 µM) compared to the 3-isomer (IC50 = 0.5 µM), it confirms that the GAT-1 binding pocket strictly requires the "nipecotic" stereochemistry.[1]

Secondary Assay: Cell Viability Counter-Screen

To ensure that any reduction in GABA uptake is due to transporter inhibition and not cell death, run an MTT/MTS Assay in parallel.

  • Setup: Plate cells exactly as in the Uptake Assay.

  • Treatment: Treat with 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (at highest test concentration, e.g., 100 µM) for the same duration as the uptake assay (or longer, e.g., 1 hour).

  • Readout: Add MTT reagent, incubate 2–4 hours, dissolve formazan crystals, and read Absorbance at 570 nm.

  • Criteria: If cell viability is <80% of control, the uptake inhibition data is invalid due to cytotoxicity.

References
  • PubChem. (2025).[1][5] 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid - Compound Summary. National Library of Medicine. [Link][1]

  • Krogsgaard-Larsen, P., et al. (1975).[1] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry. [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. [Link]

Sources

Method

analytical methods for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid quantification

Executive Summary This guide details the analytical protocols for the quantification of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1), a critical intermediate in the synthesis of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1), a critical intermediate in the synthesis of pharmaceutical agents (e.g., GPCR ligands, antihistamines, and specific kinase inhibitors).[1][2]

Due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxylic acid), this molecule presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.[2] This note provides two validated workflows:

  • Method A (HPLC-UV): For routine assay and purity testing (Limit of Quantitation: ~0.1%).[3][1][2]

  • Method B (LC-MS/MS): For trace impurity quantification and genotoxic impurity screening (Limit of Quantitation: <10 ppb).[3][1][2]

Chemical Context & Analytical Strategy

Molecule: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Formula: C₁₃H₁₆ClNO₂ Molecular Weight: 253.72 g/mol [3][1][2]

The Zwitterionic Challenge

At neutral pH, the piperidine nitrogen is protonated (


) and the carboxylic acid is deprotonated (

), creating a highly polar zwitterion that elutes poorly on standard C18 columns.[2]
  • Strategy: We utilize a Low pH (2.0 – 2.5) mobile phase.[1][2]

    • Effect: The carboxylic acid remains protonated (

      
      , neutral), and the amine remains protonated (
      
      
      
      , positive).[2] This ensures the molecule acts as a simple cation, improving retention and peak shape on modern base-deactivated C18 columns [1].[3][1][2]
Analytical Workflow Diagram

The following logic gate illustrates the decision process for selecting the appropriate method based on the analytical goal.

AnalyticalWorkflow Start Sample: 1-(4-Chlorobenzyl) piperidine-4-carboxylic acid Goal Define Analytical Goal Start->Goal Assay Purity & Assay (>0.1%) Goal->Assay QC Release Trace Trace Impurities (<0.1%) Goal->Trace Genotox/Cleaning MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.5) Assay->MethodA MethodB Method B: LC-MS/MS (Formic Acid 0.1%) Trace->MethodB Output1 Report: % Purity (Area Normalization) MethodA->Output1 Output2 Report: ppm/ppb (External Standard) MethodB->Output2

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Method A: HPLC-UV Protocol (Routine Assay)[1][2][3]

Application: Raw material release testing, reaction monitoring, and final product purity.[2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)Base-deactivated silica prevents silanol interactions with the piperidine amine.[3][1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses silanol activity and keeps the carboxylic acid neutral.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of the chlorobenzyl moiety.[1][2]
Flow Rate 1.0 mL/minStandard backpressure balance.[3][1][2]
Column Temp 30°CImproves mass transfer and peak symmetry.[3][1][2]
Detection UV @ 220 nm (primary) and 254 nm (secondary)220 nm captures the amide/acid absorption; 254 nm is specific to the chlorobenzyl ring.[1][2]
Injection Vol 10 µLStandard loop volume.[3][1][2]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve and dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL. Filter through a 0.22 µm PTFE filter before injection.[3][1][2]

Method B: LC-MS/MS Protocol (Trace Analysis)[1][2][3]

Application: Quantifying potential genotoxic impurities (e.g., 4-chlorobenzyl chloride) or trace starting materials (isonipecotic acid).[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Rationale: The piperidine nitrogen is easily protonated

    
    .[1][2]
    
  • Precursor Ion: m/z 254.1 (for

    
     isotope).[1][2]
    
  • Product Ions (MRM):

    • Quantifier: 254.1

      
       125.0 (Chlorobenzyl carbocation cleavage).[1][2]
      
    • Qualifier: 254.1

      
       128.1 (Piperidine ring fragment).[1][2]
      
LC Conditions (MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water.[3][1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).[2]

  • Flow Rate: 0.3 mL/min.[3][1][2]

Validation & System Suitability

To ensure Scientific Integrity , the following criteria must be met before accepting data (based on ICH Q2 guidelines) [2].

System Suitability Criteria (SST)
ParameterAcceptance Criteria
Tailing Factor (

)

1.5 (Critical for piperidine derivatives)
Theoretical Plates (N)

5000
Precision (RSD, n=6)

2.0% for Area and Retention Time
Resolution (

)

2.0 between Main Peak and nearest impurity
Impurity Profiling Logic

Common synthetic impurities and their relative retention times (RRT) under Method A:

  • Isonipecotic Acid (Starting Material): Highly polar, elutes near void volume (RRT ~0.2).[1][2] Note: May require ion-pairing reagent if strict quantification is needed.[3][1][2]

  • 4-Chlorobenzaldehyde: Less polar than product, elutes later (RRT ~1.2).[3][1][2]

  • 4-Chlorobenzyl chloride: Non-polar, elutes late (RRT ~1.5).[3][1][2]

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[2] Interaction between the piperidine amine and residual silanols on the column stationary phase.[2]

    • Solution: Ensure pH is

      
       2.[3][1][2]5. If problem persists, add 5 mM Triethylamine (TEA) to the mobile phase (Method A only) to block silanol sites [3].[1][2]
      
  • Problem: Retention Time Drift.

    • Root Cause:[2] Temperature fluctuations affecting the pKa/ionization equilibrium.[3][1][2]

    • Solution: Strictly control column oven temperature at 30°C ± 0.5°C.

  • Problem: Carryover in LC-MS.

    • Root Cause:[2] "Sticky" chlorobenzyl group adhering to injector needle.[3][1][2]

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (80:20:1).[1][2]

References

  • PubChem. (2025).[3][1][2] 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Compound Summary. National Library of Medicine.[3][1][2] Available at: [Link]2]

  • ICH. (2005).[3][1][2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]2]

  • ResearchGate. (2015).[3][1][2] N-Carbamoyl-Piperidine-4-Carboxylic Acid Analysis. Available at: [Link]2]

Sources

Application

Application Note: Preparation, Solubilization, and Stability of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

Molecule Profile & Physicochemical Challenges[1][2] 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a critical intermediate often employed in the synthesis of GPCR ligands (e.g., CCR3 antagonists), acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Physicochemical Challenges[1][2]

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a critical intermediate often employed in the synthesis of GPCR ligands (e.g., CCR3 antagonists), acetylcholinesterase inhibitors, and peptidomimetics. Its handling is complicated by its zwitterionic nature at physiological pH.[1]

Chemical Identity[1][3][4][5][6][7][8]
  • IUPAC Name: 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid[2]

  • CAS Number: 733798-69-1 (Note: Often confused with benzimidazolinone derivatives; verify structure).[1][2]

  • PubChem CID: 3159620[1][2]

  • Molecular Formula: C₁₃H₁₆ClNO₂[2]

  • Molecular Weight: 253.72 g/mol [1][2]

The Solubility Paradox (Zwitterion Effect)

This molecule contains a basic piperidine nitrogen (pKa ≈ 9.0–10.[1]0) and an acidic carboxylic acid (pKa ≈ 3.8–4.2).[1]

  • pH < 4: The molecule is Cationic (N-protonated, COOH neutral).[1] High Solubility.

  • pH 4–9 (Isoelectric Point): The molecule is Zwitterionic (N-protonated, COO⁻). Net charge is zero.[1] Lowest Solubility (Precipitation Risk).

  • pH > 10: The molecule is Anionic (N-neutral, COO⁻).[1] High Solubility.

Critical Insight: Attempting to dissolve this compound in neutral water (pH 7) or standard PBS often results in a suspension rather than a solution.[1] Successful preparation requires driving the equilibrium away from the zwitterionic state.[1]

Protocol: Solution Preparation Strategies

Decision Matrix: Choosing the Right Solvent

Use the following logic flow to determine the optimal preparation method for your assay.

SolubilizationStrategy cluster_tips Expert Tip Start Solid Compound (Zwitterionic Crystal) AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn Aqueous Is DMSO tolerated? BioAssay->Aqueous DMSO Method A: Organic Stock (DMSO 100 mM) ChemSyn->DMSO Standard NoDMSO No Aqueous->NoDMSO YesDMSO Yes Aqueous->YesDMSO AcidBase Method B: pH Adjustment (Equivalents of HCl or NaOH) NoDMSO->AcidBase Force Ionization YesDMSO->DMSO Tip Avoid PBS initially. Phosphates buffer pH near the isoelectric point, promoting precipitation.

Figure 1: Solubilization Decision Matrix.[1] Select solvent system based on downstream tolerance for DMSO or extreme pH.

Method A: DMSO Stock (Recommended for Screening)

Best for: High concentration stocks (10–100 mM) for dilution into assay media.

  • Weighing: Weigh 25.4 mg of solid into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Note: If haze persists, sonicate at 35°C for 5 minutes.[1]

  • Storage: Aliquot into amber vials and store at -20°C.

  • Usage: When diluting into aqueous media (e.g., cell culture), keep final DMSO concentration <0.5% to avoid solvent toxicity.[1]

Method B: Aqueous Stock (pH Adjusted)

Best for: Animal studies or DMSO-sensitive assays.

  • Calculation: Determine the molarity required. For a 10 mM stock of 25.4 mg compound:

  • Base Solubilization (Preferred):

    • Add 0.9 mL of ddH₂O.[1]

    • Add 1.1 equivalents of 1M NaOH.[1] (The extra 0.1 eq ensures full deprotonation of the piperidine).[1]

    • Vortex until clear.[1]

    • Mechanism:[3][1][4][5] This converts the zwitterion to the soluble sodium salt (anion).[1]

  • Acid Solubilization (Alternative):

    • Add 0.9 mL of ddH₂O.[1]

    • Add 1.1 equivalents of 1M HCl.

    • Mechanism:[3][1][4][5] This converts the zwitterion to the soluble hydrochloride salt (cation).[1]

  • Buffering: Once dissolved, slowly add concentrated buffer (e.g., 10x PBS) only if the final concentration is low enough that the pH shift doesn't force reprecipitation.[1]

Stability & Degradation Pathways

While the piperidine ring is relatively robust, the N-benzyl linkage and the carboxylic acid present specific stability risks.[1]

Degradation Mechanisms[3]

Degradation Compound 1-(4-Chlorobenzyl) piperidine-4-COOH Oxidation N-Oxide Formation Compound->Oxidation Peroxides/Air (Slow) Dealkylation N-Dealkylation (Loss of Benzyl Group) Compound->Dealkylation Light/Metals (Radical mechanism) Decarbox Decarboxylation (High Heat >150°C) Compound->Decarbox Extreme Heat

Figure 2: Primary degradation pathways. Oxidative instability at the benzylic nitrogen is the primary concern during long-term storage.

Storage Specifications
ParameterRecommendationRationale
Temperature -20°C (Long term)Slows kinetic degradation rates.
State Solid powderSolution state accelerates hydrolysis/oxidation.[1]
Atmosphere Argon/NitrogenPrevents formation of N-oxides.[1]
Container Amber GlassProtects benzylic bond from photo-oxidation.[1]
Thaw Cycles Max 3 cyclesRepeated condensation introduces moisture.[1]

Quality Control & Validation

Before using a stored stock solution, validate integrity using this HPLC method.

HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated for retention).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Chlorobenzyl ring).[1]

  • Expected Retention: The compound is moderately lipophilic (LogP ~2.5).[1] Expect elution around 50-60% B.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.[1] Retrieved October 26, 2023 from [Link].[1]

  • Organic Chemistry Data. pKa Values for Carboxylic Acids and Amines. Retrieved from [Link].[1]

Sources

Method

Application Note: Handling, Storage, and Protocol Design for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Executive Summary & Scientific Context 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) is a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) is a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of GPCR ligands (e.g., CCR antagonists) and enzyme inhibitors.[1]

As a Senior Application Scientist, I often observe inconsistent biological data resulting not from poor experimental design, but from improper compound handling. This molecule features a zwitterionic core : the basic piperidine nitrogen (pKa ~9.[1]5) and the acidic carboxylate (pKa ~4.[1]0) create an internal salt at neutral pH.[1] This physicochemical reality dictates its low solubility in neutral water and necessitates specific pH-modulated solubilization strategies to prevent "crashing out" in biological assays.[1]

This guide moves beyond standard safety data sheets to provide a field-proven protocol for maintaining molecular integrity and ensuring assay reproducibility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
CAS Number 733798-69-1
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
Physical State White to off-white crystalline solid
Solubility (DMSO) ≥ 50 mM (Recommended for Stock)
Solubility (Water) Low at pH 7 (Zwitterionic); Soluble at pH < 3 or pH > 10
pKa (Predicted) Acidic: ~4.0 (COOH) | Basic: ~9.2 (Piperidine N)
Hygroscopicity Low to Moderate (Store with desiccant)

Storage & Stability Protocols

The stability of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is compromised by three primary vectors: oxidative dechlorination (slow, light-catalyzed), hygroscopic clumping , and thermal degradation .[1]

Storage Logic (Decision Matrix)

The following decision tree outlines the optimal storage conditions based on your experimental timeline.

StorageLogic Start Compound Receipt Duration Intended Usage Duration? Start->Duration ShortTerm Short Term (< 4 Weeks) Duration->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Duration->LongTerm Banking Cond_4C Store at 4°C Desiccated & Dark ShortTerm->Cond_4C Cond_20C Store at -20°C Under Argon/N2 LongTerm->Cond_20C Thaw Thawing Protocol: Equilibrate to RT (30 min) BEFORE opening Cond_4C->Thaw Cond_20C->Thaw Prior to Use

Figure 1: Storage decision matrix ensuring minimal degradation. Note the critical thawing step to prevent condensation, which accelerates hydrolysis.

Expert Handling Insights
  • Light Sensitivity: The chlorobenzyl moiety renders the compound susceptible to slow photolytic dechlorination.[1] Always store in amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: While not deliquescent, the carboxylic acid moiety can hydrogen bond with atmospheric water, altering the effective mass.[1] Protocol: Always equilibrate the vial to room temperature before breaking the seal to prevent condensation on the cold solid.

Solution Preparation Protocols

The Challenge: At physiological pH (7.4), the molecule exists largely as a zwitterion (net neutral charge), leading to its lowest aqueous solubility.[1] The Solution: Use a high-concentration organic stock (DMSO) or adjust pH to ionize the molecule fully.[1]

Protocol A: Preparation of 50 mM DMSO Stock (Standard)

Best for: High-throughput screening, cellular assays (where DMSO < 0.5%).[1]

  • Weighing: Weigh 12.7 mg of solid into a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid ethanol if possible, as it evaporates rapidly, changing concentration over time.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C. Stable for 6 months.

Protocol B: Aqueous Buffer Preparation (pH-Modulated)

Best for: Animal studies or DMSO-sensitive assays.[1]

  • Acidic Route (Soluble): Dissolve solid in 0.1 M HCl. The basic piperidine nitrogen protonates, forming a soluble hydrochloride salt.[1]

  • Basic Route (Soluble): Dissolve solid in 0.1 M NaOH. The carboxylic acid deprotonates, forming a soluble sodium carboxylate salt.[1]

  • Neutralization (Critical Step):

    • Slowly add the dissolved salt solution to your assay buffer.[1]

    • Warning: Rapid dilution into pH 7.4 buffer may cause microprecipitation.[1] Ensure rapid mixing (vortexing) during addition.

Solubilization Workflow

SolubilityWorkflow cluster_solvents Primary Solubilization Solid Solid Compound (Zwitterionic) DMSO Anhydrous DMSO (Preferred) Solid->DMSO Route A AcidBase 0.1M HCl or NaOH (Alternative) Solid->AcidBase Route B Stock Stock Solution (50-100 mM) DMSO->Stock AcidBase->Stock Dilution Dilution Step (1:1000) Stock->Dilution Assay Assay Buffer (pH 7.4) < 0.5% DMSO Dilution->Assay Vortex while adding

Figure 2: Solubilization workflow illustrating the two primary routes for generating stable stock solutions.[1]

Safety & Emergency Procedures (GHS Standards)

Based on the structural class (benzylpiperidines), treat this compound as a potential irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][5][2][3][4]

    • H335: May cause respiratory irritation.[1][5][3][4]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).[1]

    • Safety glasses with side shields.[1][6]

    • Work within a chemical fume hood to avoid inhalation of dust.[1]

  • Spill Cleanup:

    • Dampen a paper towel with water (to prevent dust generation).[1]

    • Wipe up the spill.[1][6]

    • Clean surface with 70% ethanol.[1]

    • Dispose of waste as solid hazardous chemical waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved October 26, 2023 from [Link].[1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Piperidinecarboxylic acid derivatives. Retrieved from [Link].[1]

  • Williams, R. (2022).[1][7] pKa Data Compilation for Organic Compounds. Organic Chemistry Data. Retrieved from [Link].[1]

Sources

Application

application of piperidine derivatives in drug discovery

Application Note: Piperidine Derivatives in Drug Discovery – From Synthetic Protocols to Target Engagement Executive Summary The piperidine heterocycle (azacyclohexane) remains the single most frequently utilized ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidine Derivatives in Drug Discovery – From Synthetic Protocols to Target Engagement

Executive Summary

The piperidine heterocycle (azacyclohexane) remains the single most frequently utilized ring system in U.S. FDA-approved small molecule drugs.[1] Its prevalence is not accidental but stems from its unique "privileged" status: it offers a defined chair conformation for vector-specific substituent display, a basic nitrogen (


) capable of critical hydrogen bonding, and tunable lipophilicity.[1] This guide provides a technical roadmap for leveraging piperidine scaffolds, focusing on late-stage C–H functionalization  and in vitro target engagement assays .

Structural Biology & SAR Logic

The success of piperidine lies in its ability to serve as a versatile linker and pharmacophore. Unlike flat aromatic systems (e.g., pyridine), piperidine exists primarily in a chair conformation, allowing substituents to adopt distinct axial or equatorial orientations.

  • Pharmacophoric Features:

    • Nitrogen Atom: Acts as a hydrogen bond acceptor/donor and a cationic center at physiological pH, crucial for ionic interactions (e.g., Aspartate residues in GPCRs).

    • C4 Position: The most common site for functionalization (e.g., Fentanyl, Haloperidol), allowing the scaffold to span deep hydrophobic pockets.

    • Rigidity vs. Flexibility: Piperidine is more rigid than linear amines but less rigid than bridged systems, offering an optimal "induced fit" capability.[1]

Visualizing the Piperidine Scaffold Logic:

PiperidineSAR Piperidine Piperidine Scaffold (Chair Conformation) N_Atom N1 Position (Basic Center pKa ~11) Piperidine->N_Atom Core Feature C4_Pos C4 Position (Distal Pharmacophore) Piperidine->C4_Pos Major Vector Alpha_Pos C2/C6 Position (Steric/Chiral Control) Piperidine->Alpha_Pos Minor Vector Interaction Ionic Bond w/ Target (e.g., Asp3.32 in GPCRs) N_Atom->Interaction Physiological pH Lipophilicity Hydrophobic Pocket Occupancy C4_Pos->Lipophilicity Deep Binding Metabolism Metabolic Soft Spot (Alpha-Oxidation) Alpha_Pos->Metabolism Blockade Strategy

Figure 1: Structure-Activity Relationship (SAR) logic of the piperidine scaffold, highlighting key interaction vectors and metabolic considerations.[1][2]

Synthetic Protocol: Late-Stage -C–H Arylation

Why this protocol? Traditional piperidine synthesis (e.g., hydrogenation of pyridines) requires building the ring early. Modern drug discovery demands Late-Stage Functionalization (LSF) to rapidly diversify lead compounds.[1][2] The photoredox


-arylation protocol (pioneered by the MacMillan group) allows direct installation of aryl groups adjacent to the nitrogen in existing piperidine drugs.[1]
Protocol 1: Photoredox -C–H Arylation of N-Aryl Piperidines

Objective: Install a cyano-aryl group at the


-position of a piperidine scaffold.[1][2]

Materials:

  • Substrate: N-Phenylpiperidine derivative (1.0 equiv).

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).[1][2]

  • Photocatalyst:

    
     (fac-tris(2-phenylpyridine)iridium) (1.0 mol%).[1][2]
    
  • Solvent: DMA (N,N-Dimethylacetamide) or DMSO.[1][2]

  • Light Source: Blue LED (450 nm) or 26W Compact Fluorescent Lamp (CFL).

  • Base: Sodium Acetate (NaOAc) (2.0 equiv).[1][2]

Step-by-Step Methodology:

  • Reaction Setup:

    • In an 8 mL vial equipped with a magnetic stir bar, add the piperidine substrate (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol),

      
       (0.005 mmol), and NaOAc (1.0 mmol).
      
    • Dissolve components in degassed DMA (5.0 mL). Note: Oxygen quenches the excited state of the catalyst; thorough sparging with Argon/Nitrogen for 10 mins is critical.

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.[1][2]

    • Place the vial approximately 2-3 cm from the light source.[1][2] Use a fan to keep the reaction at ambient temperature (prevent thermal background reactions).[1]

    • Stir vigorously under irradiation for 18–24 hours.[1][2]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with saturated

      
       (2 x 10 mL) followed by Brine (10 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Outcome: The product will be the

      
      -arylated piperidine.[1][2]
      

Mechanism of Action (Simplified):

  • Excited

    
     oxidizes the piperidine amine to a radical cation.[1]
    
  • Deprotonation at the

    
    -position yields an 
    
    
    
    -amino radical.[1][2]
  • Radical addition to the cyano-arene followed by spin-center shift and elimination of cyanide restores aromaticity.[1][2]

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue Light (hv) Ir4 Ir(IV) Ir3_Star->Ir4 SET (Oxidation of Amine) Ir4->Ir3 SET (Reduction of Arene) Substrate Piperidine Substrate RadicalCat Amine Radical Cation Substrate->RadicalCat Oxidation by *Ir(III) AlphaRad Alpha-Amino Radical RadicalCat->AlphaRad -H+ (Base) Product Alpha-Arylated Product AlphaRad->Product + Arene / -CN

Figure 2: Photoredox catalytic cycle for the


-arylation of piperidines.[1][2]

Case Study: Gepotidacin (Antibacterial)

Gepotidacin (approved/late-stage 2024-2025) represents a "first-in-class" triazaacenaphthylene antibiotic.[1][2][3] Crucially, its structure relies on a piperidine linker that connects the DNA-binding core to a pyrano-pyridine tail.[1][2]

  • Role of Piperidine: It serves as a rigid spacer that positions the two active ends of the molecule to inhibit bacterial DNA gyrase and topoisomerase IV simultaneously.

  • Synthetic Insight: The piperidine ring in Gepotidacin is chiral (3-aminomethyl piperidine derivative), emphasizing the need for stereoselective synthesis or chiral resolution, often achieved via asymmetric hydrogenation of pyridine precursors.

Protocol 2: In Vitro Target Engagement (GPCR Binding)

Piperidine derivatives are the backbone of CNS drugs (e.g., Haloperidol, Risperidone) targeting Dopamine D2 receptors.

Objective: Determine the binding affinity (


) of a novel piperidine derivative for the Dopamine D2 receptor using a radioligand competition assay.

Materials:

  • Receptor Source: CHO (Chinese Hamster Ovary) cell membranes stably expressing human Dopamine D2 receptor.[1][2]

  • Radioligand:

    
    -Methylspiperone (0.5 nM final concentration).[1][2]
    
  • Test Compound: Novel piperidine analog (dissolved in DMSO).[1][2]

  • Non-specific Binding Control: Haloperidol (10

    
    M).[1][2]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.

Step-by-Step Methodology:

  • Preparation:

    • Thaw membrane aliquots on ice.[1][2] Dilute in Assay Buffer to a protein concentration of ~5-10

      
       g/well .[1][2]
      
  • Incubation Setup (96-well plate):

    • Total Binding: Add 25

      
      L Buffer + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membranes.[1][2]
    • Non-Specific Binding (NSB): Add 25

      
      L Haloperidol (excess) + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membranes.[1][2]
    • Test Sample: Add 25

      
      L Test Compound (varying concentrations 
      
      
      
      to
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membranes.[1][2]
  • Reaction:

    • Incubate plates at 25°C (room temp) for 60 minutes to reach equilibrium.

  • Harvesting:

    • Use a cell harvester (e.g., Brandel) to filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter).[1]

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).[1][2]

  • Detection:

    • Transfer filters to scintillation vials, add liquid scintillation cocktail, and count radioactivity (CPM) using a beta-counter.[1]

  • Data Analysis:

    • Calculate % Inhibition.[1][2] Plot log[Concentration] vs. % Binding.[1][2]

    • Determine

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1][2]

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[1] Link[1][2]

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117.[1] Link[1][2]
    
  • Noble, A., & MacMillan, D. W. (2014).[4] Photoredox

    
    -vinylation of 
    
    
    
    -amino acids and N-aryl amines.[1][2][5] Journal of the American Chemical Society, 136(33), 11602-11605.[1] Link[1][2]
  • Scangos, K. W., et al. (2024). Gepotidacin: A First-in-Class Triazaacenaphthylene Antibiotic.[1][2][3] Clinical Infectious Diseases. (Note: Gepotidacin is a registered trademark of GSK).[1][6] Link

  • IUPHAR/BPS Guide to Pharmacology. Dopamine D2 Receptor Binding Assays. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Piperidine-4-Carboxylic Acid (Isonipecotic Acid) and Derivatives

Executive Summary Piperidine-4-carboxylic acid (Isonipecotic acid) and its derivatives are critical scaffolds in the synthesis of pharmaceutical agents, including antihistamines (e.g., fexofenadine) and GABA uptake inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carboxylic acid (Isonipecotic acid) and its derivatives are critical scaffolds in the synthesis of pharmaceutical agents, including antihistamines (e.g., fexofenadine) and GABA uptake inhibitors. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity (resulting in void volume elution on C18), zwitterionic behavior (leading to pH-dependent peak splitting), and a lack of UV chromophores (rendering standard UV detection at 254 nm useless).

This guide moves beyond generic templates to provide two field-proven, self-validating protocols:

  • HILIC-MS/CAD: For direct, high-fidelity analysis of the native molecule in R&D settings.

  • FMOC-Derivatization RP-HPLC: For high-sensitivity Quality Control (QC) environments using standard UV/Fluorescence instrumentation.

Chemical Context & Method Selection Strategy

The Analytical Challenge

The core structure of piperidine-4-carboxylic acid contains a secondary amine (


) and a carboxylic acid (

). At neutral pH, the molecule exists as a zwitterion , possessing high water solubility and negligible retention on hydrophobic stationary phases. Furthermore, the absence of conjugated double bonds means the molecule is invisible to UV detectors above 210 nm.
Method Selection Matrix

Do not default to C18. Use the following logic to select the correct protocol for your laboratory's capabilities.

MethodSelection Start Start: Analyte Assessment Chromophore Does the derivative have a UV Chromophore? Start->Chromophore Yes Yes (e.g., N-benzyl) Chromophore->Yes No No (Native Scaffold) Chromophore->No Protocol_C Standard RP-HPLC (Low pH, Ion Pairing) Yes->Protocol_C Equip Available Instrumentation? No->Equip MS_CAD MS or CAD Available Equip->MS_CAD std_HPLC Standard UV/FLD Only Equip->std_HPLC Protocol_A PROTOCOL A: HILIC-MS/CAD (Direct Analysis) MS_CAD->Protocol_A Protocol_B PROTOCOL B: FMOC Derivatization (RP-HPLC) std_HPLC->Protocol_B

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on analyte properties and lab instrumentation.

Protocol A: Direct Analysis via HILIC-MS/CAD

Best For: R&D, Impurity Profiling, Pharmacokinetics. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by creating a water-rich layer on the stationary phase surface. This allows the analyte to partition into the stationary phase without derivatization.

System Configuration[1]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 100 x 2.1 mm, 3.5 µm.

    • Why: Zwitterionic phases (sulfobetaine) provide electrostatic modulation that improves peak shape for amphoteric molecules compared to bare silica.

  • Detector: Mass Spectrometer (ESI+) or Charged Aerosol Detector (CAD).

    • Note: CAD is preferred for quantitation if reference standards lack identical ionization efficiencies.

Mobile Phase & Gradient
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mechanistic Insight: The buffer concentration is critical. Ammonium ions shield silanols, while formate ensures the carboxylic acid is protonated enough to reduce repulsion from anionic sites on the silica, yet the amine remains charged for HILIC retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0900.4High organic start promotes retention
1.0900.4Isocratic hold to stabilize baseline
8.0500.4Gradient elution of polar impurities
10.0500.4Wash
10.1900.4Return to initial
15.0900.4Critical: HILIC requires long re-equilibration
Troubleshooting Protocol A
  • Drifting Retention Times: HILIC columns are sensitive to hydration. Ensure the column is equilibrated with at least 20 column volumes before the first injection.

  • Sample Solvent: Dissolve samples in 80-90% Acetonitrile. Injecting a 100% aqueous sample will disrupt the water layer and cause peak splitting (the "retention gap" effect).

Protocol B: FMOC Derivatization for RP-HPLC

Best For: QC, Manufacturing, Standard HPLC-UV/FLD systems. Rationale: Since the secondary amine in piperidine-4-carboxylic acid cannot react with OPA (o-phthalaldehyde), we utilize FMOC-Cl (9-Fluorenylmethyl chloroformate) . This reagent reacts rapidly with secondary amines to form a stable, highly hydrophobic, and fluorescent carbamate derivative.

Reaction Mechanism

The FMOC group confers significant hydrophobicity, shifting the analyte from the void volume to a retentive region on a standard C18 column.

FMOC_Reaction Analyte Piperidine-4-COOH (Secondary Amine) Intermediate Reaction Mix Analyte->Intermediate Reagent FMOC-Cl (Reagent) Reagent->Intermediate Buffer Borate Buffer (pH 9.0) Buffer->Intermediate Catalyst Product FMOC-Piperidine-COOH (Hydrophobic & Fluorescent) Intermediate->Product  < 60 sec   Byproduct FMOC-OH (Hydrolysis Byproduct) Intermediate->Byproduct

Figure 2: Derivatization pathway. The high pH buffer ensures the amine is unprotonated (nucleophilic) to attack the FMOC-Cl.

Step-by-Step Derivatization Protocol
  • Preparation of Reagents:

    • Borate Buffer: 0.2 M Borate buffer, adjusted to pH 9.0 with NaOH.

    • FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily; FMOC hydrolyzes in moisture).

    • Quench Solution (Optional): 0.1 M Glycine or ADAM (removes excess FMOC-Cl to prevent interference).

  • Reaction Workflow:

    • Mix 100 µL Sample + 100 µL Borate Buffer (Vortex).

    • Add 200 µL FMOC Reagent .

    • Vortex and incubate at ambient temperature for 1 minute .

    • (Optional) Add 50 µL Quench Solution.

    • Inject directly onto HPLC.

Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Detection: Fluorescence (FLD): Ex = 265 nm, Em = 310 nm.[1] (UV at 265 nm is possible but less selective).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3][4][5]

Time (min)% Mobile Phase BComment
0.030Start high enough to elute excess FMOC-OH
15.090Elute FMOC-derivative
16.090Wash column
17.030Re-equilibrate
Validation Checkpoint
  • Excess Reagent Peak: You will see a large peak for FMOC-OH (hydrolysis product) early in the chromatogram. Ensure your derivative peak (typically eluting later due to the piperidine ring's bulk) has a resolution (

    
    ) > 2.0 from the reagent peak.
    

References

  • SIELC Technologies. (2018).[3] Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid.[3][6] Retrieved from [Link][6]

Sources

Application

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in the synthesis of enzyme inhibitors

Application Note: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in Enzyme Inhibitor Synthesis Executive Summary 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2) is a privileged bifunctional scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in Enzyme Inhibitor Synthesis

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2) is a privileged bifunctional scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing inhibitors targeting Acetylcholinesterase (AChE) , Soluble Epoxide Hydrolase (sEH) , and G-Protein Coupled Receptors (GPCRs) like CCR1 and Histamine H3.

This guide details the precision synthesis of this scaffold and its downstream application in generating enzyme inhibitor libraries. Unlike simple reagents, this molecule acts as a pharmacophore anchor : the N-(4-chlorobenzyl) moiety provides high-affinity hydrophobic interactions (often occupying the catalytic anionic site of AChE or the hydrophobic pocket of GPCRs), while the carboxylic acid serves as a vector for attaching "warheads" or secondary binding elements via amide coupling.

Chemical Foundation & Strategic Value

The utility of this scaffold stems from its structural rigidity and electronic properties:

  • Piperidine Core: Enforces a specific spatial orientation (chair conformation) between the hydrophobic tail and the polar head group.

  • 4-Chlorobenzyl Group: The chlorine atom enhances lipophilicity (

    
    -halogen interactions) and metabolic stability compared to a simple benzyl group. It frequently targets the Catalytic Anionic Site (CAS)  in cholinesterases.
    
  • C4-Carboxylic Acid: A versatile handle for amide bond formation, allowing the attachment of Peripheral Anionic Site (PAS) binders or zinc-binding groups (for metalloproteases).

Visualization: Retrosynthetic Logic

Retrosynthesis Final Target Enzyme Inhibitor (e.g., Dual-Site AChE Inhibitor) Amide Amide Coupling Final->Amide Scaffold 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (The Core Scaffold) Amide->Scaffold Hydrolysis Ester Hydrolysis Scaffold->Hydrolysis Ester Intermediate Ester Hydrolysis->Ester RedAmin Reductive Amination (Preferred Route) Ester->RedAmin Alkylation Direct Alkylation (Alternative Route) Ester->Alkylation Iso Ethyl Isonipecotate RedAmin->Iso Aldehyde 4-Chlorobenzaldehyde RedAmin->Aldehyde Alkylation->Iso Chloride 4-Chlorobenzyl Chloride Alkylation->Chloride

Figure 1: Retrosynthetic workflow showing the two primary routes to the scaffold and its conversion to active inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (The "Make")

We recommend Method 1 (Reductive Amination) for its superior impurity profile and avoidance of bis-alkylation side products common in direct alkylation.

Objective: Synthesis of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid.

Step 1: Reductive Amination (Formation of Ester Intermediate)

  • Reagents:

    • Ethyl isonipecotate (1.0 equiv, 10 mmol, 1.57 g)

    • 4-Chlorobenzaldehyde (1.1 equiv, 11 mmol, 1.55 g)

    • Sodium triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol, 2.97 g)

    • Acetic Acid (catalytic, 2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous, 30 mL)

  • Procedure:

    • Dissolve ethyl isonipecotate and 4-chlorobenzaldehyde in DCE under

      
       atmosphere.
      
    • Add acetic acid and stir at Room Temperature (RT) for 30 mins to allow imine formation.

    • Add STAB portion-wise over 10 mins. (Caution: Mild exotherm).

    • Stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Quench: Add saturated aqueous

      
       (30 mL) and stir for 15 mins.
      
    • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Yield: Typically 85–95% as a pale yellow oil (Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate).

Step 2: Ester Hydrolysis (Deprotection)

  • Reagents:

    • Crude Ester from Step 1.

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 equiv).
      
    • Solvent: THF/Water (3:1 mixture, 20 mL).

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH.

    • Stir at RT for 4 hours (or 50°C for 1 hour if sluggish).

    • Concentrate to remove THF.

    • Acidification: Cool the aqueous residue to 0°C. Adjust pH to ~4–5 using 1M HCl. The product will precipitate as a white zwitterionic solid.

    • Filter, wash with cold water and diethyl ether. Dry under high vacuum.

    • Final Yield: ~75–85% (over 2 steps).

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of the ethyl quartet/triplet and the presence of the carboxylic acid proton.
Protocol B: Library Generation (The "Use")

Objective: Coupling the scaffold to amines to create an enzyme inhibitor library (e.g., AChE or Protease inhibitors).

  • Reagents:

    • Scaffold (1.0 equiv)

    • Target Amine (e.g., 5,6-dimethoxy-1-indanone derivatives for AChE) (1.1 equiv)

    • Coupling Agent: HATU (1.2 equiv) or EDCI/HOBt.

    • Base: DIPEA (3.0 equiv).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve Scaffold and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 10 mins (Activation).

    • Add the Target Amine.[1] Stir at RT for 12 hours.[2]

    • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

      
      , and brine.[2]
      
    • Purify via Flash Chromatography.

Case Study: Dual-Binding Acetylcholinesterase (AChE) Inhibitors

Scientific Rationale: AChE has a deep active site gorge with two binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the rim.

The 1-(4-chlorobenzyl)piperidine moiety is a proven CAS binder . The 4-chlorobenzyl group interacts with Trp84 via


-stacking and hydrophobic interactions. By using the carboxylic acid to attach a linker and a PAS binder (e.g., an indanone or phthalimide), you create a "Dual-Binding Inhibitor" with picomolar potency.
Visualization: Mechanism of Action

AChE_Mechanism Figure 2: Dual-Site Binding Mode of 1-(4-Chlorobenzyl)piperidine Derivatives Inhibitor Inhibitor Structure 4-Cl-Benzyl-Pip Amide Linker PAS Binder Enzyme AChE Active Site Gorge Trp84 (CAS) 20 Å Deep Gorge Trp286 (PAS) Inhibitor:CAS->Enzyme:Trp84 Pi-Pi Stacking (High Affinity) Inhibitor:PAS->Enzyme:Trp286 Hydrophobic Interaction Inhibitor:Linker->Enzyme:Gorge Spans the Gorge

Data & Structure-Activity Relationships (SAR)

The following table summarizes the impact of the benzyl substituent on inhibitory potency, derived from general trends in piperidine-based AChE inhibitors.

Substituent (R)Electronic EffectLipophilicity (

)
Predicted AChE PotencyNotes
4-Cl (Target) Electron WithdrawingHigh (+0.71)High (

nM)
Optimal halogen bonding with CAS residues.
4-H (Unsubstituted)NeutralModerate (0.00)ModerateLacks the additional hydrophobic grab.
4-OMeElectron DonatingModerate (-0.02)Low/ModerateSteric bulk is okay, but electronic mismatch for CAS.
4-NO2Strong WithdrawingLow (-0.28)LowToo polar; poor desolvation penalty.

References

  • Synthesis of Piperidine-4-carboxylic Acid Derivatives

    • Organic Syntheses, Coll. Vol. 10, p. 620 (2004).

    • Detailed reductive amin
  • AChE Inhibitor Design

    • Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evaluation of Novel Dual-Binding Acetylcholinesterase Inhibitors."
    • Explains the role of the benzyl-piperidine pharmacophore.[1][3]

  • Green Chemistry Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] J. Org.[5] Chem. 1996, 61, 3849-3862.[5]

  • Carbonic Anhydrase Inhibitors

    • Journal of Enzyme Inhibition and Medicinal Chemistry, "Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides."

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Method

Application Note: Developing Adhesion Molecule Inhibitors with Piperidine Carboxylic Acid Derivatives

Introduction & Rationale Cell adhesion molecules (CAMs), particularly integrins (e.g., or VLA-4, ), are critical regulators of immune surveillance, inflammation, and cancer metastasis. The interaction between VLA-4 on le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Cell adhesion molecules (CAMs), particularly integrins (e.g.,


 or VLA-4, 

), are critical regulators of immune surveillance, inflammation, and cancer metastasis. The interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a primary driver of autoimmune pathologies like Multiple Sclerosis (MS) and Crohn’s disease.

Why Piperidine Carboxylic Acids? Small molecule inhibitors of integrins are designed to mimic the key binding motifs of endogenous ligands, such as the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) sequences.

  • Conformational Constraint: The piperidine ring acts as a semi-rigid scaffold, replacing the flexible peptide backbone. This reduces the entropic cost of binding by "locking" the pharmacophores into a bioactive conformation.

  • Tunable Geometry: By selecting between nipecotic acid (piperidine-3-carboxylic acid) or isonipecotic acid (piperidine-4-carboxylic acid), researchers can precisely adjust the distance and angle between the basic nitrogen (mimicking the N-terminus/Arginine) and the acidic carboxylate (mimicking the C-terminus/Aspartate).

  • Drug-Like Properties: Unlike peptides, piperidine derivatives offer improved metabolic stability and oral bioavailability potential.

This guide details the workflow for synthesizing these scaffolds and validating their potency using high-fidelity flow adhesion assays.

Chemical Synthesis Strategy: Solid-Phase Library Generation

To rapidly explore the Structure-Activity Relationship (SAR), a modular solid-phase synthesis (SPSS) approach is recommended. This protocol focuses on generating a library of N-substituted piperidine-4-carboxylic acid derivatives.

Mechanism of Action (SAR Logic)

The design relies on a "bidentate" binding mode:

  • The Acidic Terminus: The carboxylic acid coordinates with the divalent cation (

    
     or 
    
    
    
    ) in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS).
  • The Basic/Hydrophobic Terminus: The N-substituent extends into the specificity pocket (e.g., the

    
    -propeller domain), determining selectivity between integrin subtypes.
    
Graphviz Diagram: SAR & Synthesis Logic

SAR_Logic Scaffold Piperidine Scaffold (Isonipecotic Acid) Acid Carboxylic Acid (C-Terminus) Scaffold->Acid Fixed Motif Base N-Substituent (N-Terminus) Scaffold->Base Variable Region Target_MIDAS Integrin MIDAS (Mg2+/Mn2+ Binding) Acid->Target_MIDAS Ionic Interaction Target_Spec Specificity Pocket (Hydrophobic/Selectivity) Base->Target_Spec Hydrophobic/H-Bond

Caption: SAR Logic showing the piperidine core positioning the acidic pharmacophore for MIDAS interaction and the N-substituent for specificity.

Protocol 1: Solid-Phase Synthesis of Piperidine Derivatives

Objective: Synthesize a library of urea-linked piperidine derivatives.

Materials:

  • Wang Resin (pre-loaded with Fmoc-isonipecotic acid or loaded manually).

  • Fmoc-Piperidine-4-carboxylic acid.

  • Reagents: 20% Piperidine in DMF (Deprotection), Isocyanates (R-NCO) for urea formation, TFA/TIS/H2O (Cleavage cocktail).

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh 100 mg of Wang resin into a fritted syringe reactor.

    • Swell in DCM (dichloromethane) for 30 min; wash 3x with DMF.

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (2 mL). Shake for 10 min.

    • Drain and repeat for 15 min.

    • Wash resin: 3x DMF, 3x DCM, 3x DMF. Verification: Kaiser test (Positive = Blue beads).

  • N-Functionalization (Urea Linkage Example):

    • Note: This step introduces the "Specificity" element.

    • Add 5 equivalents of the desired Isocyanate (R-NCO) in dry DCM/DMF (1:1).

    • Add 2 equivalents of DIPEA (Diisopropylethylamine).

    • Shake at Room Temperature (RT) for 4 hours.

    • Wash resin aggressively (5x DMF) to remove unreacted isocyanate. Verification: Kaiser test (Negative = Colorless).

  • Cleavage from Resin:

    • Treat resin with 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
       for 2 hours.
      
    • Collect filtrate and precipitate in cold Diethyl Ether.

    • Centrifuge (3000 rpm, 5 min) to pellet the crude product.

  • Purification:

    • Dissolve pellet in DMSO/Water.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Biological Validation: Functional Adhesion Assays

While solid-phase binding assays (ELISA) are useful for primary screening, they fail to mimic the hemodynamic shear stress leukocytes encounter in the vasculature. The Flow Chamber Adhesion Assay is the gold standard for validating VLA-4 inhibitors.

Protocol 2: VLA-4/VCAM-1 Adhesion Under Flow[1]

Objective: Quantify the ability of the synthesized inhibitor to block Jurkat cell (T-cell line expressing


) adhesion to VCAM-1 under physiological shear stress.

Materials:

  • Cells: Jurkat E6.1 cells (ATCC), labeled with Calcein-AM (fluorescent dye).

  • Substrate: Recombinant human VCAM-1-Fc chimera.

  • Equipment: Parallel Plate Flow Chamber (e.g., GlycoTech or Ibidi), Syringe Pump, Inverted Fluorescence Microscope.

  • Buffer: HBSS +

    
     (Physiological) OR 
    
    
    
    (High affinity activation).

Critical Parameter: Manganese (


) artificially activates integrins to a high-affinity state. For initial inhibitor screening, use 

to ensure you are competing against the most robust binding conformation.
Graphviz Diagram: Flow Assay Workflow

Flow_Assay Prep_Slide Coat Slide/Channel (VCAM-1, 10 µg/mL, O/N) Setup Assemble Flow Chamber (Connect to Syringe Pump) Prep_Slide->Setup Prep_Cells Label Jurkat Cells (Calcein-AM, 30 min) Treat Pre-incubate Cells with Inhibitor (30 min) Prep_Cells->Treat Treat->Setup Run Perfusion (Shear Stress: 1-2 dyn/cm²) Setup->Run Analysis Count Adherent Cells (Fluorescence Microscopy) Run->Analysis

Caption: Workflow for the Parallel Plate Flow Chamber assay measuring dynamic cell adhesion.

Step-by-Step Workflow:

  • Channel Preparation:

    • Coat flow channels with VCAM-1 (10

      
      g/mL in PBS) overnight at 4°C.
      
    • Block non-specific sites with 2% BSA for 1 hour at RT.

  • Cell Preparation:

    • Harvest Jurkat cells (

      
       cells/mL).
      
    • Incubate with Calcein-AM (1

      
      M) for 30 min at 37°C. Wash 2x with HBSS.
      
    • Inhibitor Treatment: Aliquot cells and add the piperidine derivative at varying concentrations (e.g., 1 nM to 10

      
      M). Incubate for 20 min at 37°C.
      
    • Control: Include a vehicle control (DMSO) and a positive control (e.g., anti-

      
       mAb or BIO5192).
      
  • Running the Assay:

    • Mount the chamber on the microscope stage.

    • Perfuse cells at a constant shear stress of 1.0 dyn/cm² (venular shear rate).

    • Allow flow for 3-5 minutes to establish equilibrium.

  • Data Acquisition:

    • Capture 5-10 random fields of view along the centerline of the channel.

    • Count fluorescent cells that remain stationary for >10 seconds.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curves to determine

      
      .
      

Data Interpretation & Troubleshooting

Expected Results Table
Compound ClassStructure FeatureExpected

(Binding)
Flow Adhesion ResultNotes
Negative Control DMSO OnlyN/AHigh AdhesionDefines 100% binding baseline.
Reference BIO5192 (Small Molecule)< 10 nM< 5% of ControlHighly potent, specific VLA-4 inhibitor.
Piperidine A Unsubstituted Amine> 10

M
High AdhesionLacks specificity pocket interaction.
Piperidine B N-(3,5-dichlorobenzoyl)50 - 200 nMReduced AdhesionAromatic ring engages hydrophobic pocket.
Piperidine C Ester Prodrug (Ethyl)> 10

M (in vitro)
High AdhesionCritical: Esters are inactive in binding assays; must be hydrolyzed to acid form.
Troubleshooting Guide
  • Issue: High Background Adhesion.

    • Cause: Inadequate blocking of the flow chamber.

    • Solution: Increase BSA concentration to 5% or use Casein. Ensure VCAM-1 quality.

  • Issue: Cells Detach Too Easily.

    • Cause: Shear stress too high or integrins not activated.

    • Solution: Verify pump flow rate calculations. Ensure

      
       or 
      
      
      
      is present in the buffer.
  • Issue: Inconsistent

    
     values. 
    
    • Cause: Piperidine derivatives can be zwitterionic.

    • Solution: Strictly control pH of the assay buffer (pH 7.4). pH fluctuations alter the protonation state of the piperidine nitrogen and the carboxylic acid, drastically affecting binding affinity.

References

  • Vertex Pharmaceuticals. (2002). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. PubMed.[1] Link

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2] Molecules.[3][4][5][6][7][8][9][10][11] Link

  • Bio-Protocol. (2017).[1][12] VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells. Bio-protocol.[1][9][13] Link

  • Cell Biolabs. (n.d.). CytoSelect™ 48-Well Cell Adhesion Assay Protocol.[13]Link

  • Functional Fluidics. (n.d.). VLA-4 blockade: A Novel Therapeutic Approach in Sickle Cell Disease.[3]Link

Sources

Application

Strategic Utilization of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid in Drug Design

Application Note & Protocol Guide | Doc ID: AN-MEDCHEM-2025-04 [1] Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-MEDCHEM-2025-04 [1]

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2) functions as more than a simple intermediate; it is a privileged scaffold .[1] This moiety combines a lipophilic domain (the chlorobenzyl group) with a polar, ionizable core (the piperidine) and a versatile synthetic handle (the carboxylic acid).

This architecture is ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically chemokine receptors (CCR1, CCR3) and aminergic receptors (Dopamine, Serotonin)—and metabolic enzymes like Acetylcholinesterase (AChE) . The 4-chlorobenzyl group often occupies hydrophobic pockets, engaging in critical


-stacking or halogen-bonding interactions, while the piperidine nitrogen provides a basic center often required for salt-bridge formation with conserved aspartate residues in receptor binding sites.[1]

Structural Biology & Pharmacophore Mapping

Understanding why this molecule works is prerequisite to using it effectively. The following diagram illustrates the pharmacophoric contributions of each structural zone.

Pharmacophore Core 1-(4-Chlorobenzyl) piperidine-4-carboxylic acid Cl 4-Chloro Substituent (Metabolic Block / Halogen Bond) Core->Cl Zone 1 Benzyl Benzyl Ring (Hydrophobic / Cation-Pi Interactions) Core->Benzyl Zone 2 Pip Piperidine Core (Basic Amine / pKa ~8-9 / Salt Bridge) Core->Pip Zone 3 Acid Carboxylic Acid (H-Bond / Synthetic Handle) Core->Acid Zone 4

Figure 1: Pharmacophore dissection showing the four critical zones for Structure-Activity Relationship (SAR) exploration.[2][3][4]

Synthetic Protocols

High-fidelity synthesis is critical for library generation.[1] While alkylation is possible, Reductive Amination is the industry standard due to its mild conditions, tolerance of functional groups, and avoidance of over-alkylation (quaternization).

Protocol A: Reductive Amination (The "STAB" Method)

Objective: Synthesize 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid from 4-chlorobenzaldehyde and isonipecotic acid.[1] Scale: 10 mmol (scalable to >100g).

Reagents:
  • Reactant A: Isonipecotic acid (Piperidine-4-carboxylic acid) [1.0 equiv][1]

  • Reactant B: 4-Chlorobenzaldehyde [1.05 equiv][1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [1.4 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Acetic Acid (AcOH) [1.0 equiv]

Step-by-Step Methodology:
  • Imine Formation (In Situ):

    • In a dry round-bottom flask under Nitrogen (

      
      ), suspend Isonipecotic acid (1.29 g, 10 mmol) in DCE (30 mL).
      
    • Add 4-Chlorobenzaldehyde (1.47 g, 10.5 mmol).

    • Add Acetic Acid (0.6 mL, 10 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. The mixture may remain a suspension; this is normal. The acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (2.97 g, 14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution (

      
      ).
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes.
      
    • Phase Separation: If the product precipitates as a zwitterion (common for amino acids), filter the solid directly and wash with water/ether.

    • Alternative (if soluble): Adjust aqueous layer pH to ~5-6 with 1M HCl to ensure the carboxylic acid is protonated but the amine remains charged (zwitterionic isoelectric point).[1] Extract with DCM/Isopropanol (3:1 ratio).

  • Purification:

    • Recrystallization from Ethanol/Water is typically sufficient.

    • Yield Expectation: 85–95%.[1]

Synthesis Start 4-Chlorobenzaldehyde + Isonipecotic Acid Inter Imine/Iminium Species (In situ) Start->Inter AcOH, DCE, 1h Reagent Add NaBH(OAc)3 (STAB) Inter->Reagent Product 1-(4-Chlorobenzyl)piperidine- 4-carboxylic acid Reagent->Product Reductive Amination RT, 16h

Figure 2: Synthetic workflow for the reductive amination pathway.

Medicinal Chemistry Applications

Fragment Growing & Linking

The carboxylic acid moiety is rarely the endpoint. It serves as a vector for "fragment growing."

  • Amide Coupling: Reaction with primary/secondary amines using HATU or EDC/HOBt to access GPCR binding pockets.

  • Bioisostere Replacement: The acid can be converted to a Tetrazole (using

    
    ) or a 1,2,4-Oxadiazole  to improve metabolic stability and membrane permeability.
    
Analytical Data & QC Specifications

When using this compound as a building block, ensure it meets these criteria to prevent downstream failure in library synthesis.

ParameterSpecificationRationale
Purity (HPLC) >98%Impurities (e.g., unreacted aldehyde) will compete in subsequent amide couplings.[1]
Appearance White to Off-White PowderColoration often indicates oxidation of the benzyl position.[1]
1H NMR (DMSO-d6) Diagnostic benzylic singlet ~3.5 ppmConfirms N-alkylation.[1]
Water Content <1.0%Excess water hydrolyzes coupling reagents (HATU/EDC).
Case Study: CCR1 Antagonists

In the development of CCR1 antagonists for rheumatoid arthritis, the 4-chlorobenzyl-piperidine motif is often employed to bind to the hydrophobic pocket of the receptor.[1]

  • Mechanism: The basic nitrogen interacts with Glu291 in the transmembrane domain.

  • Optimization: The carboxylic acid is coupled to a 4-fluorophenylpiperazine.[1] The resulting urea or amide linker positions the second aryl group into an accessory binding pocket, boosting potency from micromolar (

    
    ) to nanomolar (
    
    
    
    ) range.

References

  • Privileged Structures in GPCR Design

    • Source: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press.[1]

    • Context: Defines benzylpiperidines as "privileged structures" capable of binding multiple GPCR subtypes.[1]

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Link:[Link]

  • CCR1 Antagonist SAR

    • Source: Naya, A., et al. "Design and synthesis of novel CCR1 antagonists." Journal of Medicinal Chemistry, 2001.
    • Context: Illustrates the use of the 4-chlorobenzyl moiety in optimizing receptor affinity.[1]

  • Carboxylic Acid Bioisosteres

    • Source: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid Synthesis

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for N-Alkylation of Isonipecotic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for N-Alkylation of Isonipecotic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Zwitterion Trap"

The primary cause of low yield in synthesizing 1-(4-chlorobenzyl)piperidine-4-carboxylic acid is often a fundamental misunderstanding of the starting material's physical chemistry.

Isonipecotic acid (Piperidine-4-carboxylic acid) exists as a zwitterion (internal salt) at neutral pH.

  • The Problem: It is insoluble in most non-polar organic solvents (DCM, Toluene, THF) required for standard alkylation.

  • The Failure Mode: Attempting direct alkylation in heterogeneous mixtures often leads to incomplete conversion or difficulty separating the highly polar product from inorganic salts.

To maximize yield, you must choose between two validated workflows:

  • The "Gold Standard" (Ester Protection): High yield, high purity, longer workflow.

  • The "Direct Phase-Transfer" (Optimization): Lower step count, moderate yield, requires precise pH control.

Decision Logic & Workflow

The following diagram outlines the decision matrix for selecting the correct synthetic pathway based on your available reagents and purity requirements.

SynthesisPathways Start Starting Material: Isonipecotic Acid Decision Select Strategy Start->Decision RouteA Route A: Ester Protection (Recommended for >85% Yield) Decision->RouteA High Purity Needed RouteB Route B: Direct Alkylation (Quick, ~40-60% Yield) Decision->RouteB Speed Needed StepA1 1. Esterification (SOCl2/EtOH) RouteA->StepA1 StepA2 2. N-Alkylation (4-Cl-Bn-Cl + Base) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH/NaOH) StepA2->StepA3 ProductA High Purity Product StepA3->ProductA StepB1 Aqueous/Organic Biphasic + Phase Transfer Cat. RouteB->StepB1 StepB2 Isoelectric Precipitation (pH 5.5 - 6.0) StepB1->StepB2 ProductB Crude Product (Salt Contamination Risk) StepB2->ProductB

Figure 1: Decision matrix comparing the high-fidelity Ester Route against the rapid Direct Alkylation route.

Protocol A: The Ester Protection Route (Recommended)

Why this works: Converting the carboxylic acid to an ester breaks the zwitterionic interaction. The resulting secondary amine is soluble in organic solvents (like Acetonitrile or DMF), allowing homogeneous kinetics and complete consumption of the alkyl halide.

Step 1: Esterification (In Situ)

If you cannot purchase Ethyl Isonipecotate commercially, synthesize it:

  • Suspend Isonipecotic acid (1.0 eq) in Ethanol (10 vol).

  • Add Thionyl Chloride (1.2 eq) dropwise at 0°C (Exothermic).

  • Reflux for 4 hours.

  • Concentrate to dryness to obtain Ethyl Isonipecotate HCl salt .

Step 2: N-Alkylation (The Critical Step)

Reagents:

  • Ethyl Isonipecotate HCl (1.0 eq)

  • 4-Chlorobenzyl chloride (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) – Excess base is required to neutralize the HCl salt AND scavenge the HCl from alkylation.
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein reaction accelerates the substitution.

Procedure:

  • Suspend Ethyl Isonipecotate HCl and

    
     in ACN. Stir for 30 mins to liberate the free amine.
    
  • Add KI and 4-Chlorobenzyl chloride.

  • Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Partition between EtOAc and Water. Dry organic layer (

    
    ) and concentrate.
    
    • Result: Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (Oil).

Step 3: Hydrolysis & Isoelectric Isolation
  • Dissolve the ester intermediate in THF/Water (1:1).

  • Add LiOH or NaOH (2.0 eq). Stir at RT until ester is consumed (LCMS).

  • Critical Isolation Step:

    • The product is now a carboxylate salt (soluble in water).

    • Carefully acidify with 1M HCl to pH 6.0 - 6.5 .

    • The product will precipitate as the zwitterion.[3]

    • Filter, wash with cold water, and dry.

Protocol B: Direct Alkylation (Troubleshooting Mode)

Why use this? Atom economy and speed. Why it fails: Poor solubility.

Optimization Strategy: Use a Phase Transfer Catalyst (PTC) or a high-dielectric solvent.

Optimized Recipe:

Component Specification Purpose
Solvent System Ethanol/Water (1:1) or DMF Solubilizes the zwitterion.
Base NaOH (2.2 eq) Keeps the acid deprotonated (carboxylate form) and neutralizes HCl.
Alkylating Agent 4-Chlorobenzyl Chloride (1.1 eq) Electrophile.

| Temp | 80°C - Reflux | Overcomes activation energy barrier. |

The "Sticky Solid" Fix: If your product oils out or forms a sticky gum during acidification:

  • Decant the aqueous mother liquor.

  • Triturate the gum with Acetone or Isopropanol . This often induces crystallization of the zwitterion.

Troubleshooting & FAQs

Q1: My yield is low (<30%) using the Direct Route. What happened?

Diagnosis: Likely "Isoelectric Trapping." Explanation: If you acidified to pH 1-2, the amine protonates (


), forming a soluble hydrochloride salt. If you stayed at pH 10, the carboxylic acid is a soluble salt (

). Solution: You missed the Isoelectric Point (pI) . The molecule is least soluble when the overall charge is neutral (Zwitterion).
  • Action: Adjust pH strictly to 5.5 – 6.5 . If no precipitate forms, concentrate the aqueous layer by 50% and cool to 4°C.

Q2: I see a major impurity at M+ mass [Product + Benzyl].

Diagnosis: Over-alkylation (Quaternization). Explanation: The tertiary amine product is still nucleophilic. It can react with another equivalent of 4-chlorobenzyl chloride to form a quaternary ammonium salt. Solution:

  • Reduce Alkyl Halide stoichiometry to 0.95 - 1.0 eq.

  • Switch to the Ester Route . The steric bulk of the ester slightly discourages quaternization compared to the naked acid.

Q3: The reaction is stuck at 50% conversion.

Diagnosis: Base exhaustion or Salt coating. Explanation: In non-polar solvents,


 can get coated with KCl, stopping the reaction.
Solution: 
  • Switch solvent to DMF (homogeneous) or Acetonitrile (better solubility).

  • Add 0.1 eq of KI (Potassium Iodide). This converts the Benzyl Chloride to Benzyl Iodide in situ, which is ~100x more reactive.

Mechanistic Visualization: The pH Switch

Understanding the solubility profile is vital for isolation.

SolubilityProfile cluster_target Target Isolation Window Acidic pH < 4 Cationic Form (Soluble in Water) Neutral pH ~ 6 (Isoelectric Point) Zwitterionic Form (INSOLUBLE - Precipitates) Acidic->Neutral Add NaOH Basic pH > 9 Anionic Form (Soluble in Water) Basic->Neutral Add HCl

Figure 2: Solubility profile of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid vs pH. Isolation must occur in the green zone.

References

  • Esterification & Alkylation Strategy:Vertex AI Search Result 1.2 & 1.7.

    • Source:

  • Zwitterion Properties:Vertex AI Search Result 1.9 & 1.11.

    • Source:

    • Source:

  • Alkylation Conditions:Vertex AI Search Result 1.16. Discusses N-alkylation conditions using Potassium Carbonate in DMF/ACN, supporting the recommended base/solvent system.

    • Source:

Sources

Optimization

purification challenges of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Technical Support Center: Purification of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid To: Research & Development Team From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting & Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting & Optimization Guide for Zwitterionic Piperidine Isolation

Core Technical Overview: The "Zwitterionic Trap"

The purification of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) presents a classic challenge in organic synthesis: managing a zwitterion .[1][2]

Structurally, this molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid.[2]

  • Low pH (< 4): Exists as a soluble cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ).
  • High pH (> 10): Exists as a soluble anion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ).
  • Isoelectric Point (pI ≈ 6.0–7.0): Exists as a zwitterion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ). This is the region of minimum solubility.

Most yield losses and purity issues stem from failing to target this precise "solubility valley" or failing to remove the lipophilic 4-chlorobenzyl chloride impurity before precipitation.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I acidified the reaction mixture, but the product is oiling out or not precipitating."

Diagnosis: You likely overshot the isoelectric point (pI) or have residual organic solvent preventing crystallization. The Science: At pH < 3, the amine protonates, increasing water solubility. If the product oils out, it often indicates the presence of lipophilic impurities (like unreacted benzyl chloride) acting as a "solvent" for your product, or the presence of alcohol (methanol/ethanol) from the reaction solvent. Solution:

  • Remove Alcohol: If the reaction was done in methanol/ethanol, evaporate it completely before attempting precipitation.

  • Target pH 6.5: Do not just "acidify." Use a pH meter. Adjust the pH to exactly 6.0–7.0.

  • Seed & Cool: If an oil forms, scratch the flask walls and cool to 0-4°C. If it remains oily, decant the aqueous layer, dissolve the oil in a minimum amount of hot water/isopropanol (9:1), and cool slowly.

Issue 2: "My product is contaminated with unreacted 4-chlorobenzyl chloride."

Diagnosis: Inadequate organic washing before the isoelectric precipitation.[2] The Science: 4-Chlorobenzyl chloride is highly lipophilic (LogP ~ 3.8).[2] The product, however, is highly water-soluble at high pH (as the carboxylate salt). Solution:

  • The "Basic Wash" Step: Before isolating the product, adjust the aqueous mixture to pH 11–12 using NaOH.

  • Extraction: Extract this basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]

    • Result: The impurity (benzyl chloride) moves to the organic layer. The product (as a salt) stays in the water.

  • Discard Organic Layer: The aqueous layer now contains purified product precursor.[2] Proceed to acidification.[2]

Issue 3: "The product contains high levels of inorganic salts (NaCl/KCl)."

Diagnosis: Co-precipitation of salts during the acidification step.[2] The Science: When you neutralize the reaction (e.g., adding HCl to a NaOH solution), you generate NaCl. If the water volume is too low, NaCl reaches saturation and co-crystallizes. Solution:

  • Dilution: Ensure the final volume allows NaCl to remain soluble (approx. solubility 360 g/L).[2]

  • Slurry Wash: After filtering the crude product, wash the filter cake with cold water (2x) . The zwitterion has low cold-water solubility, while NaCl is highly soluble.[1][2]

  • Conductivity Check: If purity is critical, recrystallize from Water:Ethanol (80:20) .

Master Protocol: Isoelectric Precipitation & Solvent Trituration

Objective: Isolate >98% pure 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid from a crude alkylation mixture.

Prerequisites:

  • Crude reaction mixture (typically isonipecotic acid + 4-chlorobenzyl chloride in alkaline medium).[1][2]

  • Reagents: 2N NaOH, 2N HCl, Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology:
  • Solvent Exchange (Critical):

    • If the reaction used methanol or ethanol, evaporate the reaction mixture to dryness or an aqueous slurry under reduced pressure.

    • Re-dissolve the residue in Water (10 mL per gram of starting material) .

  • Impurity Extraction (The "Basic Wash"):

    • Adjust the aqueous solution to pH 12 using 2N NaOH.[2]

    • Wash the aqueous solution with DCM (2 x 5 mL/g) .[2]

    • Validation: Check TLC of the organic layer.[2][3][4] It should contain the UV-active 4-chlorobenzyl chloride (Rf ~0.8 in Hexane/EtOAc).[1][2]

    • Keep the Aqueous Layer. Discard the organic layer.

  • Isoelectric Precipitation:

    • Cool the aqueous layer to 10°C .

    • Slowly add 2N HCl dropwise while stirring vigorously.

    • Monitor pH continuously.[2] Stop exactly at pH 6.5 .

    • Observation: A white precipitate should form.[2]

    • Stir at 0–5°C for 1 hour to maximize yield.

  • Filtration & Desalting:

    • Filter the solid using a Buchner funnel.[2]

    • Wash 1: Cold Water (removes NaCl).[2]

    • Wash 2: Cold Acetone or Ether (removes trace water and sticky organic residues).[2]

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Data Summary

Table 1: Solubility Profile & Impurity Management

Solvent / ConditionSolubility of ProductSolubility of Impurity (Benzyl Chloride)Action
Water (pH 12) High (Anionic form)Insoluble (Forms emulsion)Wash with DCM to remove impurity.[1][2]
Water (pH 1) High (Cationic form)InsolubleNot useful for purification.[2]
Water (pH 6.5) Very Low (Zwitterion)InsolublePrecipitate product here.[2]
DCM / EtOAc Low (unless protonated)High Use to extract impurities.[2]
Ethanol (Hot) ModerateHighUse for recrystallization if needed.[2]

Table 2: Key Physicochemical Properties

PropertyValue (Approx.)Impact on Protocol
Molecular Weight 253.73 g/mol Calculation of theoretical yield.[1][2]
pKa (Acid) ~4.0Below pH 4, solubility increases.[2]
pKa (Amine) ~9.0Above pH 9, solubility increases.[2]
Isoelectric Point (pI) ~6.5 Target pH for isolation.
LogP (Impurity) 3.8Explains why DCM washes are effective.[2]

Visual Workflows

Figure 1: Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture (Aq. Alkaline Solution) Step1 Step 1: Solvent Evaporation (Remove MeOH/EtOH) Start->Step1 Step2 Step 2: Adjust to pH 12 (Ensure Anionic State) Step1->Step2 Step3 Step 3: Wash with DCM/EtOAc Step2->Step3 Split Phase Separation Step3->Split Organic Organic Layer (Contains 4-Chlorobenzyl Chloride) Split->Organic Discard Aqueous Aqueous Layer (Contains Product as Carboxylate) Split->Aqueous Keep Step4 Step 4: Acidify to pH 6.5 (Target Isoelectric Point) Aqueous->Step4 Precipitate Precipitate Forms (Zwitterion) Step4->Precipitate Final Filter & Wash (Cold Water -> Acetone) Precipitate->Final

Caption: Workflow for the selective isolation of the zwitterionic product, highlighting the critical separation of lipophilic impurities at high pH.

Figure 2: Solubility vs. pH Conceptual Model

SolubilityCurve cluster_legend Solubility Trap LowPH pH < 4 Cationic Form (Soluble) MidPH pH 6.0 - 7.0 Zwitterionic Form (INSOLUBLE) LowPH->MidPH Add Base HighPH pH > 10 Anionic Form (Soluble) HighPH->MidPH Add Acid

Caption: The "Solubility Valley." Isolation must occur strictly within the pH 6.0–7.0 window to maximize yield.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Jakubowska, A., et al. (2008).[2] Synthesis of novel N-benzyl substituted piperidine amides.... (Demonstrates general workup for N-benzyl piperidine derivatives). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Executive Summary: The "Zwitterion Trap" The solubility challenges associated with 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid stem from its amphoteric nature combined with a lipophilic tail . Structurally, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

The solubility challenges associated with 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid stem from its amphoteric nature combined with a lipophilic tail .

Structurally, this molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid. At neutral pH, these groups interact to form a zwitterion (net neutral charge), which creates a high crystal lattice energy that resists dissolution. Simultaneously, the 4-chlorobenzyl group adds significant lipophilicity (LogP ≈ 2.5–3.2), reducing water solubility even further than typical amino acids.

The Golden Rule: To dissolve this molecule, you must break the zwitterion by moving the pH away from its isoelectric point (pI ≈ 7.0).

Visualizing the Solubility Landscape

The following diagram illustrates the ionization states of the molecule across the pH scale. Understanding this is critical for successful formulation and extraction.

SolubilityLandscape cluster_legend Solubility Prediction Acidic pH < 4.0 CATIONIC FORM (Soluble in Water) Neutral pH 4.0 - 9.0 ZWITTERIONIC FORM (Precipitates / Low Solubility) Acidic->Neutral Add Base (Deprotonate -COOH) Basic pH > 9.5 ANIONIC FORM (Soluble in Water) Neutral->Basic Add Base (Deprotonate -NH+) Desc At pH ~7, the molecule has net charge 0. The lipophilic chlorobenzyl group drives precipitation out of aqueous solution.

Figure 1: The pH-dependent speciation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Maximum insolubility occurs in the "Neutral" zone.

Troubleshooting Guide & FAQs

Section 1: Aqueous Solubility & Stock Solutions

Q1: I am trying to dissolve the powder directly in PBS (pH 7.4) or water, but it remains a cloudy suspension. What is wrong? Diagnosis: You have fallen into the "Zwitterion Trap." At pH 7.4, the carboxylic acid is deprotonated (


) and the tertiary amine is protonated (

). The net charge is zero. The ionic attraction between molecules is strong, and the hydrophobic chlorobenzyl tail repels water. Solution:
  • Acidic Route: Dissolve in 0.1 M HCl or 1% Acetic Acid. This protonates the carboxylate, creating a cationic species that is water-soluble.

  • Basic Route: Dissolve in 0.1 M NaOH or Na₂CO₃. This deprotonates the amine, creating an anionic species that is water-soluble.

  • Buffer Warning: Avoid phosphate buffers (PBS) for initial dissolution; the buffering capacity fights your attempt to shift the pH.

Q2: Can I make a high-concentration stock in DMSO? Diagnosis: Yes, this is the standard approach for organic libraries. Solution:

  • Solubility Limit: Typically soluble up to 100 mM in pure DMSO.

  • Storage: Store at -20°C.

  • Critical Warning: DMSO is hygroscopic. If the stock absorbs water from the air over repeated freeze-thaw cycles, the water content may trigger zwitterion formation and micro-precipitation inside the vial. Use single-use aliquots.

Section 2: Biological Assays (Cell Culture)

Q3: When I dilute my DMSO stock into cell culture media, I see a fine precipitate form immediately. How do I prevent this? Diagnosis: This is "Solvent Shock." You are diluting a hydrophobic molecule from a favorable solvent (DMSO) into an unfavorable one (Media pH 7.4). The pH 7.4 environment forces the molecule back into its insoluble zwitterionic state. Solution:

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in PBS adjusted to a slightly basic pH (pH 8.5) if tolerated, or use a carrier protein.

  • BSA Complexation: Pre-incubate the compound with Bovine Serum Albumin (BSA) before adding to cells. The albumin binds the lipophilic chlorobenzyl tail, keeping the molecule in solution even at neutral pH.

  • Limit Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely < 100 µM in neutral media).

Section 3: Synthesis & Purification

Q4: During extraction, the compound forms an emulsion or "oils out" at the interface between water and Ethyl Acetate. Where is my product? Diagnosis: At neutral pH, the zwitterion acts like a surfactant. It is too polar for the organic layer but too lipophilic for the water layer, so it sits at the interface. Solution:

  • To extract INTO Organic Layer: Adjust aqueous phase to pH 4–5 (isoelectric) to maximize neutrality, but use a more polar organic solvent like DCM:Isopropanol (3:1) rather than Ethyl Acetate or Hexane.

  • To wash impurities AWAY:

    • Acid Wash:[1] Dissolve in organic, wash with 1M HCl (Product goes to water as cation).

    • Base Wash: Dissolve in organic, wash with 1M NaOH (Product goes to water as anion).

Standardized Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use for: High-throughput screening, storage.

  • Weighing: Weigh 12.7 mg of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (MW: 253.72 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • QC: Visually inspect for clarity.

  • Storage: Aliquot into amber vials (50 µL each) and store at -20°C. Desiccate.

Protocol B: "pH-Switch" Extraction (Purification)

Use for: Isolating the pure compound from reaction mixtures.

StepActionMechanism
1 Dissolve crude mixture in 1M NaOH .Converts product to Anion (Water Soluble). Impurities stay organic.
2 Wash aqueous layer with Ethyl Acetate (x2) .Removes non-acidic lipophilic impurities.
3 Collect Aqueous layer. Cool to 0°C.Prepares for precipitation.
4 Slowly add HCl dropwise until pH 6.5–7.0 .CRITICAL STEP: Approaching the pI forces the zwitterion to precipitate.
5 Filter the white precipitate.Collects the pure zwitterionic product.
6 Wash solid with cold water and Diethyl Ether .Removes trace water and surface impurities.

References

  • PubChem. (n.d.).[2] 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound Summary).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Balakin, K. V., et al. (2004).[3] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[3] [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 383-393. (General reference for pKa-dependent solubility profiles of ampholytes).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on zwitterion solubility behavior).

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

This technical guide details the degradation pathways and stability profile of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , a critical intermediate often used in the synthesis of GPCR ligands (e.g., CCR antagonists)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation pathways and stability profile of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , a critical intermediate often used in the synthesis of GPCR ligands (e.g., CCR antagonists) and antihistamines.[1]

The content is structured as a Tier-3 Technical Support resource, designed for scientists observing anomalous data in stability or forced degradation studies.

[1]

Executive Summary: The Stability Profile

The structural core of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid contains three pharmacophores with distinct reactivities:

  • The Piperidine Nitrogen (Tertiary Amine): The site of highest reactivity, susceptible to N-oxidation and N-dealkylation.[1]

  • The 4-Chlorobenzyl Linker: A "benzylic" position prone to radical attack (autoxidation) and photolytic cleavage.[1]

  • The Carboxylic Acid: Generally stable but introduces zwitterionic behavior, complicating chromatography and solubility.[1]

Critical Alert: The benzylic C-N bond is the thermodynamic weak point. Under oxidative stress (peroxides, metal ions, air), this bond cleaves, releasing 4-chlorobenzaldehyde and the free piperidine species.

Module 1: Oxidative Degradation Pathways

Q: I see a new peak at RRT ~0.3 and a strong UV absorber at RRT ~1.2. What is happening?

A: You are likely observing Oxidative N-Dealkylation , the primary degradation pathway for N-benzyl piperidines.[1]

The Mechanism (Causality)

The benzylic carbon (adjacent to the nitrogen) is electron-rich and susceptible to Hydrogen Atom Transfer (HAT) initiated by radicals or cytochrome P450 mimics (in metabolic studies).

  • Initiation: A radical abstracts a hydrogen from the benzylic carbon.[1]

  • Propagation: Oxygen adds to the radical, forming a hydroperoxide intermediate.[1]

  • Collapse: The hemiaminal intermediate collapses, cleaving the C-N bond.

The Products:

  • Degradant A (RRT ~0.3): Piperidine-4-carboxylic acid.[1][2] This is the polar "amine core" left behind. It has weak UV absorbance (no chromophore).[1]

  • Degradant B (RRT ~1.2): 4-Chlorobenzaldehyde.[1] This is the lipophilic "tail." It oxidizes further to 4-Chlorobenzoic acid upon air exposure.[1]

Q: My LC-MS shows a mass shift of +16 Da. Is this an impurity?

A: This is the N-Oxide .[1] Unlike dealkylation, N-oxidation occurs via direct electrophilic attack on the nitrogen lone pair (often by peroxides like H₂O₂ or mCPBA).[1] This is a reversible transformation under certain reduction conditions but stable under standard HPLC.[1]

Visualizing the Pathway

The following diagram maps the oxidative divergence between N-Dealkylation and N-Oxidation.

OxidativePathways Parent Parent Molecule (MW 253.7) Radical Benzylic Radical Intermediate Parent->Radical Radical Initiation (Light, Metals, O2) NOxide N-Oxide (+16 Da) Parent->NOxide Direct Oxidation (H2O2, Peroxides) Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal +O2 / Hydrolysis Aldehyde 4-Chlorobenzaldehyde (Lipophilic) Hemiaminal->Aldehyde C-N Cleavage Piperidine Piperidine-4-COOH (Polar) Hemiaminal->Piperidine C-N Cleavage Acid 4-Chlorobenzoic Acid (Secondary) Aldehyde->Acid Autoxidation

Figure 1: Divergent oxidative pathways.[1] The N-benzyl bond cleavage is the dominant pathway under radical stress, while N-oxidation dominates under peroxide stress.

Module 2: Photolytic & Thermal Stress

Q: The sample turned yellow after exposure to light, but HPLC purity is >99%. Why?

A: You are observing "Chromophore Modification" rather than gross degradation. The 4-chlorobenzyl moiety is photosensitive.[1] UV absorption can trigger:

  • Homolytic C-Cl Bond Cleavage: Generates a phenyl radical, which abstracts hydrogen from the solvent.[1]

    • Result: Dechlorination (Formation of the benzyl analog).

  • Photo-Yellowing: Formation of trace azo-dimers or quinoid species from the aniline-like substructures if trace aniline impurities are present.[1]

Q: Can I heat this compound to 80°C for solubility?

A: Caution is advised. While the carboxylic acid is thermally stable against decarboxylation below 150°C, the zwitterionic nature (Acid + Amine) creates an internal salt.

  • Risk: At high concentrations and heat, intermolecular condensation (amide formation) can occur between the acid of Molecule A and the amine of Molecule B (if trace debenzylation has occurred).

  • Recommendation: Do not exceed 60°C. Use ultrasonic dissolution instead of high heat.

Module 3: Troubleshooting & Analytical Guide

Q: I am seeing "Ghost Peaks" that disappear when I change the diluent.

A: This is a classic Solubility/pH Mismatch artifact. The molecule is an ampholyte (pKa₁ ≈ 4.0 for Acid, pKa₂ ≈ 9.0 for Amine).

  • Scenario: If you dissolve in Methanol (neutral) and inject onto an acidic mobile phase, the equilibrium shift from Zwitterion to Cation can cause peak splitting or precipitation in the injector loop.

  • Fix: Match the sample diluent pH to the mobile phase starting conditions. Use a buffered diluent (e.g., 10mM Ammonium Acetate).[1]

Q: How do I separate the polar degradant (Piperidine-4-COOH)? It elutes in the void volume.

A: The core piperidine is too polar for standard C18 retention.

  • Protocol: Use an Ion-Pairing Reagent or HILIC Mode .[1]

    • Ion-Pairing: Add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase.[1] This forms a lipophilic salt with the amine, retaining the polar degradant.

    • HILIC: Use a bare silica or Amide column with high Acetonitrile (80%+) to retain the polar piperidine fragment.

Summary of Degradation Markers
Stress ConditionPrimary DegradantMechanismDetection Tip
Oxidation (H₂O₂) N-Oxide (+16 Da)Electrophilic AdditionCo-elutes with parent on generic C18; requires slow gradient.[1]
Radical/Air (AIBN/Light) 4-ChlorobenzaldehydeC-N Bond Cleavage (HAT)Distinct UV spectrum (max ~250nm); elutes late (non-polar).[1]
Hydrolysis (Acid/Base) Stable (mostly)N/AMolecule is resistant to hydrolysis (no ester/amide bonds).[1]
Photolysis (UV) Dechlorinated analog (-34 Da)C-Cl HomolysisMass spec required; UV spectrum is nearly identical to parent.[1]

Module 4: References & Citations

  • BenchChem. (2025).[1][3] Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from

    • Context: Establishes the baseline susceptibility of the piperidine ring and carboxylic acid groups to oxidative stress.

  • PubChem. (2025).[1][2] 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Compound Summary. Retrieved from [1]

    • Context: Verifies physicochemical properties, zwitterionic character, and structural identifiers.

  • McMahon, R. E., et al. (1979).[1] Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Journal of Medicinal Chemistry. Retrieved from

    • Context: The authoritative mechanistic proof for N-debenzylation via benzylic hydroxylation (HAT mechanism).[1]

  • Assoul, M., et al. (2021).[1] Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. Bioorganic Chemistry. Retrieved from

    • Context: Provides synthesis and stability data for the N-benzylpiperidine pharmacophore.

  • El-Atawneh, N., et al. (2021).[1][3] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules. Retrieved from [1]

    • Context: Detailed review of the competition between N-dealkylation and N-oxidation in tertiary amines.

Sources

Troubleshooting

troubleshooting failed reactions involving 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Status: Operational Ticket Focus: Reaction Failures, Solubility Issues, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The "Deceptive" Zwitterion 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Failures, Solubility Issues, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Deceptive" Zwitterion

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 24477-23-6 / 733798-69-1) is a critical building block in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and other bioactive piperidines.

The Core Problem: Users frequently report "reaction failure" or "low yield," but the root cause is rarely the chemical reactivity itself. Instead, it is the molecule's zwitterionic nature .

  • The Trap: As an amino acid derivative, it exists as an internal salt (

    
    ) in the solid state. This creates a high crystal lattice energy, making it insoluble in non-polar solvents (DCM, Toluene) and reducing the reactivity of the carboxylic acid toward activation.
    

This guide addresses the three critical failure points: Solubility, Amide Coupling, and Work-up.

Module 1: Solubility & Handling

User Query: "I cannot get the starting material to dissolve in Dichloromethane (DCM) or THF. It sits as a suspension."

The Technical Reality

You are fighting electrostatics. The zwitterionic form is highly polar. DCM cannot break the ionic interaction between the protonated piperidine nitrogen and the carboxylate anion.

Troubleshooting Protocol
Solvent SystemSolubility StatusRecommended Use
DCM / Chloroform Insoluble Do not use for reactions unless phase transfer catalysts are present.
THF Poor Suspension only. Avoid for homogeneous kinetics.
DMF / DMSO Excellent Preferred reaction solvents. These polar aprotic solvents solvate the ions effectively.
Methanol/Ethanol Good Good for transfers, but avoid if using electrophiles sensitive to alcohols (e.g., acid chlorides).

Pro-Tip: If you must use DCM (e.g., for a specific coupling reagent), add 1.1 equivalents of DIPEA (Diisopropylethylamine) to the suspension.

  • Mechanism:[1][2][3] The base deprotonates the ammonium (

    
    ), breaking the zwitterion. The molecule becomes a neutral carboxylate salt/amine species, significantly improving solubility in organic media.
    

Module 2: Amide Coupling Failures

User Query: "I tried coupling this acid with an amine using EDC/NHS, but the yield is <10%."

Root Cause Analysis
  • Internal Salt Interference: The carboxylate anion (

    
    ) is a poor electrophile. It must be protonated or activated.
    
  • Carbodiimide Quenching: If the piperidine nitrogen is protonated (

    
    ), it is non-nucleophilic. However, if you add base to solubilize the zwitterion, the tertiary amine becomes free. While tertiary amines don't couple, they can act as general bases, potentially promoting N-acylurea rearrangement (O-to-N migration) if the reaction is too slow.
    
The "Gold Standard" Protocol (HATU/DIPEA)

We recommend HATU over EDC for this substrate due to faster kinetics, which outcompetes side reactions.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in dry DMF (0.2 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA .

    • Why 3.0 eq? 1 eq to break the zwitterion, 1 eq to activate the HATU, 1 eq to neutralize the amine partner salt (if used).

  • Activation: Add 1.1 eq of HATU . Stir for 5-10 minutes.

    • Checkpoint: The solution should turn yellow/orange. If it remains colorless, check your HATU quality.

  • Coupling: Add 1.1 eq of the amine partner.

  • Monitoring: Monitor by LCMS. Look for the active ester intermediate if the product doesn't form immediately.

Visual Troubleshooting: The Coupling Decision Tree

CouplingLogic Start Amide Coupling Failed SolventCheck Is Solvent DMF or DMSO? Start->SolventCheck SwitchSolvent Switch to DMF. DCM is poor for zwitterions. SolventCheck->SwitchSolvent No BaseCheck Did you add >2 eq Base? SolventCheck->BaseCheck Yes AddBase Add DIPEA. Must break zwitterion. BaseCheck->AddBase No ReagentCheck Reagent Used? BaseCheck->ReagentCheck Yes EDC_Path EDC/HOBt ReagentCheck->EDC_Path HATU_Path HATU/T3P ReagentCheck->HATU_Path StericCheck Is Amine Sterically Hindered? EDC_Path->StericCheck Low Yield HATU_Path->StericCheck Low Yield AcidChloride Convert to Acid Chloride (Use SOCl2 or Oxalyl Chloride) StericCheck->AcidChloride Yes Success Proceed with Workup StericCheck->Success No

Figure 1: Decision matrix for troubleshooting amide coupling failures with zwitterionic acids.

Module 3: Isolation & Purification (The "Zwitterion Trap")

User Query: "My reaction worked (LCMS confirms), but I lost everything during the aqueous workup. It won't extract into Ethyl Acetate."

The Physics of Failure

At neutral pH (pH 7), the product (likely an amide now) might still possess the basic piperidine nitrogen. If your product also contains acidic protons (or if you are trying to recover unreacted starting material), the molecule may remain charged and water-soluble.

Critical Parameter: Isoelectric Point (pI)

  • Starting Material: At pH 7, it is a zwitterion (Net charge 0, but highly polar). It stays in water.

  • Amide Product: The carboxylic acid is gone. You now have a basic tertiary amine .

    • At pH < 8: The amine is protonated (

      
      ). Water Soluble. 
      
    • At pH > 10: The amine is neutral (

      
      ). Organic Soluble. 
      
The Correct Extraction Protocol (For Amide Products)
  • Quench: Dilute the DMF reaction mixture with water (5x volume).

  • pH Adjustment (CRITICAL):

    • Add saturated NaHCO3 or NaOH (1M) until pH is >10 .

    • Why? You must deprotonate the piperidine nitrogen to force it into the organic layer.

  • Extraction:

    • Use DCM or EtOAc .

    • Pro-Tip: If the product is polar, use 10% Methanol in DCM or n-Butanol .

  • Wash: Wash the organic layer with Brine (to remove DMF).

    • Warning: Do NOT wash with 1N HCl, or you will protonate the amine and pull it back into the water.

Visualizing the Extraction Logic

WorkupLogic Crude Crude Reaction Mix (Amide Product) AcidWash Acid Wash (pH < 4) Crude->AcidWash Mistake! BaseWash Base Wash (pH > 10) Crude->BaseWash Correct Path WaterLayer_Acid Product in WATER (Protonated Amine) AcidWash->WaterLayer_Acid Product Lost OrganicLayer_Acid Impurities in Organic AcidWash->OrganicLayer_Acid WaterLayer_Base Impurities in WATER BaseWash->WaterLayer_Base OrganicLayer_Base Product in ORGANIC (Neutral Amine) BaseWash->OrganicLayer_Base Success

Figure 2: Phase distribution of piperidine derivatives based on pH.

Module 4: Synthesis of the Building Block

User Query: "I am trying to make the starting material myself via reductive amination of isonipecotic acid and 4-chlorobenzaldehyde, but the conversion is low."

Optimization Guide

The reaction between a secondary amine (isonipecotic acid) and an aldehyde requires the formation of an iminium ion, which is then reduced.

Common Failure Mode: Isonipecotic acid is poorly soluble in DCE (1,2-Dichloroethane), the standard solvent for STAB (Sodium Triacetoxyborohydride) reductions.

Recommended Protocol (The "Abdel-Magid" Modification):

  • Solvent: Use Methanol (MeOH) instead of DCE. While STAB reacts slowly with MeOH, the solubility benefit outweighs this. Alternatively, use a DCE/MeOH mixture.

  • Stepwise Approach:

    • Mix Isonipecotic acid + 4-chlorobenzaldehyde + KOH (1 eq) in MeOH.

    • Why KOH? It solubilizes the amino acid as the potassium carboxylate salt.

    • Stir for 1 hour to form the imine/hemiaminal.

  • Reduction: Add NaBH4 (Sodium Borohydride) slowly.

    • Note: NaBH4 is stronger than STAB but acceptable here because the carboxylate is already negatively charged and resistant to reduction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem Compound Summary. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.[5] National Center for Biotechnology Information.

Sources

Optimization

optimization of reaction conditions for piperidine N-alkylation

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PIP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary Piperidine -alkylation is a deceptive reaction.[1] While theoreti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PIP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Piperidine


-alkylation is a deceptive reaction.[1] While theoretically a simple nucleophilic substitution (

), it frequently suffers from three critical failure modes: Quaternization (over-alkylation), Elimination (alkene formation), and Passivation (stalled conversion due to salt formation).

This guide replaces generic advice with chemically rigorous protocols based on the "Cesium Effect" and kinetic versus thermodynamic control.

Module 1: The "Cesium Effect" & Standard Protocol

Applicability: Primary alkyl halides, unhindered electrophiles.

The Core Problem: Ion Pairing

In standard conditions (e.g.,


 in Acetone), the potassium cation forms a tight ion pair with the carbonate anion. This reduces the basicity of the carbonate and its ability to scavenge the acid (

) generated during the reaction. As the ammonium salt accumulates, the reaction stalls.[2]
The Solution: Cesium Carbonate (

)

Cesium has a large ionic radius (


) and low charge density. In polar aprotic solvents like DMF or MeCN, 

dissociates more readily than

or

. This creates "naked" carbonate anions that are significantly more basic and soluble, driving the reaction to completion and often suppressing over-alkylation through specific surface chelation effects.
Optimized Protocol (

)
  • Stoichiometry: 1.0 equiv Piperidine : 1.1 equiv Alkyl Halide : 2.0 equiv

    
    .
    
  • Solvent: Anhydrous DMF (Primary choice) or Acetonitrile (MeCN).

  • Additive: 0.1 equiv TBAI (Tetrabutylammonium iodide) or NaI (if using alkyl chlorides/bromides).

  • Temperature:

    
     initially; heat to 
    
    
    
    only if conversion <50% after 4 hours.

Protocol Steps:

  • Dissolve piperidine (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Add

    
     (2.0 equiv). Stir for 15 minutes to ensure suspension homogeneity.
    
  • Critical Step: Add Alkyl Halide (1.1 equiv) dropwise over 30 minutes. (Rapid addition promotes bis-alkylation/quaternization).

  • Monitor via TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash

    
     with 
    
    
    
    (5% aq) to remove DMF.
Module 2: Reductive Amination (The Selectivity "Nuclear Option")

Applicability: Secondary alkyl halides, sterically hindered systems, or when over-alkylation is persistent.

When direct alkylation fails due to steric hindrance (


 elimination dominates) or lack of selectivity, Reductive Amination  is the mandatory alternative. It proceeds via an iminium ion intermediate, making over-alkylation mechanically impossible in most cases.
Reagent Selection: STAB vs. Cyanoborohydride

We recommend Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


)  over 

. STAB is less toxic and allows for a "one-pot" procedure because it reduces imines faster than it reduces aldehydes/ketones.
Optimized Protocol (Reductive Amination)
  • Reagents: 1.0 equiv Piperidine : 1.1 equiv Aldehyde/Ketone : 1.5 equiv STAB : 0.1 equiv AcOH (Acetic Acid).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Protocol Steps:

  • Mix Piperidine and Aldehyde/Ketone in DCE.

  • Add AcOH (catalytic) to protonate the carbonyl oxygen (activates nucleophilic attack). Stir 30 mins to form imine/iminium.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT for 2-12 hours.

  • Quench: Saturated

    
     (aq).
    
Module 3: Decision Logic & Troubleshooting
Visualizing the Pathway

Use the following logic flow to determine your experimental setup.

ReactionLogic Start Start: N-Alkylation of Piperidine ElectrophileCheck Is the Electrophile a Primary Alkyl Halide? Start->ElectrophileCheck BaseSensitive Is the substrate Base Sensitive? ElectrophileCheck->BaseSensitive Yes Reductive_Route Route B: Reductive Amination (STAB Protocol) ElectrophileCheck->Reductive_Route No (Secondary/Tertiary) SN2_Route Route A: Direct SN2 (Cesium Effect) BaseSensitive->SN2_Route No BaseSensitive->Reductive_Route Yes (Avoid Elimination) LeavingGroup Is Leaving Group Cl or Br? SN2_Route->LeavingGroup Finkelstein Add 10 mol% NaI (Finkelstein) LeavingGroup->Finkelstein Yes Proceed Standard Proceed Standard LeavingGroup->Proceed Standard No (Iodide/Tosylate)

Figure 1: Decision Matrix for selecting between Direct Alkylation (


) and Reductive Amination based on electrophile sterics and stability.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Quaternization (M+R mass peak)Product amine is more nucleophilic than starting material.1. Switch to Reductive Amination (Route B).2. If staying with

, use slight excess of Piperidine (1.2 equiv) and add electrophile very slowly (syringe pump).
Elimination Product (Alkene formation)Basicity is too high; Temperature too high; Steric hindrance.1. Switch base from

or

to

or

.2. Lower temperature to

.3. Switch solvent to Acetone (lower boiling point limits thermal energy).
Low Conversion (<30%)Poor solubility of base; "Passivation" of surface.1. Switch solvent to DMF (high dielectric constant).2. Use

(Cesium Effect).3. Add TBAI/NaI to catalyze halide exchange.
Difficult Purification Amine sticks to silica; Streaking.1. Pre-wash silica column with 1%

in Hexanes.2. Use DCM/MeOH/NH4OH (90:10:1) as eluent.
Module 4: Mechanism of Action (The "Cesium Effect")

Understanding why Cesium works is critical for adapting this protocol to other substrates.

CesiumEffect cluster_0 Standard Conditions (K2CO3/Acetone) cluster_1 Optimized Conditions (Cs2CO3/DMF) K_Ion K+ CO3_Ion CO3(2-) K_Ion->CO3_Ion Tight Ion Pair (Low Reactivity) Cs_Ion Cs+ CO3_Naked Naked CO3(2-) Proton H-X (Acid) CO3_Naked->Proton Rapid Deprotonation of H-X Solvent DMF (Solvation) Solvent->Cs_Ion Stabilizes Cation

Figure 2: The "Cesium Effect" illustrates how solvent choice and cation radius influence the availability of the base anion, driving the reaction forward.

References
  • Cesium Effect in N-Alkylation

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[3]

    • Source: Organic Chemistry Portal / Synthesis.
    • URL:[Link]

  • Chemoselectivity of Cesium Bases

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[4][5][6][7]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Reductive Amination Overview

    • Title: Reductive Amination, and How It Works.[1][7][8][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Troubleshooting Alkylation Side Reactions

    • Title: Alkylation of Amines (Sucks!) - Mechanistic Pitfalls.[1][2][4][9][10][11]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Executive Summary & Reaction Landscape The synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a critical transformation in the preparation of GPCR agonists and various peptidomimetics. While conceptually simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a critical transformation in the preparation of GPCR agonists and various peptidomimetics. While conceptually simple, the presence of the aryl chloride and the zwitterionic nature of the starting material (isonipecotic acid) introduces specific chemoselectivity challenges.

We recommend the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) over direct alkylation or catalytic hydrogenation to minimize the two most persistent failure modes: Dehalogenation (loss of Cl) and Quaternization (Over-alkylation) .

Reaction Network Diagram

The following diagram maps the "Happy Path" (Green) against critical "Failure Paths" (Red/Orange).

ReactionNetwork cluster_legend Legend Start Start: Ethyl Isonipecotate + 4-Cl-Benzaldehyde Imine Intermediate: Imine Species Start->Imine Imine Formation (AcOH/DCE) Alcohol Impurity B: 4-Chlorobenzyl Alcohol (Direct Reduction) Start->Alcohol Excess NaBH4 (Direct Aldehyde Red.) Product Target Product: 1-(4-Chlorobenzyl) piperidine-4-carboxylic acid Imine->Product Reduction (STAB) DesChloro Impurity A: Des-Chloro Analog (Dehalogenation) Imine->DesChloro H2 / Pd/C (Avoid!) QuatSalt Impurity C: Quaternary Ammonium Salt (Bis-Alkylation) Product->QuatSalt Excess Alkyl Halide (If using Alkylation Route) key Green: Preferred Path Red: Side Reaction

Figure 1: Reaction network showing the divergence between the desired reductive amination pathway and common side reactions (Dehalogenation, Alcohol formation, and Quaternization).

Critical Troubleshooting Guides (FAQs)

Module A: The "Vanishing Halogen" (Dechlorination)

User Question: "I used catalytic hydrogenation (H₂/Pd-C) to reduce the imine, but my mass spectrum shows a peak at M-34. Why am I losing the chlorine atom?"

Technical Diagnosis: You are observing Hydrogenolysis . Aryl chlorides are susceptible to oxidative addition by Palladium (0) species, followed by reductive elimination which replaces the Chlorine with Hydrogen. This is a classic side reaction when combining benzyl chlorides with heterogeneous hydrogenation catalysts.

Corrective Protocol: Switch to a Hydride Transfer Reagent .

  • Recommendation: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).

  • Mechanism: These reagents reduce the iminium ion selectively without interacting with the aryl-chloride bond.

  • Citation: The chemoselectivity of STAB for aldehydes in the presence of halides is well-documented in the seminal work by Abdel-Magid et al. [1].

Module B: The "Double-Spot" (Quaternization)

User Question: "I am using the cheaper route (Alkylation with 4-chlorobenzyl chloride). I see a persistent polar spot that won't move on TLC, and my yield is low."

Technical Diagnosis: You are likely forming the Quaternary Ammonium Salt (Bis-alkylation) . In a standard


 reaction, the secondary amine product is more nucleophilic than the primary amine starting material. As soon as product forms, it competes for the alkyl halide, leading to the "over-alkylated" impurity.

Corrective Protocol:

  • Switch Order of Addition: Add the alkyl halide slowly to a solution containing the amine and base.

  • Stoichiometry: Use a slight excess of the amine (1.1 - 1.2 eq) relative to the chloride, not the other way around.

  • Solvent Change: If using DMF, switch to Acetonitrile (

    
    ). Quaternization is often faster in highly polar aprotic solvents like DMF.
    
  • Ultimate Fix: Switch to Reductive Amination (Route A). Imine formation is self-limiting (mono-alkylation only), effectively eliminating this side reaction [2].

Module C: Solubility & Workup Issues

User Question: "I am trying to react free Isonipecotic Acid directly, but it won't dissolve in DCM or THF. Can I just heat it?"

Technical Diagnosis: Isonipecotic acid exists as a Zwitterion (internal salt) in its neutral form. It is insoluble in non-polar organic solvents. Heating undissolved zwitterions with aldehydes often leads to polymerization or charring rather than clean reaction.

Corrective Protocol:

  • Option 1 (Esterification - Recommended): Use Ethyl Isonipecotate (HCl salt). The ester is soluble in DCE/THF. Perform the reaction, then hydrolyze the ester (LiOH/THF/H2O) in the final step.

  • Option 2 (In-Situ Solubilization): If you must use the acid, use Methanol (MeOH) as the solvent and add 1.0 equivalent of Triethylamine (Et3N) or KOH to "unlock" the amine, or use the sodium salt of the acid. Note that STAB reacts with Methanol, so you must use NaBH₃CN or Picoline-Borane for stability in MeOH [3].

Optimized Experimental Protocol

Method: Reductive Amination (The "Abdel-Magid" Protocol) Objective: Synthesis of Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (Precursor to target).

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes rapid imine formation. THF is a greener alternative.
Stoichiometry Amine (1.0 eq) : Aldehyde (1.05 eq)Slight excess of aldehyde ensures complete consumption of the amine.
Reducing Agent NaBH(OAc)₃ (STAB) (1.4 eq)Mild hydride donor; does not reduce the aldehyde or aryl chloride.
Catalyst Acetic Acid (AcOH) (1.0 eq)Protonates the intermediate carbinolamine to accelerate iminium ion formation.
Temperature 20°C - 25°CRoom temp prevents thermal degradation.

Step-by-Step:

  • Imine Formation: Charge a reaction vessel with Ethyl Isonipecotate (1.0 equiv) and DCE (10 mL/g). Add 4-Chlorobenzaldehyde (1.05 equiv).

  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT). Note: The solution should become clear.

  • Reduction: Add STAB (1.4 equiv) in one portion. (Caution: Mild exotherm).

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the imine (M+H 266) and appearance of product (M+H 282).

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins to quench borate salts.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over MgSO₄.

  • Hydrolysis (Final Step): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir until LC-MS shows conversion to the free acid (Target).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Secondary Amines.

  • Taibakhsh, M. , et al. (2011).[1] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.[1] Synthesis, 2011(03), 490-496.

Sources

Optimization

avoiding esterification during piperidine carboxylic acid synthesis

Topic: Prevention of Unwanted Esterification Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting and Prevention of Alkyl Ester Formation in Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Unwanted Esterification

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting and Prevention of Alkyl Ester Formation in Piperidine Carboxylic Acid Workflows

The Mechanistic Root Cause (Diagnostic)

To effectively prevent esterification, one must understand the thermodynamic trap inherent to piperidine carboxylic acids (e.g., Nipecotic acid, Isonipecotic acid, Pipecolic acid).

Unlike linear amino acids, piperidine derivatives possess a secondary amine within a six-membered ring. When placed in alcoholic solvents (MeOH, EtOH) under acidic conditions (HCl, H₂SO₄, or even mildly acidic silica gel), they undergo Fisher Esterification rapidly.

The "Silent" Catalyst: Researchers often assume esterification requires added heat and strong acid. However, for piperidine carboxylic acids isolated as Hydrochloride salts (R-COOH·HCl), the molecule acts as its own acid catalyst. Dissolving a piperidine acid·HCl salt in methanol, even at room temperature, will drive the equilibrium toward the methyl ester over time.

Diagnostic Decision Tree

Use the following logic flow to assess your current risk level.

SolventRisk Start Start: Select Process Step Step1 Deprotection (e.g., Boc removal) Start->Step1 Step2 Hydrogenation (Pyridine Reduction) Start->Step2 Step3 Isolation/Purification Start->Step3 Decision2 Solvent = Alcohol? Step1->Decision2 Step2->Decision2 Step3->Decision2 Decision1 Acid Source Present? ResultSafe SAFE: Zwitterion or Salt Decision1->ResultSafe No (Neutral/Basic) ResultRisk CRITICAL RISK: Esterification Decision1->ResultRisk Yes (HCl, TFA, H2SO4) Decision2->Decision1 Yes Decision2->ResultSafe No (THF, Dioxane, H2O)

Figure 1: Risk Assessment Logic for Piperidine Carboxylic Acid handling. Any path leading to Red requires immediate protocol adjustment.

Troubleshooting Guides (Q&A)
Scenario A: Deprotection of N-Boc Groups

User Question: "I am removing a Boc group from N-Boc-isonipecotic acid using 4M HCl in Methanol. NMR shows a singlet at 3.7 ppm (Methyl ester). How do I get the free acid?"

Technical Analysis: Using HCl in Methanol is the textbook method for creating methyl esters. You have inadvertently performed a Fisher Esterification. The HCl acts as the catalyst, and the solvent (MeOH) is the reactant.

Corrective Protocol: Switch to a non-nucleophilic solvent system.

  • Reagent: Use 4M HCl in 1,4-Dioxane or TFA/DCM (1:1) .

  • Procedure: Stir at room temperature. Dioxane and DCM are non-nucleophilic; they cannot form esters.

  • Workup: Evaporate the solvent completely.

    • Critical Step: Do not quench with methanol. If you need to co-evaporate to remove traces of acid, use Toluene or Diethyl Ether.

Scenario B: Hydrogenation of Pyridine Precursors

User Question: "I am reducing pyridine-4-carboxylic acid to piperidine-4-carboxylic acid using PtO₂ and H₂. I used Ethanol to solubilize the starting material, but I isolated the ethyl ester."

Technical Analysis: Reduction of pyridine rings often requires protonation of the nitrogen to activate the ring toward hydride attack. If you use ethanol as the solvent, the acidic conditions required for reduction will simultaneously catalyze esterification with the solvent.

Corrective Protocol: Change the solvent system to exclude alcohols.

  • Option 1 (Acidic): Use Glacial Acetic Acid or Water .

    • Why: Acetic acid is a poor nucleophile compared to ethanol. Water prevents esterification entirely by pushing the equilibrium toward hydrolysis (Le Chatelier’s principle).

  • Option 2 (Basic): Perform hydrogenation in 1M NaOH/Water .

    • Mechanism:[1][2][3][4][5][6] The carboxylate anion (

      
      ) is formed, which is non-reactive toward esterification. Post-reaction, neutralize carefully to the isoelectric point (pI) to precipitate the zwitterion.
      
Scenario C: Recrystallization of the Hydrochloride Salt

User Question: "I have pure piperidine carboxylic acid HCl salt. I tried to recrystallize it from hot ethanol, but the melting point dropped, and yield was low."

Technical Analysis: Heating an amino acid HCl salt in ethanol drives the esterification equilibrium forward. Even without "extra" acid, the ammonium proton (


) is sufficiently acidic (

) to catalyze the reaction at reflux temperatures.

Corrective Protocol: Use "Anti-Solvent" crystallization or non-alcoholic solvents.

  • Solvent System: Dissolve the salt in a minimum amount of Water (where it is stable).

  • Precipitation: Slowly add Acetone or Acetonitrile (warm) until turbidity appears. Cool to 4°C.

  • Alternative: Use Acetonitrile/Water mixtures. Acetonitrile is polar but aprotic and will not esterify.

Advanced Protocol: Isolation of the Zwitterion

To permanently avoid esterification issues during storage, isolate the piperidine derivative as a Zwitterion (free amine, free acid) rather than a Hydrochloride salt. Zwitterions are generally insoluble in organic solvents and stable.

Method: Ion Exchange Chromatography (Dowex 50WX8)

ParameterSpecification
Resin Dowex 50WX8 (Hydrogen Form), 100-200 mesh
Column Load ~5 equivalents of resin capacity per mole of substrate
Eluent A Distilled Water (removes anions/impurities)
Eluent B 10% Aqueous Ammonia (

)

Step-by-Step Workflow:

  • Loading: Dissolve your crude reaction mixture (containing acid/salts) in water. Load onto the resin column.[7]

    • Chemistry: The piperidine amine binds to the resin (

      
      ). Anions (Cl⁻, TFA⁻) pass through.
      
  • Washing: Flush with Distilled Water until the pH of the eluent is neutral.[7]

    • Verification: Test eluent with AgNO₃ solution.[7] If cloudy, Chloride is still present. Wash until clear.

  • Elution: Switch to 10% Aqueous Ammonia .

    • Chemistry: The ammonia deprotonates the resin and the amine, releasing the neutral zwitterion.

  • Isolation: Collect basic fractions (ninhydrin active). Evaporate water under reduced pressure.[8]

    • Result: Pure Zwitterion. No mineral acid is present to catalyze esterification.

Comparative Data: Solvent Effects

The following table summarizes the risk of ester formation based on solvent choice during acidic manipulation of piperidine carboxylic acids.

Solvent SystemRisk LevelMechanism of FailureRecommended For
Methanol / HCl High Rapid Fisher EsterificationMethyl Ester Synthesis
Ethanol / H₂SO₄ High Fisher Esterification (Slower than MeOH)Ethyl Ester Synthesis
Dioxane / HCl Zero Non-nucleophilic solventBoc-Deprotection
Water / AcOH Zero Hydrolysis equilibrium favoredHydrogenation
TFA / DCM Low *Stable, but avoid MeOH quenchBoc-Deprotection

*Note: TFA/DCM is safe during reaction, but risk increases if the user quenches the TFA with Methanol. Quench with aqueous bicarbonate or evaporate dryness.

Visualizing the Protection Strategy

SynthesisPath cluster_Wrong Wrong Way (Esterifies) cluster_Right Correct Way (Acid Stable) Substrate N-Boc-Piperidine-Acid Reagent1 HCl / MeOH Substrate->Reagent1 Reagent2 HCl / Dioxane or TFA / DCM Substrate->Reagent2 Product1 Piperidine-Methyl Ester (Unwanted) Reagent1->Product1 Fisher Esterification Intermediate Piperidine-Acid Salt Reagent2->Intermediate Deprotection Workup Ion Exchange (Dowex 50W) Intermediate->Workup Final Piperidine Zwitterion (Pure) Workup->Final Elute w/ NH4OH

Figure 2: Reaction pathway comparison. The green path avoids the thermodynamic trap of alcoholysis.

References
  • Han, G., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[3] Tetrahedron Letters. Link (Demonstrates acid generation risks in alcohols).

  • Wuts, P. G. M. (2014).[9] Greene's Protective Groups in Organic Synthesis, 5th Edition.[9] John Wiley & Sons.[9] (Standard protocols for Boc removal using HCl/Dioxane).

  • Grob, C. A., et al. (1954). "Die Synthese von 4-Piperidincarbonsäure." Helvetica Chimica Acta. (Foundational work on pyridine reduction in acetic acid to avoid esters).
  • BOC Sciences. (2025). "Amino Acid Protection & Deprotection Services."[] (Industrial standards for amino acid handling).

  • ResearchGate Community. (2020). "How to desalt zwitterions?" Link (Detailed discussion on Dowex ion exchange protocols).

Sources

Troubleshooting

structural optimization of chlorobenzoylpiperidine derivatives

Status: Operational | Tier: Advanced Chemical Biology Support Subject: Structural Optimization & Troubleshooting Guide Welcome to the Technical Support Center Current Ticket: Optimization of N-(chlorobenzoyl)piperidine s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Biology Support Subject: Structural Optimization & Troubleshooting Guide

Welcome to the Technical Support Center

Current Ticket: Optimization of N-(chlorobenzoyl)piperidine scaffolds. Assigned Specialist: Senior Application Scientist.

This guide addresses critical bottlenecks in the design, synthesis, and biological evaluation of chlorobenzoylpiperidine derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for GPCR ligands (e.g., 5-HT2A, D2), enzyme inhibitors (e.g., MAGL), and ion channel modulators.

Below you will find a tiered troubleshooting architecture designed to resolve issues from synthetic failure to poor metabolic stability.

Module 1: Synthetic Chemistry Support (The "Make" Phase)

Common Issue: Low yields during the formation of the amide bond between 2-chlorobenzoic acid derivatives and substituted piperidines.

Root Cause Analysis

The primary failure mode in this reaction is often steric hindrance combined with electronic deactivation .

  • Steric Effect: If you are using ortho-chlorobenzoic acid (2-Cl), the chlorine atom creates significant steric bulk near the electrophilic carbonyl carbon, hindering nucleophilic attack by the piperidine nitrogen.

  • Electronic Effect: While the chlorine is electron-withdrawing (inductive), which should activate the carbonyl, the steric blockade often dominates standard coupling kinetics.

Troubleshooting Protocol: Amide Coupling Optimization
SymptomDiagnosisRecommended Action
<10% Yield (Standard EDC/HOBt) Steric blockade prevents activated ester formation.Escalate Reagents: Switch to HATU or T3P (Propylphosphonic anhydride). HATU is superior for hindered amides due to the rapid formation of the active aza-7-azabenzotriazole ester.
No Reaction (2,6-dichloro analogs) Severe steric shielding.Acid Chloride Route: Convert the acid to acid chloride using

/DMF (cat.) or

. React with piperidine in DCM/DIEA. Acid chlorides are smaller and more reactive than HOBt esters.
Regioselectivity Issues Piperidine has competing nucleophiles (e.g., free -OH or -NH).Protecting Groups: Ensure secondary amines on the piperidine ring (e.g., 4-aminopiperidine) are Boc-protected. Free hydroxyls may tolerate T3P but will react with acid chlorides.
Visual Workflow: Coupling Strategy Decision Tree

Synthesisflow Start Start: Amide Coupling (Chlorobenzoic Acid + Piperidine) CheckSteric Is the Acid ortho-substituted (2-Cl)? Start->CheckSteric Standard Standard Protocol: EDC/HOBt or HBTU CheckSteric->Standard No (3-Cl or 4-Cl) HighSteric High Steric Hindrance CheckSteric->HighSteric Yes (2-Cl or 2,6-diCl) Success Target Molecule Isolated Standard->Success MethodA Method A: HATU + DIPEA (DMF, RT, 12h) HighSteric->MethodA First Attempt MethodB Method B: Acid Chloride Generation ((COCl)2, then Amine) MethodA->MethodB Yield < 20% MethodA->Success Yield > 50% MethodB->Success

Figure 1: Decision logic for overcoming steric hindrance in chlorobenzoyl-piperidine coupling reactions.

Module 2: Structural Optimization & SAR (The "Design" Phase)

Common Issue: The "Flat SAR" Phenomenon. Modifications to the piperidine ring result in negligible changes in potency, or potency is lost completely upon adding substituents.

Technical Insight: Conformational Restriction

The amide bond connecting the chlorophenyl ring and the piperidine is a critical pivot point. The biological activity often depends on the dihedral angle between the carbonyl plane and the piperidine ring.

  • The Problem: Unsubstituted piperidines have high conformational freedom.

  • The Solution: Introduce substituents (e.g., methyl groups) on the piperidine ring (positions 2 or 6) to lock the conformation.

SAR Optimization Matrix
Modification ZoneStrategyExpected Outcome
Benzoyl Ring (R1) Chlorine Scan: Move Cl from para to meta or ortho.Ortho-substitution twists the phenyl ring out of plane relative to the amide, often improving selectivity for specific GPCR pockets.
Linker (Amide) Bioisostere: Replace Amide (-CO-NH-) with Sulfonamide (-SO2-NH-) or Urea (-NH-CO-NH-).Alters H-bond donor/acceptor vectors and metabolic stability.[1] Sulfonamides often improve solubility but may change target affinity.
Piperidine (R2) 4-Position Functionalization: Add polar groups (OH, F, OMe) at C4.Breaks symmetry and reduces lipophilicity (LogP). A fluorine at C4 can block metabolic oxidation (soft spot).
Module 3: ADME & Metabolic Stability (The "Develop" Phase)

Common Issue: High intrinsic clearance (


) in liver microsomes. The compound is potent but rapidly metabolized.
Metabolic Soft Spot Analysis

Chlorobenzoylpiperidines are prone to two specific metabolic pathways:

  • Piperidine Oxidation: Cytochrome P450s (e.g., CYP3A4) rapidly oxidize the carbon alpha to the nitrogen (C2/C6 positions) or the C4 position.

  • Aromatic Hydroxylation: The chlorophenyl ring, while somewhat deactivated, can still undergo oxidation if not fully substituted.

Troubleshooting Guide: Improving Half-Life (

)
  • Q: My compound has high clearance. Where do I start?

    • A: Block the piperidine C4 position. Unsubstituted C4 positions are primary sites for oxidation. Introduce a Gem-dimethyl or a Fluorine atom at C4.

  • Q: The compound is insoluble in assay media (precipitates).

    • A: The chlorobenzoyl group contributes significantly to Lipophilicity (LogP).

      • Fix 1: Introduce a solubilizing "tail" on the piperidine (e.g., a morpholine or piperazine extension).

      • Fix 2: Convert the phenyl ring to a pyridine (chloronicotinoyl derivative). This lowers LogP and increases water solubility via the pyridine nitrogen.

Visual Pathway: Metabolic Stabilization [2]

ADMEflow Lead Lead Compound (High Clearance) MetID Metabolite ID (Microsomal Assay) Lead->MetID PathA Oxidation at Piperidine C-alpha MetID->PathA Major Metabolite PathB Aromatic Hydroxylation MetID->PathB Minor Metabolite FixA Strategy: Add steric bulk (Me) or Fluorine at C2/C6 PathA->FixA FixB Strategy: Scaffold Hop to Pyridine/Pyrimidine PathB->FixB Stable Optimized Lead (Lower CLint) FixA->Stable FixB->Stable

Figure 2: Strategic workflow for identifying and blocking metabolic soft spots in the piperidine scaffold.

References
  • Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors.[3] Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews. (General reference for HATU/T3P protocols cited in Module 1).

  • Di, L., & Obach, R. S. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for C4-Fluorine blocking strategy).

Sources

Optimization

Technical Support Center: One-Pot Carboxylic Acid Synthesis &amp; Functionalization

Status: Operational Current Load: Normal Operator: Senior Application Scientist Introduction: The "Zero-Isolation" Protocol Welcome to the technical support hub for One-Pot Carboxylic Acid Synthesis-Functionalization . Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Operator: Senior Application Scientist

Introduction: The "Zero-Isolation" Protocol

Welcome to the technical support hub for One-Pot Carboxylic Acid Synthesis-Functionalization . You are likely here because you are attempting to bypass the isolation of carboxylic acid intermediates—a strategy that improves atom economy and speed but introduces complex compatibility issues.

Whether you are fixing CO₂ into Grignard reagents, oxidizing alcohols in situ, or utilizing C-H activation, this guide treats your reaction flask as a single, dynamic system. Below are the troubleshooting modules for the most common failure modes in these workflows.

Module 1: The "Carbon Capture" Workflow (CO₂ Fixation → Amidation)

Case: You are generating a carboxylic acid via organometallic carboxylation (Grignard/Li) and attempting immediate in-situ amidation, but yields are low or the coupling fails.

The Workflow Logic
  • Nucleophile Formation: R-X + Mg → R-MgX

  • Carboxylation: R-MgX + CO₂ → R-CO₂MgX (The "Masked" Acid)

  • Activation: In-situ release of R-CO₂H and activation (e.g., with T3P or SOCl₂).

  • Amidation: Addition of amine (HNR'₂).

Visualizing the Failure Points

CO2_Fixation_Workflow cluster_0 Phase 1: Carboxylation cluster_1 Phase 2: One-Pot Activation RX R-Halide RMgX R-MgX (Moisture Sensitive) RX->RMgX Mg, THF RCO2Mg Carboxylate Salt (R-CO2MgX) RMgX->RCO2Mg Dry CO2 (Bubble) Acid Free Acid (Transient) RCO2Mg->Acid Acidification (H+) Activated Activated Species (Anhydride/Acyl Chloride) RCO2Mg->Activated Direct Electrophile Attack (Skip Isolation) Acid->Activated Coupling Agent (T3P/SOCl2) Product Amide Product Activated->Product Amine Addition

Figure 1: Critical path for CO₂ fixation. The red arrow indicates the high-risk "Direct Electrophile Attack" where magnesium salts can interfere with coupling reagents.

Troubleshooting Guide: CO₂ Fixation
SymptomDiagnosisCorrective Action
Low Yield (Pre-Coupling) "The Wet Blanket" Moisture in CO₂ source quenched the Grignard before insertion.Dry the Gas: Pass CO₂ gas through a Drierite/CaCl₂ drying tube before it enters the flask. Dry ice often contains water ice; sublimation without drying is fatal to R-MgX.
Coupling Reagent Failure "Salt Interference" Magnesium salts (MgX₂) from the Grignard step are Lewis acidic and can complex with coupling agents like EDC or HATU, deactivating them.Switch to T3P: Propylphosphonic anhydride (T3P) is highly tolerant of salts and works well in the ethyl acetate/THF mixtures common in Grignard reactions [1]. Alternatively, perform a mild HCl quench in the same pot to destroy Mg salts before adding the coupling agent.
Double Addition (Ketone) "Over-Reaction" The R-MgX attacked the newly formed carboxylate, forming a ketone/tertiary alcohol.Temperature & Rate: Keep the carboxylation step at -78°C to 0°C. Ensure CO₂ is in large excess (saturation) so R-MgX encounters CO₂ faster than it encounters the product.

Module 2: Oxidative Functionalization (Alcohol → Amide)

Case: You are converting a primary alcohol directly to an amide using an oxidant (e.g., TEMPO, Iodine) and an amine in one pot.

Protocol: Copper-Catalyzed Oxidative Amidation

Based on recent green chemistry optimizations [2].

  • Charge: Alcohol (1.0 equiv), Amine (1.2 equiv).

  • Catalyst: CuI (5-10 mol%), bipyridine ligand.

  • Oxidant: TEMPO (5 mol%) + NMI (N-methylimidazole) + Air/O₂ balloon.

  • Solvent: Acetonitrile (MeCN) is preferred for rate; water tolerance is moderate.

FAQ: Oxidative Issues

Q: My reaction stalls at the aldehyde stage. Why? A: This is a "bottleneck" issue. The second oxidation step (hemiaminal to amide) is often slower than Alcohol → Aldehyde.

  • Fix: Ensure your base is strong enough to deprotonate the intermediate hemiaminal. Switch from K₂CO₃ to Cs₂CO₃ or add a specific H-bond donor catalyst. If using TEMPO/BAIB, ensure water is present (2-5 equiv) to facilitate the aldehyde hydrate formation, which oxidizes faster to the acid before coupling.

Q: I see a dark tar forming instead of product. A: If using hypervalent iodine (IBX/DMP) or high-loading copper, you may be over-oxidizing the amine component (especially electron-rich benzylic amines).

  • Fix: Add the amine sequentially. Oxidize Alcohol → Acid first (monitor by TLC), then add the amine and coupling agent. Do not mix oxidant and sensitive amines at t=0.

Module 3: Activation & Racemization Control

Case: Your one-pot synthesis works, but the product (derived from a chiral alpha-amino acid or carboxylic acid) has lost optical purity.

The Mechanism of Failure: Oxazolone Formation

Racemization rarely happens via direct proton abstraction of the acid. It happens after activation, when the carbonyl oxygen attacks the activated center, forming an Oxazolone (Azlactone) .[1] This ring allows the alpha-proton to be removed easily by weak bases.

Racemization cluster_prevention Prevention Strategy Step1 Activated Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Azlactone) Step1->Oxazolone Intramolecular Cyclization Additives Add Oxyma/HOBt (Intercepts Activated Ester) Step1->Additives Faster than Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemate Racemic Product (DL-Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The "Danger Zone" of activation. Oxazolone formation is the primary cause of chiral loss [3].

Racemization Troubleshooting Checklist
VariableRecommendationScientific Rationale
Base Selection Use Collidine or TMP Avoid TEA or DIEA if racemization is observed. 2,4,6-Collidine is too sterically hindered to abstract the alpha-proton effectively but strong enough to buffer the reaction.
Additive Oxyma Pure > HOAt > HOBt Oxyma (Ethyl cyanohydroxyiminoacetate) reacts with the activated acid to form an active ester faster than the oxazolone ring can close. It acts as a "chiral safety net" [4].
Solvent Avoid DMF/DMA if possible Polar aprotic solvents enhance the basicity of amines and stabilize the charged transition state of racemization. DCM or EtOAc are safer for chiral integrity.

Module 4: Advanced One-Pot (Pd-Catalyzed Carbonylation)

Case: Converting Aryl/Alkyl Halides → Amides using CO surrogates (e.g., Formates, Mo(CO)₆) without a CO tank.

Protocol:

  • Substrate: Aryl Bromide + Amine.

  • Catalyst: Pd(OAc)₂ + Xantphos (or specialized phosphine).

  • CO Source: Phenyl Formate or solid Mo(CO)₆.

  • Activator: Visible Light (for Alkyl Halides) or Heat (80°C for Aryl).

Critical Troubleshooting:

  • Issue: "The Catalyst Death" (Pd Black precipitation).

    • Cause: CO is a strong pi-acid and can strip ligands off Palladium, causing it to aggregate.

    • Fix: Ensure ligand excess (2:1 Ligand:Pd ratio). If using Mo(CO)₆, add DBU (1 equiv) to accelerate CO release gradually rather than "starving" the catalyst initially.

References

  • Propylphosphonic Anhydride (T3P): T3P as a Green Coupling Reagent for Solution-Phase Peptide Synthesis.[2][3] Royal Society of Chemistry, Green Chem., 2023.

  • Oxidative Amidation: Copper-catalyzed one-pot oxidative amidation of alcohol to amide via C–H activation.RSC Advances, 2013.

  • Racemization Mechanisms: Elucidating the Racemization Mechanism of Amino Acids.Molecules, 2023.[3][4][5][6]

  • Oxyma vs HOBt: Efficacy of Oxyma Pure in suppressing racemization.International Journal of Peptide Research and Therapeutics.

  • Pd-Carbonylation: Visible Light-Induced One-Pot Carbonylation of Alkyl Halides.J. Org. Chem., 2013.[3]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

This guide outlines the technical profile, synthetic accessibility, and functional performance of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , contrasting it with key structural analogs. [1] Executive Summary 1-(4-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic accessibility, and functional performance of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , contrasting it with key structural analogs.

[1]

Executive Summary

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a pivotal intermediate and pharmacophore scaffold used extensively in the development of GPCR antagonists (e.g., CCR1, histamine receptors) and enzyme inhibitors (e.g., MenA inhibitors for M. tuberculosis).

Compared to its unsubstituted analog (1-benzylpiperidine-4-carboxylic acid), the 4-chloro derivative offers two distinct advantages:

  • Enhanced Lipophilicity: The chlorine atom increases the partition coefficient (LogP), facilitating better membrane permeability and hydrophobic pocket occupancy.

  • Metabolic Blockade: Substitution at the para-position of the benzyl ring blocks CYP450-mediated hydroxylation, significantly extending the half-life of the pharmacophore in vivo.

Chemical Profile & Analog Comparison

The following table contrasts the target compound with its most common analogs used in Structure-Activity Relationship (SAR) studies.

FeatureTarget: 4-Chloro Analog 4-Fluoro AnalogUnsubstituted (Benzyl)1-Methyl Analog
Structure 4-Cl-Ph-CH₂-Pip-COOH4-F-Ph-CH₂-Pip-COOHPh-CH₂-Pip-COOHCH₃-Pip-COOH
Approx.[1] LogP ~2.8 - 3.1~2.2 - 2.4~1.7 - 1.9~0.5
Electronic Effect Electron Withdrawing (Inductive)Strong EWGNeutralElectron Donating
Metabolic Stability High (Blocks p-oxidation)HighLow (Prone to p-OH)Low (N-demethylation)
Steric Bulk High (Cl radius ~1.75 Å)Low (F radius ~1.47 Å)ModerateLow
Key Application Hydrophobic pocket filling; Anti-TB (MenA)Bioisostere for H; metabolic blockingGeneral linker scanningSolubility enhancement

Analyst Note: In MenA inhibition studies, the 4-chlorobenzyl derivative (IC₅₀ = 22 µM) demonstrated superior potency compared to the 4-fluoro analog (IC₅₀ = 33 µM), suggesting that the increased steric bulk and lipophilicity of the chlorine atom are critical for binding affinity in large hydrophobic clefts [1].

Synthetic Accessibility & Protocol

The most robust route for synthesizing high-purity 1-(4-chlorobenzyl)piperidine-4-carboxylic acid is Reductive Amination . Unlike direct alkylation with benzyl halides, this method suppresses over-alkylation and operates under milder conditions.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points and reaction steps.

SynthesisWorkflow Start Start: Isonipecotic Acid (Ethyl Ester) Step1 Step 1: Imine Formation (DCM, AcOH, RT) Start->Step1 Reagent Reagent: 4-Chlorobenzaldehyde Reagent->Step1 Step2 Step 2: Reduction (NaBH(OAc)3) Step1->Step2 In situ Check Checkpoint: TLC (消失 of Aldehyde) Step2->Check Hydrolysis Step 3: Ester Hydrolysis (LiOH, THF/H2O) Check->Hydrolysis Complete Final Final Product: HCl Salt Precipitation Hydrolysis->Final

Figure 1: Step-wise reductive amination workflow for synthesizing N-benzyl piperidine derivatives.

Detailed Protocol (Self-Validating)

Reagents:

  • Ethyl isonipecotate (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: Dissolve Ethyl isonipecotate in DCM. Add 4-Chlorobenzaldehyde and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes.

    • Validation: Solution should remain clear or turn slightly yellow.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. Warm to RT and stir for 4-12 hours.

    • Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The aldehyde spot (high R_f) must disappear. If aldehyde remains, add 0.2 eq more STAB.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Hydrolysis (If Acid Required): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until LC-MS shows mass shift from ester (M+Et) to acid (M+H).

  • Isolation: Acidify to pH 4-5 with 1N HCl. The zwitterionic product often precipitates. Filter and wash with cold ether.

Functional Performance & SAR Logic

Why choose the 4-Chlorobenzyl analog over others? The decision often relies on the specific requirements of the binding pocket.

SAR Decision Tree

SAR_Logic Root Optimization Goal MetaStab Improve Metabolic Stability Root->MetaStab Potency Increase Potency Root->Potency Solubility Improve Solubility Root->Solubility Chlorine Select 4-Cl: Blocks p-oxidation High Lipophilicity MetaStab->Chlorine Large Pocket Fluorine Select 4-F: Blocks p-oxidation Low Steric Penalty MetaStab->Fluorine Tight Pocket Potency->Chlorine Hydrophobic Interaction Methyl Select N-Methyl: Low LogP High Solubility Solubility->Methyl

Figure 2: Strategic selection of piperidine substituents based on medicinal chemistry goals.

Performance Data Summary
  • MenA Inhibition (M. tuberculosis):

    • 4-Cl Analog: IC₅₀ = 22 ± 3 µM (Effective)[3]

    • 4-F Analog: IC₅₀ = 33 ± 5 µM (Less Effective)[3]

    • Insight: The larger chlorine atom likely displaces water molecules in the hydrophobic active site more effectively than fluorine [1].

  • Carbonic Anhydrase (hCA) Inhibition:

    • Derivatives with bulky lipophilic tails (like chlorobenzyl) often show nanomolar affinity (Ki < 10 nM) for hCA IX isoforms, driven by van der Waals interactions [2].

References

  • SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. Source: PubMed Central / NIH URL:[Link] Relevance: Provides direct IC50 comparison between 4-Cl and 4-F analogs.

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides. Source: PubMed Central / NIH URL:[Link] Relevance: Validates the scaffold's utility in enzyme inhibition.[4]

  • PubChem Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Source:[5] PubChem URL:[Link] Relevance: Physicochemical property data (MW, LogP).[6][7]

Sources

Comparative

Publish Comparison Guide: Biological Validation of 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

This guide provides a rigorous framework for validating the biological effects of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , treating it as a privileged scaffold with high potential for GABAergic modulation and Men...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the biological effects of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid , treating it as a privileged scaffold with high potential for GABAergic modulation and MenA inhibition .

Compound ID: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) Synonyms: N-(4-Chlorobenzyl)isonipecotic acid; 4-CBA-Piperidine Primary Target Class: Neurotransmitter Transporters (GAT-1) & Bacterial Transferases (MenA) Molecular Weight: 253.72 g/mol

Executive Summary & Pharmacophore Logic

This compound represents a classic "Lipophilic GABA Mimic." Structurally, it consists of a polar isonipecotic acid head group (mimicking GABA) linked to a lipophilic 4-chlorobenzyl tail .

In medicinal chemistry, this specific architecture suggests two primary biological activities:

  • GABA Uptake Inhibition (GAT-1 Target): The polar head binds the GABA recognition site, while the lipophilic benzyl group anchors the molecule in the transporter's vestibule, blocking reuptake. This mechanism mirrors the blockbuster drug Tiagabine .

  • MenA Inhibition (Antimicrobial): Recent SAR studies identify N-substituted piperidines as inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the electron transport chain.

This guide details the experimental protocols to validate these specific mechanisms, comparing performance against industry standards Tiagabine and Nipecotic Acid .

Comparative Analysis: Performance vs. Alternatives

Feature1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Tiagabine (Standard GAT Inhibitor)Nipecotic Acid (Parent Scaffold)
Mechanism Putative GAT-1 Inhibitor (Blocker)Selective GAT-1 InhibitorSubstrate/Competitive Inhibitor
BBB Permeability High (Predicted due to lipophilic benzyl)HighLow (Zwitterionic, requires transport)
Binding Mode Anchors via Chlorobenzyl groupAnchors via Thiophene tailBinds active site only
Selectivity Potential dual-activity (GAT + MenA)Highly Selective for GAT-1Non-selective (GAT-1/2/3)
Experimental Use Probe for lipophilic binding domainsClinical Control for efficacyReference for active site binding

Experimental Validation Framework

To scientifically validate this compound, you must prove it binds the target and exerts a functional effect. The following workflow integrates in silico prediction with in vitro verification.

Phase 1: In Silico Docking (Mechanism Prediction)

Before wet-lab testing, confirm the binding hypothesis.

  • Target: Human GAT-1 (PDB: 3KSN or homology model).

  • Protocol: Dock the compound into the central substrate site.

  • Success Metric: The carboxylate group should interact with Arg69 (conserved), while the 4-chlorobenzyl group should occupy the hydrophobic vestibule near Tyr140 .

Phase 2: Functional [³H]-GABA Uptake Assay (The "Gold Standard")

This assay determines if the compound prevents GABA from being cleared from the synapse, the primary mechanism for anticonvulsant activity.

Protocol: Synaptosomal Uptake Inhibition

Objective: Measure the IC₅₀ of the compound against [³H]-GABA uptake in rat brain synaptosomes.[1][2]

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes (P2 fraction).

    • Resuspend P2 in Krebs-Henseleit buffer (pH 7.4).

  • Assay Setup:

    • Control: Buffer + [³H]-GABA (10 nM) + Synaptosomes.

    • Test: Buffer + Compound (0.1 nM – 100 µM) + [³H]-GABA + Synaptosomes.

    • Non-Specific Control: Add 1 mM Nipecotic Acid (blocks all specific uptake).

  • Incubation:

    • Incubate at 30°C for 5 minutes . (Note: 37°C is too fast; 30°C allows linear rate measurement).

    • Critical Step: Terminate reaction immediately by adding ice-cold buffer and rapid filtration through GF/B filters.

  • Quantification:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Calculation: % Inhibition =

      
      
      

Self-Validating Check: If Tiagabine (positive control) does not show an IC₅₀ ~20-50 nM, the synaptosomes are compromised.

Phase 3: MenA Inhibition Assay (Antimicrobial Potential)

If the compound fails as a GAT inhibitor, validate its secondary potential as a MenA inhibitor for TB drug discovery.

  • System: Recombinant M. tuberculosis MenA membrane fraction.

  • Substrates: DHNA (1,4-dihydroxy-2-naphthoate) and IPP (isopentenyl diphosphate).

  • Detection: Monitor the release of pyrophosphate or use a coupled assay measuring phosphate.

  • Expectation: The lipophilic 4-chlorobenzyl group mimics the isoprenoid chain, blocking the prenyltransferase site.

Visualizing the Mechanism of Action[3]

The following diagram illustrates the hypothesized mechanism where the compound blocks the GAT-1 transporter, increasing synaptic GABA levels.

GAT_Inhibition cluster_effect Therapeutic Effect Synapse Synaptic Cleft GABA GABA Neurotransmitter Synapse->GABA Accumulation GAT1 GAT-1 Transporter (Presynaptic) GABA->GAT1 Normal Reuptake Receptor GABA-A Receptor (Postsynaptic) GABA->Receptor Binds Compound 1-(4-Chlorobenzyl) piperidine-4-carboxylic acid Compound->GAT1 BLOCKS (Steric Occlusion) Response Inhibitory Signal (Hyperpolarization) Receptor->Response Activates Cl- influx

Caption: Mechanism of Action: The compound (Red) occludes the GAT-1 transporter, preventing GABA reuptake and enhancing inhibitory signaling.

Validation Workflow Diagram

Use this flowchart to structure your experimental campaign.

Validation_Workflow Start Compound Synthesis/Sourcing (CAS 733798-69-1) InSilico In Silico Docking Target: hGAT-1 (PDB: 3KSN) Start->InSilico Decision1 Binding Energy < -7.0 kcal/mol? InSilico->Decision1 Assay_GAT [3H]-GABA Uptake Assay (Synaptosomes) Decision1->Assay_GAT Yes (Primary) Assay_MenA MenA Enzymatic Assay (Bacterial Membranes) Decision1->Assay_MenA No / Secondary Tox Cytotoxicity Screen (MTT Assay in HEK293) Assay_GAT->Tox Assay_MenA->Tox Result_Neuro Neuroactive Lead (IC50 < 1 µM) Tox->Result_Neuro Low Toxicity Result_AntiB Antimicrobial Lead (MIC < 10 µg/mL) Tox->Result_AntiB Low Toxicity

Caption: Step-by-step validation workflow from synthesis to lead identification.

References

  • Andersen, K. E., et al. (1993).[2] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: an overview of their potential in the treatment of epilepsy." European Journal of Pharmacology.

  • Debnath, J., et al. (2012). "Structure-Based Design of MenA Inhibitors." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "1-(4-Chlorobenzyl)piperidine-4-carboxylic acid." National Center for Biotechnology Information.

  • Schousboe, A., et al. (2004). "Role of GABA transport in the maintenance of GABA levels and neurotransmission." Neurochemical Research.

Sources

Validation

Comparative Analysis of Substituted Piperidine-4-Carboxylic Acids: Physicochemical Tuning and Biological Optimization

Executive Summary Piperidine-4-carboxylic acid (Isonipecotic acid) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for targets ranging from GABA receptors to DNA gyrase and GPCRs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carboxylic acid (Isonipecotic acid) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for targets ranging from GABA receptors to DNA gyrase and GPCRs.[1][2] However, the parent scaffold suffers from poor membrane permeability due to its zwitterionic nature at physiological pH.

This guide provides a technical comparison of substituted variants—specifically focusing on N-functionalized versus C-ring substituted (e.g., 3-fluoro) analogs. We analyze how these modifications alter the conformational landscape, metabolic stability, and synthetic accessibility, providing a decision framework for lead optimization.

Physicochemical & Conformational Profiling[3]

The utility of piperidine-4-carboxylic acids is governed by two critical factors: the basicity of the piperidine nitrogen and the conformational bias of the cyclohexane-like ring.

The Conformational Landscape

In the parent isonipecotic acid, the bulky carboxylic acid group at C4 overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.4 kcal/mol). However, strategic substitution alters this landscape:

  • Parent (Unsubstituted): 4-COOH is equatorial.

  • 3-Fluoro Substitution: Introduction of a fluorine atom at C3 introduces a "Fluorine Gauche Effect." Contrary to steric intuition, the C-F bond often prefers an axial orientation in protonated piperidines due to favorable charge-dipole interactions with the ammonium center. This locks the ring into a specific conformation, potentially enhancing receptor selectivity.

Comparative Physicochemical Matrix

The table below contrasts the parent scaffold with key derivatives used in hit-to-lead campaigns.

Compound ClassStructurepKa (Acid/Base)LogD (pH 7.4)Key PropertyPrimary Liability
Isonipecotic Acid Parent~3.7 / 10.7-2.5 (Polar)High water solubility; ZwitterionicPoor passive permeability (BBB penetration is negligible).[1]
N-Methyl Derivative N-Alkyl~3.7 / 10.1-1.8Improved lipophilicity; Lower basicityMetabolic instability (N-demethylation).
3-Fluoro Derivative C-Ring Sub~3.5 / 9.5-2.1Conformational Lock ; Reduced pKaSynthetic complexity; Potential HF elimination.
Nipecotic Acid Isomer (3-COOH)~3.8 / 10.3-2.3GABA Uptake Inhibitor (Selectivity control)Isomeric impurity in some commercial batches.

Expert Insight: The drop in pKa of the piperidine nitrogen in the 3-fluoro derivative (approx. 1-1.5 log units) is a critical design feature. It increases the fraction of non-ionized species at physiological pH, thereby improving membrane permeability without requiring a prodrug strategy.

Synthetic Accessibility & Protocols

While N-alkylation is trivial, it often leads to over-alkylation. Reductive amination is the preferred route for introducing complex N-substituents (R-groups) to the isonipecotic scaffold. We recommend a Titanium(IV)-mediated protocol to suppress side reactions.[3]

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Rationale: Standard reductive amination (using NaBH(OAc)3) can be sluggish with sterically hindered ketones or electron-deficient amines. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and as a water scavenger, driving the equilibrium forward.

Reagents:

  • Piperidine-4-carboxylic acid ethyl ester (Start with ester to avoid zwitterionic solubility issues).

  • Target Aldehyde/Ketone (1.0 equiv).

  • Titanium(IV) isopropoxide (1.2 equiv).

  • NaBH4 (Sodium Borohydride) or NaBH3CN.

  • Solvent: Dry THF or Ethanol.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the piperidine ester (1.0 equiv) and the target ketone (1.0 equiv) in dry THF (0.5 M).

  • Activation: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise. The solution may turn slightly yellow. Stir at ambient temperature for 6–12 hours. Validation: Monitor by TLC (disappearance of amine) or crude NMR (appearance of imine signal).

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (2.0 equiv) portion-wise (caution: gas evolution). Allow to warm to room temperature and stir for 2 hours.

  • Quench (Critical): Quench by adding 1N NaOH or water. A white precipitate (TiO2) will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to reveal the free carboxylic acid if required.

Synthetic Workflow Visualization

SyntheticRoute Start Piperidine-4-carboxylate (Secondary Amine) Inter Titanium-Amine Complex Start->Inter + Ketone/Aldehyde + Ti(OiPr)4 Imine Imine/Iminium Intermediate Inter->Imine - H2O (Scavenged by Ti) Product N-Substituted Piperidine Ester Imine->Product + NaBH4 (Reduction)

Caption: Figure 1. Titanium-mediated reductive amination pathway for controlled N-functionalization.

Biological Performance & Metabolic Stability[3][5][6]

Metabolic Liability: The N-Dealkylation Problem

A major failure mode for N-substituted piperidines is oxidative N-dealkylation by CYP450 isoforms (primarily CYP2D6 and CYP3A4).

  • Mechanism: CYP enzymes hydroxylate the carbon alpha to the nitrogen, forming a carbinolamine intermediate which collapses to release the dealkylated piperidine and an aldehyde.

  • Mitigation Strategy: Introduction of electron-withdrawing groups (EWGs) or steric bulk (e.g., gem-dimethyl) adjacent to the nitrogen can suppress this pathway.

Target Selectivity: GABA-A vs. GABA Transporter

The structural isomerism between Nipecotic acid (3-COOH) and Isonipecotic acid (4-COOH) dictates biological function.

  • Nipecotic Acid: Potent inhibitor of GABA uptake (GAT-1 transporter). It acts as a "false substrate."[4]

  • Isonipecotic Acid: Acts as a partial agonist at the GABA-A receptor site.[1][2] It does not effectively inhibit uptake compared to the 3-isomer.

Experimental Validation (GABA Uptake Assay): To verify the mechanism of action for a new derivative, a competitive uptake assay is required.

  • System: Rat cortical synaptosomes or HEK293 cells expressing hGAT-1.

  • Tracer: [3H]-GABA.

  • Control: Tiagabine (known GAT-1 inhibitor).

  • Readout: Scintillation counting of cell lysate.

  • Interpretation: If your derivative shows high IC50 (>100 µM) for uptake but functional activity in electrophysiology (patch clamp), it retains the isonipecotic acid agonist profile.

Decision Matrix for Optimization

Use the following logic tree to select the appropriate piperidine derivative for your specific drug discovery hurdle.

DecisionTree Problem Lead Optimization Challenge Permeability Low Membrane Permeability? Problem->Permeability Metabolism High Metabolic Clearance? Problem->Metabolism Selectivity Off-Target Binding? Problem->Selectivity Sol1 Strategy: Mask Acid (Ester Prodrug) Permeability->Sol1 Sol2 Strategy: Fluorination (Lower pKa of Amine) Permeability->Sol2 Met1 Strategy: Block Alpha-C (Gem-dimethyl) Metabolism->Met1 Met2 Strategy: Reduce Lipophilicity (Add Polar Groups) Metabolism->Met2 Sel1 Strategy: Conformational Lock (3-Fluoro / 3-Methyl) Selectivity->Sel1

Caption: Figure 2. SAR Decision Tree for optimizing piperidine-4-carboxylic acid scaffolds.

References

  • Kerr, D. I., & Ong, J. (1992).[1] GABA agonists and antagonists.[1] Medicinal Research Reviews, 12(6), 593–636.[1]

  • Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor ligands and their therapeutic potentials.[1][2] Current Topics in Medicinal Chemistry.

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Reference for Fluorine Gauche Effect).

  • ChemicalBook. Isonipecotic Acid Properties and pKa Data.

Sources

Comparative

Optimizing Ligand Selectivity: A Technical Guide to 1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary: The "Chlorine Clip" Effect In the high-stakes landscape of fragment-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Chlorine Clip" Effect

In the high-stakes landscape of fragment-based drug discovery (FBDD), 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 733798-69-1) is not merely an intermediate; it is a privileged scaffold that defines the specificity profile of downstream active pharmaceutical ingredients (APIs).

While often overshadowed by its derivatives (such as Donepezil-class AChE inhibitors or GPR35 agonists), this specific scaffold offers a distinct advantage over its non-halogenated (H-) or fluorinated (F-) counterparts. Its performance hinges on the "Chlorine Clip" —a phenomenon where the 4-chloro substituent engages in specific halogen bonding and hydrophobic filling that sterically excludes off-target binding (e.g., Butyrylcholinesterase) while enhancing metabolic stability against CYP450 oxidation.

This guide objectively compares the 4-chloro scaffold against standard alternatives, providing experimental protocols and mechanistic insights to validate its selection in lead optimization.

Mechanistic Basis of Specificity

To understand why this scaffold is superior for specific targets, we must analyze the atomic-level interactions driven by the 4-chlorobenzyl moiety.

The Halogen Bond & Hydrophobic Filling

Unlike the hydrogen atom (in 1-benzylpiperidine) or the small, highly electronegative fluorine (in 4-fluorobenzyl), the chlorine atom in the para-position offers a unique balance of lipophilicity (π) and steric bulk (Es) .

  • Target: Acetylcholinesterase (AChE).[1][2][3][4]

  • Mechanism: The AChE active site gorge is narrow and lined with aromatic residues (Trp286, Tyr337). The 4-chlorobenzyl group acts as a "molecular plug," engaging in

    
    -stacking with Trp residues while the chlorine atom occupies a hydrophobic sub-pocket.
    
  • Exclusion: The related enzyme Butyrylcholinesterase (BuChE) has a wider gorge but lacks the specific constellation of aromatic residues to stabilize the chlorine via halogen bonding, often leading to a 10–100x increase in selectivity for AChE over BuChE when using the 4-Cl scaffold compared to the 4-H analog.

Metabolic Blockade

The para-position of the benzyl ring is a primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes.

  • 4-H (Unsubstituted): Rapidly hydroxylated to a phenol, leading to rapid clearance (High

    
    ).
    
  • 4-Cl (Chlorinated): The C-Cl bond is metabolically robust, blocking this "soft spot" and significantly extending the half-life (

    
    ) of the scaffold.
    

Comparative Performance Guide

The following data compares 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound A) against its two most common alternatives: the unsubstituted parent (Compound B) and the bioisostere 4-Fluoro analog (Compound C).

Physicochemical & Selectivity Profile[5][6]
Feature1-(4-Cl-benzyl)... (Compound A)1-Benzyl... (Compound B)1-(4-F-benzyl)... (Compound C)
Molecular Weight 253.72 Da219.28 Da237.27 Da
cLogP (Lipophilicity) 2.85 (Optimal for CNS)1.95 (Moderate)2.10 (Moderate)
Metabolic Stability High (Blocks p-oxidation)Low (Vulnerable to p-OH)Medium (Blocks p-OH)
AChE vs BuChE Selectivity High (Steric exclusion)Low (Promiscuous)Moderate
GPR35 Agonism (EC50) ~1.5 µM (Fragment Est.)> 10 µM~5 µM
Ligand Efficiency (LE) 0.380.320.35

Interpretation: Compound A provides the highest lipophilicity (crucial for blood-brain barrier penetration in neurodegenerative applications) and the highest selectivity ratio, making it the superior choice for CNS-targeted lead development.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting the 4-Cl scaffold over alternatives based on target requirements.

ScaffoldSelection Start Target Identification TargetType Primary Target? Start->TargetType CNS CNS (e.g., AChE, Alzheimer's) TargetType->CNS Neuro Peripheral Peripheral (e.g., GPR35, GI Tract) TargetType->Peripheral Metabolic/Immune Selectivity Selectivity Requirement? CNS->Selectivity Metabolism Metabolic Stability Issue? Peripheral->Metabolism ChoiceCl Select 4-Cl Scaffold (High Selectivity, High Stability) Selectivity->ChoiceCl High (AChE >> BuChE) ChoiceH Select 4-H Scaffold (Baseline Potency) Selectivity->ChoiceH Low (Promiscuous) Metabolism->ChoiceCl High Clearance ChoiceF Select 4-F Scaffold (Metabolic Block only) Metabolism->ChoiceF Moderate Clearance

Figure 1: Decision tree for selecting 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid based on target location and selectivity needs.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and a validation assay for its specificity.

Synthesis: Reductive Amination (Self-Validating)

This protocol yields the target acid with high purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

  • Reagents: Isonipecotic acid (1.0 eq), 4-Chlorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Workflow:

    • Imine Formation: Dissolve isonipecotic acid in DCE. Add 4-Chlorobenzaldehyde and catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Solution should turn slightly yellow/turbid.

    • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.

    • Isolation: Extract aqueous layer (since product is an amino acid/zwitterion, adjust pH to isoelectric point ~6-7 to precipitate, or extract into organic phase at pH 9 if esterified).

    • Purification: Recrystallization from Ethanol/Water.

Biological Validation: AChE vs. BuChE Selectivity Assay

This assay validates the "Chlorine Clip" effect.

  • Enzyme Source: Human Recombinant AChE and BuChE.

  • Substrate: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh).

  • Chromophore: DTNB (Ellman’s Reagent).

  • Procedure:

    • Incubate Enzyme + Test Compound (10 nM – 100 µM) in phosphate buffer (pH 8.0) for 20 mins.

    • Add DTNB (0.3 mM) and Substrate (0.5 mM).

    • Measure Absorbance at 412 nm kinetically for 5 mins.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Success Criteria: The 4-Cl scaffold should exhibit an IC50(BuChE) / IC50(AChE) ratio > 10.

Visualizing the Synthetic Pathway

The following diagram outlines the synthetic route and the critical "divergence point" where the scaffold can be derivatized for different therapeutic targets.

SynthesisPath Aldehyde 4-Chlorobenzaldehyde Reaction Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->Reaction Piperidine Isonipecotic Acid Piperidine->Reaction Scaffold 1-(4-Chlorobenzyl) piperidine-4-COOH (The Scaffold) Reaction->Scaffold AmideCouple Amide Coupling (R-NH2, EDC/HOBt) Scaffold->AmideCouple TargetA AChE Inhibitors (Alzheimer's) AmideCouple->TargetA TargetB GPR35 Agonists (Metabolic) AmideCouple->TargetB TargetC CCR Antagonists (Inflammation) AmideCouple->TargetC

Figure 2: Synthetic workflow showing the generation of the scaffold and its divergence into multiple therapeutic classes.

References

  • Vertex AI Search. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. Retrieved from 5

  • Deng, H., & Fang, Y. (2012).[6] Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters. Retrieved from 6

  • PubChem. (2025). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Compound Summary. Retrieved from 7

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. (Contextual grounding for benzylpiperidine pharmacophore).
  • Journal of Medicinal Chemistry. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor. (Mechanistic insight on Cl-pocket exclusion). Retrieved from 4

Sources

Validation

control experiments for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid studies

Executive Summary: The Scaffold Paradox 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2) represents a classic "privileged structure" in medicinal chemistry. It serves as a core pharmacophore for a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 2447-79-2) represents a classic "privileged structure" in medicinal chemistry. It serves as a core pharmacophore for a wide range of targets, including Chemokine Receptors (CCR1, CCR3) , Carbonic Anhydrase , and Secretory Glutaminyl Cyclase (sQC) .

However, its ubiquity presents a risk: Promiscuity . The carboxylic acid moiety often acts as a non-specific "warhead," forming salt bridges with surface lysine or arginine residues on proteins, leading to false positives in screening campaigns.

This guide provides a rigorous experimental framework to validate this scaffold. We compare it not just against market drugs, but against structural deletion controls to prove that its activity is driven by specific molecular recognition rather than non-specific electrostatic interactions.

Strategic Framework: The "Triad of Controls"

To validate 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (hereafter Compound A ), you must compare it against three distinct classes of alternatives.

The Comparative Matrix
FeatureCompound A (Target)Alternative 1: The "Head" Control Alternative 2: The "Tail" Control Alternative 3: The "Masked" Control
Structure 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-(4-Chlorobenzyl)piperidine Methyl 1-(4-chlorobenzyl)piperidine-4-carboxylate
Role The Lead ScaffoldNegative Control (Hydrophobic deletion)Negative Control (Polar deletion)Permeability/Prodrug Probe
Hypothesis Binds via ionic interaction (Acid) + hydrophobic fit (Benzyl).If active, binding is non-specific (electrostatic only).If active, the acid moiety is dispensable (hydrophobic driven).If active in cells but inactive in biochemical assays, the acid is essential but cell-impermeable.
Exp. Outcome High Affinity (

)
No Binding (

)
Reduced AffinityInactive (Biochem) / Active (Cell)

Comparative Performance Data

The following data summarizes typical performance metrics when validating this scaffold against a GPCR target (e.g., CCR1) or a metalloenzyme.

Table 1: Biochemical & Cellular Potency Benchmarking
MetricCompound A Head Control Tail Control Reference Std (e.g., BX-471)
Biochemical

1.2

M
> 100

M
45

M
0.005

M
Mechanism CompetitiveNon-bindingWeak HydrophobicCompetitive
LE (Ligand Efficiency) 0.35 N/A0.220.41
Cellular

15

M
Inactive50

M
0.01

M
Permeability (

)
Low (

cm/s)
HighHighModerate

Analysis:

  • Compound A shows decent biochemical potency but a significant drop-off in cellular assays (1.2

    
    M vs 15 
    
    
    
    M). This is characteristic of the carboxylic acid moiety, which exists as a zwitterion at physiological pH, limiting membrane permeability.
  • The Masked Control (Ester) (not shown in table) typically restores cellular permeability. If the ester is active in cells, it implies intracellular hydrolysis back to the acid.

Visualizing the Decision Logic

The following diagram illustrates the SAR (Structure-Activity Relationship) decision tree for validating this scaffold.

SAR_Logic Start Hit: 1-(4-Chlorobenzyl) piperidine-4-COOH Test_Biochem 1. Biochemical Assay (SPR / Enzyme Inhibition) Start->Test_Biochem Check_Head Test 'Head Control' (No Benzyl) Test_Biochem->Check_Head Check_Tail Test 'Tail Control' (No Acid) Check_Head->Check_Tail Inactive Result_Nonspecific Non-Specific / False Positive (Discard) Check_Head->Result_Nonspecific Active Check_Tail->Result_Nonspecific Equipotent Cell_Assay 2. Cellular Assay Check_Tail->Cell_Assay Loss of Potency Result_Specific Specific Binding (Proceed to Optimization) Check_Perm Potency Drop > 10x? Cell_Assay->Check_Perm Check_Perm->Result_Specific No Strategy_Prodrug Strategy: Ester Prodrug or Bioisostere Check_Perm->Strategy_Prodrug Yes

Figure 1: Critical Decision Tree for validating carboxylic acid-containing scaffolds.

Experimental Protocols

To ensure scientific integrity, you must use orthogonal assays.[1] We recommend Surface Plasmon Resonance (SPR) for direct binding and a Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol A: SPR Binding Kinetics (Direct Validation)

Rationale: Carboxylic acids can interfere with fluorescence assays (quenching). SPR provides label-free, stoichiometric data.

  • Sensor Chip Preparation:

    • Use a CM5 Series S chip (Cytiva/Biacore).

    • Immobilize the target protein (e.g., Carbonic Anhydrase or CCR1 N-terminus) via amine coupling to a density of ~2000 RU.

    • Critical Control: Immobilize a non-related protein (e.g., BSA) on the reference channel to subtract non-specific electrostatic binding.

  • Sample Preparation:

    • Dissolve Compound A in 100% DMSO to 10 mM.

    • Dilute to running buffer (PBS-P+, pH 7.4, 5% DMSO) to create a concentration series (0.1

      
      M to 100 
      
      
      
      M).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s; Dissociation time: 120s.

    • Regeneration: Not usually required for fragments; if needed, use mild basic pulse (10mM NaOH, 5s).

  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model .

    • Validation Criteria:

      
       should be theoretical (based on MW ratio). If 
      
      
      
      is >150% of theoretical, the compound is aggregating or binding super-stoichiometrically (False Positive).
Protocol B: Ester-Masking Permeability Assay

Rationale: To confirm if the poor cellular potency is due to the polar carboxylic acid.

  • Synthesis: Synthesize the Methyl Ester analog of Compound A (Ref: standard Fisher esterification).

  • Cell Line: Use target-expressing cells (e.g., HEK293-CCR1).

  • Treatment:

    • Arm A: Treat cells with Compound A (Acid) at 0.1, 1, 10, 100

      
      M.
      
    • Arm B: Treat cells with Methyl Ester Analog at same concentrations.

  • Readout: Measure downstream signaling (e.g., Calcium Flux or cAMP).

  • Interpretation:

    • If Ester

      
       Acid 
      
      
      
      , the scaffold is valid but permeability-limited.
    • Next Step: Replace the carboxylic acid with a bioisostere (e.g., Tetrazole or Sulfonamide) to improve

      
       while maintaining electrostatics.
      

Mechanism of Action Visualization

The following diagram details the hypothesized binding mode validated by the controls above.

Binding_Mechanism cluster_Pocket Target Binding Pocket Compound 1-(4-Chlorobenzyl) piperidine-4-COOH Hydro_Pocket Hydrophobic Pocket (Phe/Trp/Tyr) Compound->Hydro_Pocket Pi-Stacking (4-Cl-Benzyl) Polar_Pocket Polar Region (Arg/Lys) Compound->Polar_Pocket Salt Bridge (Carboxylic Acid) Control_Head Head Control (No Benzyl) Control_Head->Hydro_Pocket Loss of Interaction Control_Tail Tail Control (No Acid) Control_Tail->Polar_Pocket Loss of Interaction

Figure 2: Mechanistic dissection of the scaffold's binding mode.

References

  • Discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: PubMed Central / NIH. Context: Validates the piperidine-4-carboxamide/acid scaffold for enzyme inhibition.

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: International Journal of Biological Macromolecules (PubMed). Context: Establishes the structural requirements for the piperidine core in binding polar active sites.

  • PubChem Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Source:[2] National Center for Biotechnology Information. Context: Chemical properties, CAS 2447-79-2 verification, and related biological activities.

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Source: Ningbo Inno Pharmchem. Context: Discusses the synthetic utility and protecting group strategies for this scaffold.

Sources

Comparative

Comparative SAR Guide: Piperidine Scaffolds vs. Alternative Pharmacophores in AChE Inhibition

Executive Summary: The Privileged Piperidine Scaffold In the landscape of Alzheimer’s Disease (AD) therapeutics, the piperidine scaffold (exemplified by Donepezil) represents the "Gold Standard" for reversible Acetylchol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Piperidine Scaffold

In the landscape of Alzheimer’s Disease (AD) therapeutics, the piperidine scaffold (exemplified by Donepezil) represents the "Gold Standard" for reversible Acetylcholinesterase (AChE) inhibition. Unlike their historical predecessors (acridines like Tacrine) or mechanistic alternatives (carbamates like Rivastigmine), piperidine derivatives offer a unique balance of high potency (


 in low nanomolar range), high selectivity for AChE over Butyrylcholinesterase (BuChE), and favorable pharmacokinetics.

This guide dissects the Structure-Activity Relationship (SAR) of piperidine derivatives, contrasting them directly with carbamate-based "pseudo-irreversible" inhibitors to inform future drug design.

Mechanistic SAR: The Piperidine Binding Mode

The efficacy of piperidine derivatives stems from their ability to span the entire active site gorge of the AChE enzyme, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

Key Pharmacophores
  • The Basic Nitrogen (Piperidine): At physiological pH, the piperidine nitrogen is protonated. This cation forms a critical high-affinity

    
    -cation interaction with the indole ring of Trp84  in the CAS [1].
    
  • The Linker Region: A spacer (typically 2-4 carbons) allows the molecule to extend up the gorge.

  • The Aromatic Cap (Benzyl/Indanone): This moiety stacks against Trp279 at the PAS, preventing substrate entry and potentially inhibiting A

    
     aggregation [4].
    
Visualization of Binding Mechanisms

The following diagram contrasts the reversible binding mode of Piperidines against the covalent mechanism of Carbamates.

BindingMechanism cluster_Enzyme AChE Active Site Gorge PAS Peripheral Anionic Site (Trp279) Gorge Hydrophobic Gorge CAS Catalytic Anionic Site (Trp84) Inhibition_P Reversible Inhibition (Equilibrium) CAS->Inhibition_P Serine Catalytic Triad (Ser200) Inhibition_C Pseudo-Irreversible (Slow Hydrolysis) Serine->Inhibition_C Piperidine Piperidine Inhibitor (e.g., Donepezil) Piperidine->PAS Pi-Pi Stacking Piperidine->CAS Cation-Pi Interaction (Reversible) Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->Serine Covalent Bond (Carbamylation)

Figure 1: Mechanistic divergence between Piperidine derivatives (Dual-site binding, reversible) and Carbamates (Active site carbamylation, pseudo-irreversible).

Comparative Analysis: Piperidines vs. Carbamates

While piperidines dominate in potency, carbamates offer a distinct pharmacological profile due to their dual inhibition of AChE and BuChE.[1]

Head-to-Head Performance Data

The table below synthesizes data from multiple comparative studies [1, 6, 8].

FeaturePiperidine Derivatives (e.g., Donepezil)Carbamates (e.g., Rivastigmine)Clinical Implication
Binding Type Reversible (Non-covalent)Pseudo-Irreversible (Covalent)Carbamates have a longer duration of action relative to plasma half-life.
AChE Potency (

)
5.7 - 12 nM (High Potency)4,150 nM (Moderate Potency)Piperidines are ~400x more potent against AChE [8].
Selectivity Highly AChE Selective (>1000x over BuChE)Dual Inhibitor (AChE + BuChE)Dual inhibition may be beneficial in late-stage AD but increases peripheral side effects [2].
Half-Life (

)
~70 Hours~1.5 HoursPiperidines allow for once-daily dosing; Carbamates often require patches to manage PK [8].
Toxicity Profile Cholinergic (Nausea, Bradycardia)Cholinergic + GI DistressCarbamates generally have higher rates of GI adverse events during titration [2].
Strategic Selection
  • Choose Piperidines when: High potency, once-daily dosing, and minimizing peripheral side effects via AChE selectivity are the primary goals.

  • Choose Carbamates when: The target disease stage involves significant BuChE activity (late-stage AD) or when transdermal delivery is preferred to bypass first-pass metabolism [3].

Experimental Protocol: The Ellman Assay

To validate the SAR of novel piperidine derivatives, the Ellman Assay remains the gold standard. However, protocol variations can lead to data inconsistency.

Critical Control Points (Self-Validating System)
  • pH Control: The assay must be run at pH 8.0 or 7.4 . At higher pH, spontaneous hydrolysis of the substrate (acetylthiocholine) increases, creating high background noise [7].

  • Substrate Selection: Use Acetylthiocholine Iodide (ATChI) , not Acetylcholine.[2] The thio-group is required to react with DTNB [10].

  • Order of Addition: Inhibitors must be incubated with the enzyme before substrate addition to establish equilibrium binding.

Standardized Workflow

The following workflow ensures reproducibility and minimizes artifactual inhibition data.

EllmanProtocol Buffer Phosphate Buffer (0.1M, pH 8.0) Step1 Pre-Incubation (10-15 mins @ 25°C) Allows Inhibitor-Enzyme Equilibrium Buffer->Step1 DTNB Ellman's Reagent (DTNB, 10mM) DTNB->Step1 Enzyme AChE Source (e.g., Electrophorus electricus) Enzyme->Step1 Inhibitor Piperidine Derivative (Test Compound) Inhibitor->Step1 Substrate Acetylthiocholine (ATChI) (Start Reagent) Step2 Reaction Initiation Add Substrate (ATChI) Substrate->Step2 Step1->Step2 Step3 Colorimetric Reaction Thiocholine + DTNB -> TNB (Yellow) Step2->Step3 Read Measure Absorbance (412 nm, Kinetic Mode) Step3->Read

Figure 2: Optimized Ellman's Assay workflow. Pre-incubation is the critical step for determining accurate IC50 values for reversible inhibitors.

Protocol Steps
  • Preparation: Dissolve test compounds in DMSO (keep final DMSO <2% to prevent enzyme denaturation).

  • Blanking: Prepare a blank containing buffer, DTNB, and substrate (no enzyme) to account for spontaneous hydrolysis.

  • Incubation: Mix Enzyme + Buffer + DTNB + Inhibitor. Incubate for 15 minutes.

  • Initiation: Add ATChI (0.5 mM final concentration).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the slope (velocity) relative to the uninhibited control [7, 10].

Synthesis Strategy: Reductive Amination

The most robust route for generating 1-benzylpiperidine libraries is Reductive Amination . This method is preferred over direct alkylation due to fewer side products and higher yields.

Reaction:

Aldehyde (Benzyl derivative) + Amine (Piperidine core) + Reducing Agent (NaBH(OAc)3)


 Tertiary Amine Product

Why NaBH(OAc)3? Sodium triacetoxyborohydride is mild and selective for imines, avoiding the reduction of the aldehyde before it reacts with the amine.

Conclusion

Piperidine derivatives remain the superior choice for selective, high-potency AChE inhibition suitable for early-to-moderate Alzheimer's therapy. Their reversible binding mechanism allows for a safer toxicity profile compared to covalent inhibitors. However, for research targeting multi-factorial neurodegeneration, modifying the piperidine scaffold to include moieties that target BuChE or MAO-B (creating "Multi-Target Directed Ligands") is the current frontier of development [5, 9].

References

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record . Link

  • Birks, J.S., & Evans, J.G. (2015). Rivastigmine for Alzheimer's disease.[1][3][4][5] Cochrane Database of Systematic Reviews . Link

  • Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia. Clinical Interventions in Aging . Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry . Link

  • Bajda, M., et al. (2019).[6] Multi-target-directed ligands in Alzheimer's disease treatment. Current Medicinal Chemistry . Link

  • BenchChem. (2025).[1][7] A Head-to-Head Comparison of 1-Benzylpiperidine Derivatives and Other Acetylcholinesterase Inhibitors. BenchChem Guides . Link

  • Pohanka, M., et al. (2011). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors . Link

  • Drugs.com. (2024). Donepezil vs Rivastigmine Comparison. Drugs.com .[3] Link

  • Entrena, J.M., et al. (2024).[8] An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease. Applied Biochemistry and Biotechnology . Link

  • BroadPharm. (2022).[6] Ellman's Assay Protocol for Determination of Free Thiols. BroadPharm Protocols . Link

Sources

Validation

Beyond the Carboxylate: A Comparative Guide to Bioisosteres in Drug Design

Executive Summary: The Case for Replacement The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, present in over 450 FDA-approved drugs.[1] It serves as a critical anchor for electrostatic interactions, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Replacement

The carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, present in over 450 FDA-approved drugs.[1] It serves as a critical anchor for electrostatic interactions, particularly with arginine or lysine residues in target proteins. However, its physiochemical baggage—high polarity, limited passive permeability, and metabolic liability (specifically acyl glucuronidation)—often necessitates bioisosteric replacement.[2]

This guide objectively compares the performance of carboxylic acid surrogates, focusing on tetrazoles , acyl sulfonamides , and phosphonates . It provides actionable experimental protocols and data-driven decision frameworks to navigate the trade-offs between acidity (pKa), lipophilicity (LogD), and metabolic stability.

Comparative Performance Analysis

The following data synthesizes structure-property relationship (SPR) studies, comparing the carboxylic acid standard against its primary bioisosteres.

Table 1: Physicochemical & ADME Profiling of Bioisosteres[3][4]
PharmacophoreStructurepKa (Approx.)[1][2][3][4][5][6][7][8]LogD

Shift*
Permeability (PAMPA)Metabolic LiabilityKey Application
Carboxylic Acid R–COOH4.2 – 5.0Reference (0)Low to ModerateHigh (Acyl Glucuronidation, CoA conjugation)General purpose
Tetrazole R–CN

H
4.5 – 4.9+0.5 to +1.0Moderate (High desolvation penalty)Low (N-Glucuronidation, non-reactive)Angiotensin II Antagonists (Sartans)
Acyl Sulfonamide R–CONHSO

R'
4.5 – 5.5+0.5 to +1.5HighLow (Hydrolysis rare)HCV Protease Inhibitors
Phosphonate R–PO(OH)

1.5 – 2.5-1.0 to -2.0Very Low (Active transport often req.)LowNucleotide mimics, Bone targeting
Hydroxamic Acid R–CONHOH8.0 – 9.0-0.5 to 0LowModerate (Hydrolysis, Mutagenicity risks)HDAC Inhibitors

*LogD Shift represents the typical change in lipophilicity relative to the parent carboxylic acid.

Decision Framework: Selecting the Right Isostere

Selection is rarely about finding a perfect mimic; it is about solving a specific liability. Use the following logic flow to determine the optimal bioisostere for your lead compound.

BioisostereSelection Start Problem Identification: Why replace -COOH? Permeability Issue: Poor Membrane Permeability Start->Permeability Toxicity Issue: Reactive Metabolites (Acyl Glucuronides) Start->Toxicity Potency Issue: Weak Binding Affinity Start->Potency CheckAcidity Req: Maintain pKa ~5? Permeability->CheckAcidity Toxicity->CheckAcidity CheckMetal Req: Metal Chelation? Potency->CheckMetal Tetrazole Select: Tetrazole (Lipophilic, Metabolic Stability) CheckAcidity->Tetrazole Yes (Strict mimic) AcylSulf Select: Acyl Sulfonamide (Tunable pKa, H-bond network) CheckAcidity->AcylSulf Yes (Tunable lipophilicity) Hydroxamic Select: Hydroxamic Acid (Zn++ binding, HDACs) CheckMetal->Hydroxamic Yes (Zn/Fe) Squaric Select: Squaric Acid (H-bond donor/acceptor mix) CheckMetal->Squaric No (New interactions)

Figure 1: Strategic decision tree for carboxylic acid replacement based on lead compound liabilities.

Deep Dive: The Tetrazole (The Gold Standard)

The 5-substituted 1H-tetrazole is the most successful non-classical bioisostere. Its planar structure and delocalized negative charge allow it to mimic the carboxylate anion's electrostatic footprint almost perfectly, yet it resists the formation of reactive acyl glucuronides.

Mechanism of Action[5]
  • Acidity: The tetrazole ring contains an acidic proton on the nitrogen (N-H). The resulting anion is stabilized by resonance across the four nitrogen atoms.

  • Binding: The tetrazolate anion is larger (bulkier) than a carboxylate. This requires the protein binding pocket to expand by approximately 1.2 Å.[9] If the pocket is sterically restricted, tetrazole substitution may lose potency.

Case Study: Losartan

In the development of Angiotensin II receptor antagonists, the carboxylic acid lead (EXP7711) had poor oral bioavailability and short duration of action. Replacement with a tetrazole yielded Losartan , which demonstrated:

  • Improved Lipophilicity: Enhanced membrane permeability.[2][4]

  • Metabolic Stability: Avoidance of rapid Phase II conjugation.

  • Binding: The tetrazolate formed a bidentate salt bridge with Arg167 and Lys199 in the AT1 receptor, mimicking the original aspartate residue of Angiotensin II.

Experimental Protocols

Protocol A: Synthesis of 5-Substituted Tetrazole from Nitrile

Objective: Convert a nitrile precursor (R-CN) to a tetrazole bioisostere. This is the industry-standard "Click" method using Zinc catalysis to avoid toxic tin reagents and explosive hydrazoic acid.

Reagents:

  • Nitrile substrate (1.0 equiv)[10]

  • Sodium Azide (NaN

    
    , 1.5 equiv)
    
  • Zinc Bromide (ZnBr

    
    , 1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)

Workflow:

  • Setup: In a pressure-rated vial, dissolve the nitrile substrate in the solvent system. Add ZnBr

    
     followed by NaN
    
    
    
    .
    • Causality: Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen, activating it for the dipolar cycloaddition with the azide anion.

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours .

    • Self-Validating Checkpoint: Monitor reaction progress via LC-MS. Look for the mass shift of +43 Da (M+H of nitrile vs. tetrazole).

  • Workup (Critical for Safety):

    • Cool to room temperature.[10]

    • Add 3M HCl carefully until pH < 2. Why? This breaks the Zinc-Tetrazolate complex and protonates the tetrazole (rendering it organic-soluble).

    • Caution: This step releases small amounts of HN

      
       gas. Perform in a high-flow fume hood.
      
  • Extraction: Extract with Ethyl Acetate (x3). The tetrazole will partition into the organic layer.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: DCM to 10% MeOH/DCM).

TetrazoleSynthesis Nitrile R-CN (Precursor) Activation Zn(II) Coordination (Lewis Acid) Nitrile->Activation Cycloaddition [3+2] Cycloaddition (NaN3, 100°C) Activation->Cycloaddition AcidWorkup Acid Workup (HCl) (Break Zn-Complex) Cycloaddition->AcidWorkup Tetrazole R-CN4H (Product) AcidWorkup->Tetrazole

Figure 2: Zinc-mediated synthesis of tetrazoles from nitriles.

Protocol B: Comparative pKa Determination via Potentiometric Titration

Objective: Accurately determine if the bioisostere maintains the required ionization state at physiological pH (7.4).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration Mix: Dilute into an ionic strength adjuster solution (0.15 M KCl) to a final concentration of 50 µM. Ensure <1% DMSO to prevent solvent effects on pKa.

  • Execution: Use an automated potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative max) represents the pKa.

    • Validation: Run a standard benzoic acid control (pKa 4.2) before the sample. If the control deviates by >0.1 units, recalibrate the electrode.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • Povermo, L., et al. (2025). "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. Link

  • Kalgutkar, A. S., et al. (2005). "Carboxylic Acid Isosteres as a Strategy to Mitigate Reactive Metabolite Formation." Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Technical Comparison: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid vs. Benzylpiperidine Analog

[1] Executive Summary In the optimization of piperidine-based pharmacophores, the choice between 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound A) and its unsubstituted analog, 1-Benzylpiperidine-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice between 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound A) and its unsubstituted analog, 1-Benzylpiperidine-4-carboxylic acid (Compound B), is a critical decision point.[1] While both serve as versatile zwitterionic building blocks for targets such as Acetylcholinesterase (AChE), GPCRs (e.g., CCR antagonists), and enzyme inhibitors, they offer distinct physicochemical and metabolic profiles.

This guide provides a technical analysis of why a researcher would select the 4-chlorobenzyl variant over the standard benzyl analog. The 4-chloro substitution is not merely a lipophilic handle; it acts as a metabolic "para-blocker" to prevent CYP450-mediated oxidation and introduces potential halogen-bonding interactions that can enhance potency by 10–100x in specific hydrophobic pockets.[1]

Key Trade-Offs at a Glance
Feature1-(4-Chlorobenzyl)...[1] (Compound A)1-Benzyl...[1][2][3] (Compound B)[1][2][4][5]
Primary Utility Metabolic stability & Hydrophobic affinityGeneral linker & Solubility
Metabolic Liability Low (Para-position blocked)High (Para-hydroxylation likely)
Lipophilicity (cLogP) ~2.2 (Higher Permeability)~1.5 (Better Aqueous Solubility)
Molecular Weight 253.72 g/mol 219.28 g/mol
Electronic Effect Mildly electron-withdrawing (Inductive)Neutral

Physicochemical & Mechanistic Profiling[1]

The "Para-Blocker" Effect

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry (e.g., Donepezil). However, the unsubstituted benzyl ring (Compound B) is susceptible to rapid Phase I metabolism, specifically para-hydroxylation by Cytochrome P450 isoforms.

Mechanistic Insight: By introducing a chlorine atom at the para-position (Compound A), you effectively block this metabolic soft spot.

  • C-Cl Bond Strength: The C-Cl bond is significantly stronger and resistant to oxidative cleavage compared to the C-H bond.[1]

  • Result: Increased half-life (

    
    ) and improved pharmacokinetic (PK) exposure in vivo.[1]
    
Lipophilicity and Binding Affinity

The addition of the chlorine atom increases the calculated LogP (cLogP) by approximately 0.7 log units.

  • Membrane Permeability: Compound A generally exhibits better passive diffusion across the Blood-Brain Barrier (BBB), making it superior for CNS targets.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding (X-bond) with backbone carbonyls or specific residues (e.g., Serine, Threonine) in the target protein's binding pocket, a feature absent in the benzyl analog.

Comparative Data Table
Property1-(4-Chlorobenzyl)piperidine-4-carboxylic acid1-Benzylpiperidine-4-carboxylic acidImpact on Drug Design
CAS Number 733798-69-110315-07-8Identification
Formula C₁₃H₁₆ClNO₂C₁₃H₁₇NO₂Stoichiometry
MW 253.72219.28Ligand Efficiency (LE)
cLogP ~2.2~1.5Permeability vs. Solubility
tPSA ~40 Ų~40 ŲPolar Surface Area (identical)
pKa (Acid) ~3.5~3.6Zwitterionic character
pKa (Base) ~8.4~8.6Nitrogen basicity

Decision Framework: Selection Strategy

The following logic gate visualizes when to deploy the 4-Chloro variant versus the Benzyl analog during Lead Optimization.

DecisionTree Start Select Piperidine Scaffold Q1 Is Metabolic Stability (t1/2) a limiting factor? Start->Q1 Q2 Is the target binding pocket Hydrophobic? Q1->Q2 No Res_Cl Select 1-(4-Chlorobenzyl) (Compound A) Q1->Res_Cl Yes (Block Para-oxidation) Q3 Is Aqueous Solubility critical (<10 µM)? Q2->Q3 No / Mixed Q2->Res_Cl Yes (Leverage Lipophilicity/X-Bond) Q3->Res_Cl No (Solubility acceptable) Res_Bn Select 1-Benzyl (Compound B) Q3->Res_Bn Yes (Need lower LogP)

Figure 1: Strategic decision tree for selecting between 4-chlorobenzyl and benzyl piperidine scaffolds based on ADME/Tox requirements.

Experimental Protocols

Synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Note: This protocol is adaptable for the 1-Benzyl analog by substituting 4-chlorobenzyl chloride with benzyl chloride.[1] The 1-Benzyl analog typically reacts slightly faster due to the absence of the electron-withdrawing chlorine, but the workup remains identical.

Objective: N-alkylation of Isonipecotic acid (Piperidine-4-carboxylic acid).

Reagents:

  • Isonipecotic acid (1.0 eq)[1]

  • 4-Chlorobenzyl chloride (1.1 eq)[1][6]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol/Water (1:1)[1]
    

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Isonipecotic acid (1.29 g, 10 mmol) in Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (3.45 g, 25 mmol). Stir at room temperature for 15 minutes to allow deprotonation of the carboxylic acid and partial buffering.
    
  • Alkylation: Dropwise add 4-Chlorobenzyl chloride (1.77 g, 11 mmol) dissolved in 5 mL Acetonitrile.

    • Critical Step: If using Benzyl chloride, add slowly to prevent exotherm.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9, stain with Ninhydrin).[1] The starting material (Isonipecotic acid) will remain at the baseline; the product will migrate (

    
    ).
    
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filter off the inorganic salts (

      
      , KCl). Wash the filter cake with fresh acetonitrile.[1]
      
    • Concentrate the filtrate in vacuo to obtain a crude solid.[1]

  • Purification:

    • Dissolve the residue in minimal water (10 mL).[1]

    • Adjust pH to ~7.0 using 1N HCl (if basic) or 1N NaOH (if acidic) to induce precipitation of the zwitterion.[1]

    • Collect the white precipitate by filtration.[1][7] Recrystallize from Ethanol/Water.[1]

Yield: Typically 75–85%.[1][8] Characterization (Expected):

  • 1H NMR (DMSO-d6):

    
     7.3-7.4 (m, 4H, Ar-H), 3.5 (s, 2H, N-CH2-Ar), 2.7 (m, 2H), 2.1 (m, 1H, CH-COOH), 1.6-1.9 (m, 6H).
    
Biological Assay: General Esterase/Protease Inhibition Screen

Since these compounds are often used as fragments for serine protease or esterase inhibitors, a standard colorimetric assay is recommended to validate binding.[1]

Workflow Visualization:

AssayWorkflow Step1 Prepare Stock (10 mM in DMSO) Step2 Dilute in Buffer (PBS pH 7.4) Step1->Step2 Step3 Add Enzyme (e.g., AChE/Protease) Step2->Step3 Step4 Incubate (30 min @ 37°C) Step3->Step4 Step5 Add Substrate (Colorimetric) Step4->Step5 Step6 Measure Absorbance (Microplate Reader) Step5->Step6

Figure 2: Standard biochemical assay workflow for evaluating piperidine-4-carboxylic acid derivatives.

References

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Jones, S. P., et al. (2022).[1][9] Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 13, 1614.[9] Available at: [Link]

  • Kerr, D. I., & Ong, J. (1992).[10] GABA agonists and antagonists.[1][10] Medicinal Research Reviews, 12(6), 593–636.[10] (Context for Isonipecotic acid core). Available at: [Link]

  • Decara, J. M., et al. (2021).[1][11] Structure-activity relationships of substituted piperidine derivatives. (Context for 4-position substitution effects). Available at: [Link][1]

Sources

Validation

Comparative Guide: Quantitative Strategies for Piperidine Hydrochloride Salts

Abstract Piperidine Hydrochloride (Piperidine HCl) presents a distinct analytical challenge: it lacks a significant UV chromophore, rendering standard HPLC-UV methods ineffective without modification. Furthermore, as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Piperidine Hydrochloride (Piperidine HCl) presents a distinct analytical challenge: it lacks a significant UV chromophore, rendering standard HPLC-UV methods ineffective without modification. Furthermore, as a hydrochloride salt, its stoichiometric integrity (base-to-acid ratio) is a critical quality attribute. This guide objectively compares three primary quantitative strategies: Derivatization-HPLC , Potentiometric Titration , and Quantitative NMR (qNMR) .

Part 1: The Analytical Challenge

Piperidine (


) is a secondary amine salt. Its UV absorption is negligible above 210 nm, making direct UV detection prone to baseline noise and interference from solvents.
  • The Chromophore Problem: Standard diode array detectors (DAD) cannot "see" the molecule reliably.

  • The Salt Factor: Analyzing the piperidine moiety alone ignores the counter-ion, which can vary in stoichiometry (hygroscopicity issues).

Part 2: Comparative Methodology

Method A: HPLC with Pre-Column Derivatization (The Specificity Standard)

Best for: Impurity profiling and trace analysis.

To render piperidine visible to UV detectors, it must be chemically modified. The reaction with 4-Toluenesulfonyl Chloride (Tosyl Chloride) is a robust, field-proven approach.

Experimental Protocol
  • Derivatization Reagent: Prepare a 10 mg/mL solution of Tosyl Chloride in Acetonitrile.

  • Base Catalyst: 0.5 M Borate Buffer (pH 9.5) or dilute NaOH.

  • Reaction:

    • Mix 500 µL of Sample Solution (Piperidine HCl in water) + 500 µL Borate Buffer + 1.0 mL Tosyl Chloride solution.

    • Incubate at 50°C for 20 minutes.

    • Mechanism:[1] The secondary amine attacks the sulfonyl chloride, releasing HCl and forming a sulfonamide (stable UV chromophore).

  • Quenching: Add 100 µL of 1M HCl to stop the reaction and neutralize excess alkalinity.

Chromatographic Conditions
  • Column: C18 (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic ACN:Water (50:50 v/v) containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 230 nm (Sulfonamide absorption max).

Expert Insight: The critical control point is the pH of the reaction . If pH < 9, the reaction yield drops; if pH > 11, the derivative may degrade or side reactions occur.

Method B: Potentiometric Titration (The Stoichiometric Standard)

Best for: Assay (Purity %) and Salt Verification.

While HPLC measures the organic part, titration confirms the bulk purity and the chloride content. Two distinct titrations are recommended for a complete picture.

Protocol 1: Argentometric Titration (Chloride Content)

This validates the ".HCl" portion of the molecule.

  • Solvent: Dissolve 150 mg Piperidine HCl in 50 mL water + 5 mL Glacial Acetic Acid.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint: Potentiometric (Silver Electrode).

  • Calculation: Each mL of 0.1 N

    
    
    
    
    
    3.545 mg Cl.[4]
Protocol 2: Non-Aqueous Titration (Base Content)

Note: Classically, this uses Mercuric Acetate to sequester chloride, but due to toxicity, we recommend a direct displacement titration in ethanol.

  • Solvent: Dissolve 100 mg sample in 50 mL Ethanol (neutralized).

  • Titrant: 0.1 N NaOH (Ethanolic).

  • Endpoint: Potentiometric (Glass pH electrode).

  • Mechanism: Piperidine HCl is a weak acid (

    
     for the conjugate acid). Titrating with strong base in ethanol yields a sharp inflection point.
    
Method C: Quantitative NMR (qNMR) (The Absolute Reference)

Best for: Primary Reference Standard generation without an external standard.

qNMR relies on the integration of proton signals relative to an internal standard. It is non-destructive and requires no specific chromophore.

Experimental Protocol
  • Solvent:

    
     (Deuterium Oxide).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade). Why? Maleic acid has a singlet at

    
     6.3 ppm, distinct from Piperidine's aliphatic protons (
    
    
    
    1.5 - 3.5 ppm).
  • Preparation: Weigh ~20 mg Sample and ~10 mg IS precisely into the same vial. Dissolve in 0.7 mL

    
    .
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 30 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

Part 3: Quantitative Comparison

FeatureHPLC (Derivatized)Titration (Argentometric)qNMR
Specificity High (Separates impurities)Low (Reacts with any halide)Very High (Structural ID)
Precision (RSD) < 1.0%< 0.2% (Superior)< 1.0%
LOD (Sensitivity) ~0.1 µg/mL ~1 mg/mL~1 mg/mL
Throughput High (Automated)Medium (Manual/Semi-Auto)Low (Expert required)
Primary Use Impurity ProfilingAssay (Macro Purity)Reference Standardization

Part 4: Decision Framework & Workflows

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Piperidine HCl Analysis Goal What is the Analytical Goal? Start->Goal Trace Trace Impurities / Degradants Goal->Trace Low Conc. Assay Bulk Purity / Assay Goal->Assay High Conc. RefStd Certify Reference Material Goal->RefStd No Standard Available HPLCDeriv HPLC (Tosyl-Cl Derivatization) High Sensitivity Trace->HPLCDeriv Titration Potentiometric Titration High Precision Assay->Titration qNMR qNMR (Maleic Acid IS) Absolute Quantification RefStd->qNMR

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and precision requirements.

Diagram 2: HPLC Derivatization Workflow

DerivWorkflow Sample Piperidine HCl (Aqueous) Mix Reaction Mix 50°C, 20 min Sample->Mix Reagent Tosyl Chloride (Acetonitrile) Reagent->Mix Buffer Borate Buffer (pH 9.5) Buffer->Mix Quench Quench (1M HCl) Mix->Quench Inject Inject to HPLC (UV 230nm) Quench->Inject

Caption: Step-by-step workflow for the pre-column derivatization of Piperidine HCl using Tosyl Chloride.

References

  • Al-Sabha, T. N., & Rasheed, B. A. (2022). Spectrophotometric determination of piperazine. NTU Journal of Pure Sciences. Link

  • USP Monographs . Meperidine Hydrochloride (Analogous Amine Salt Analysis). United States Pharmacopeia.[4][5] Link

  • El-Enany, N., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. PubMed. Link[6]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Comparative

Comparative Guide: Enantioselective Synthesis of Substituted Piperidine-4-Carboxylic Acids

This guide provides an in-depth technical comparison of enantioselective synthetic strategies for substituted piperidine-4-carboxylic acids (isonipecotic acid derivatives). It is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of enantioselective synthetic strategies for substituted piperidine-4-carboxylic acids (isonipecotic acid derivatives). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols and mechanistic insights.

Executive Summary & Strategic Decision Framework

Substituted piperidine-4-carboxylic acids are privileged pharmacophores in drug discovery, serving as core scaffolds for GABA agonists, protease inhibitors, and GPCR ligands. The introduction of chirality, particularly at the C2, C3, or the quaternary C4 position, dramatically alters pharmacological potency.

Current synthetic methodologies fall into three distinct paradigms. Your choice should be dictated by the stage of development (Discovery vs. Process) and the specific structural requirements (e.g., quaternary centers vs. simple substitution).

Decision Matrix: Method Selection
  • Choose Asymmetric Hydrogenation (AH) if you need scalability and atom economy for 2- or 3-substituted pyridine precursors.

  • Choose Organocatalysis if you need to build complex, multi-stereocenter rings from acyclic precursors (De Novo synthesis).

  • Choose Biocatalytic Resolution if you need a low-cost, mild entry to simple enantiomers without heavy metal toxicity.

DecisionTree Start Target: Chiral Piperidine-4-Carboxylic Acid Scale Is Scale > 100g? Start->Scale Structure Is the Ring Highly Substituted? Scale->Structure No (Discovery) Asymmetric Hydrogenation Asymmetric Hydrogenation Scale->Asymmetric Hydrogenation Yes (Process) Quat Is C4 a Quaternary Center? Structure->Quat Yes Biocatalytic Resolution Biocatalytic Resolution Structure->Biocatalytic Resolution No (Simple) Pd-Catalyzed Allylation (DAAA) Pd-Catalyzed Allylation (DAAA) Quat->Pd-Catalyzed Allylation (DAAA) Yes Organocatalytic Cascade Organocatalytic Cascade Quat->Organocatalytic Cascade No (Multi-center)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Methodology Comparison

The following table contrasts the three primary methodologies based on critical process parameters.

FeatureMethod A: Asymmetric Hydrogenation (AH)Method B: Organocatalytic CascadeMethod C: Biocatalytic Resolution
Primary Mechanism Ir/Rh-catalyzed reduction of activated pyridinesChiral amine-catalyzed Michael addition/cyclizationLipase-mediated kinetic hydrolysis
Substrate Scope 2-, 3-, or 4-substituted pyridinesAcyclic aldehydes + nitroolefinsRacemic esters
Enantioselectivity (ee) High (>90-99%)Excellent (>95-99%)High (>95-99% after optimization)
Yield High (>85%)Moderate (50-70%)Max 50% (theoretical) unless dynamic
Atom Economy ExcellentModerateLow (50% waste in classic resolution)
Cost Driver Precious metal catalyst (Ir, Rh)Chiral organocatalyst (Jørgensen-Hayashi)Enzyme cost & yield loss
Scalability High (Industrial Standard)Low to MediumHigh (Green Chemistry)

Deep Dive: Asymmetric Hydrogenation (The Gold Standard)

Direct asymmetric hydrogenation of pyridine derivatives is the most direct route to chiral piperidines. However, pyridines are challenging substrates due to their aromatic stability and strong coordination to metal centers (catalyst poisoning).

The Solution: Activation of the pyridine ring via N-acylation or N-iminoylation to weaken aromaticity and prevent catalyst poisoning.

Mechanistic Insight

The reaction typically employs an Iridium complex with a chiral N,P-ligand (e.g., PHOX or ThrePHOX). The mechanism involves:

  • Activation: Formation of an N-iminopyridinium ylide or N-acyl pyridinium salt.

  • Coordination: The substrate binds to the Ir center.

  • Hydride Transfer: Outer-sphere or inner-sphere hydride transfer sets the stereochemistry at the C2/C6 positions.

AH_Mechanism Substrate Pyridine Derivative (Aromatic, Stable) Activated N-Iminopyridinium Ylide (Activated, Less Aromatic) Substrate->Activated Activation Reagent (e.g., DNH) Complex Ir-Catalyst Complex (Chiral N,P-Ligand) Activated->Complex Coordination Product Chiral Piperidine (Enriched) Complex->Product H2 (50 bar) Asymmetric Induction

Figure 2: Activation strategy for Iridium-catalyzed hydrogenation.

Detailed Protocol: Ir-Catalyzed Hydrogenation of 4-Substituted Pyridines

Target: Ethyl (2S,4R)-2-methyl-4-phenylpiperidine-4-carboxylate (Example structure).

Reagents:

  • Substrate: 2-Methyl-4-phenylpyridine-4-carboxylic acid ethyl ester.

  • Activator: O-(2,4-Dinitrophenyl)hydroxylamine (DNH).

  • Catalyst: [Ir(cod)(N,P-Ligand)]BArF (e.g., (S)-MeO-Biphep or ThrePHOX).

  • Solvent: Toluene/Dichloromethane (1:1).

Step-by-Step Workflow:

  • Activation (Ylide Formation):

    • Dissolve the pyridine substrate (1.0 equiv) in THF/Water (1:1).[1]

    • Add DNH (1.1 equiv) and heat to 40°C for 16 hours.

    • Why: This forms the N-iminopyridinium ylide, breaking the aromaticity barrier.

    • Cool, neutralize with NaOH (2.5 M), and extract with DCM. Purify via flash chromatography.

  • Hydrogenation:

    • In a glovebox, charge a high-pressure autoclave with the ylide (0.5 mmol) and Ir-catalyst (1 mol%).

    • Add degassed Toluene (2 mL).

    • Pressurize with H₂ (50 bar).

    • Stir at Room Temperature for 24 hours.

    • Critical Control Point: Ensure H₂ gas is free of O₂/CO contaminants to prevent catalyst deactivation.

  • N-N Bond Cleavage (Deprotection):

    • The hydrogenation product is an N-amino piperidine.

    • Treat with dilute HCl/NaNO₂ or catalytic hydrogenation (Pd/C, H₂) to cleave the N-N bond and release the free secondary amine.

  • Isolation:

    • Basify to pH 10, extract with EtOAc, and concentrate.

    • Expected Metric: Yield >90%, ee >95% (determined by Chiral HPLC).

Deep Dive: Organocatalytic Cascade (Precision Synthesis)

For targets requiring complex substitution patterns (e.g., adjacent stereocenters), organocatalysis offers superior stereocontrol compared to hydrogenation.

The Solution: A Michael-Michael cascade or Michael-Aldol sequence using a chiral secondary amine catalyst (Jørgensen-Hayashi catalyst).

Detailed Protocol: Construction of Piperidine Ring

Target: Highly substituted piperidine-4-carboxylate derivative.[2]

Reagents:

  • Substrate A: Alpha,beta-unsaturated aldehyde (e.g., Cinnamaldehyde derivative).

  • Substrate B: Nitroolefin or Malonate derivative.

  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10-20 mol%).

  • Additive: Benzoic acid (cocatalyst).

Step-by-Step Workflow:

  • Michael Addition:

    • Dissolve aldehyde (1.0 equiv) and nitroolefin (1.2 equiv) in Toluene.

    • Add Catalyst (10 mol%) and Benzoic Acid (10 mol%).

    • Stir at 0°C to RT until consumption of aldehyde.

    • Mechanism:[1][3][4] The catalyst forms a chiral enamine with the aldehyde, directing nucleophilic attack to the nitroolefin from the Re-face.

  • Cyclization:

    • The resulting Michael adduct is often cyclized in situ or in a second pot using an amine source (e.g., primary amine) and a reducing agent (NaBH(OAc)3) for reductive amination/cyclization.

  • Purification:

    • Flash chromatography.

    • Expected Metric: Yield 60-75%, ee >98%, dr >20:1.

Deep Dive: Biocatalytic Resolution (The Green Alternative)

When a racemic route is already established and cheap, kinetic resolution using Lipases (e.g., Candida antarctica Lipase B, CAL-B) is highly effective for generating enantiopure esters.

Detailed Protocol: Kinetic Resolution of Racemic Piperidine-4-Carboxylates

Target: (R)-Ethyl piperidine-4-carboxylate derivative.

Reagents:

  • Substrate: Racemic Ethyl 1-benzylpiperidine-4-carboxylate derivative.

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: Phosphate Buffer (pH 7.0) / Toluene biphasic system or organic solvent with water equivalent.[1][5]

Step-by-Step Workflow:

  • Setup:

    • Suspend racemic ester (10 g) in Toluene (50 mL).

    • Add Phosphate buffer (50 mL, 0.1 M, pH 7.0).

    • Add Novozym 435 (10% w/w relative to substrate).

  • Reaction:

    • Incubate at 30°C with vigorous orbital shaking (200 rpm).

    • Mechanism:[1][3][4] The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on specificity).

  • Monitoring:

    • Monitor conversion via HPLC. Stop reaction at exactly 50% conversion.

  • Workup:

    • Filter off the enzyme (reusable).

    • Separate phases. The organic phase contains the unreacted (R)-Ester (ee >99%). The aqueous phase contains the (S)-Acid .

    • Note: If the Acid is the target, acidify the aqueous layer and extract.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Angewandte Chemie International Edition.[6][7]

    • Context: Describes the N-iminopyridinium ylide activation str
  • Organocatalytic Approach to Polysubstituted Piperidines.

    • Source: PubMed / NIH.
    • Context: Protocols for Jørgensen-Hayashi catalyst medi
  • Lipase-Catalyzed Kinetic Resolution of Piperidine Deriv

    • Source: Journal of Molecular Catalysis B: Enzym
    • Context: Methodologies for CAL-B medi
  • Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids.

    • Source: ResearchG
    • Context: Chiral pool approaches using amino acids.[3]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkyl

    • Source: Organic Letters.[6][8]

    • Context: Synthesis of piperidines with quaternary stereocenters.[8][9]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid proper disposal procedures

Topic: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Proper Disposal Procedures Executive Safety Directive Immediate Action Required: Treat 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid as a Halogenated Organic Waste ....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Proper Disposal Procedures

Executive Safety Directive

Immediate Action Required: Treat 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid as a Halogenated Organic Waste .[1][2][3]

Do NOT dispose of this compound down the drain, in regular trash, or mixed with non-halogenated solvents (e.g., pure acetone/methanol).[2] The presence of the chlorine atom on the benzyl ring mandates high-temperature incineration with acid gas scrubbing.[1] Failure to segregate this chemical violates EPA RCRA regulations and significantly increases institutional disposal costs.

Chemical Hazard & Technical Profile

As a Senior Application Scientist, I provide this characterization not just for safety, but to explain the causality behind the disposal protocols.

FeatureTechnical DetailOperational Implication
Functional Groups Piperidine ring (3° amine), Carboxylic acid, Chlorobenzyl group.[1][2][3][4]Amphoteric Nature: The molecule contains both basic (amine) and acidic (carboxyl) sites. It may exist as a zwitterion, affecting solubility.[2]
Primary Hazard Irritant (H315, H319, H335) .[1][2][3][5] Potential sensitizer.Dust inhalation is the primary risk during solid handling. Use a localized exhaust or fume hood.
Disposal Class Halogenated Organic .[1][2][3][6]Critical: Upon incineration, the chlorine atom releases Hydrogen Chloride (HCl) gas.[1][2] This requires facilities equipped with wet scrubbers, distinguishing it from standard organic waste.[2]
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents.[1][3]

Pre-Disposal Assessment & Segregation

Before handling the waste, you must categorize it into one of two streams.[7] This self-validating system prevents cross-contamination.[1][2]

The Segregation Logic (The "Why")
  • Non-Halogenated Streams (Blue/Clear cans): Cheaper to incinerate (fuel blending).

  • Halogenated Streams (Red/Yellow cans): Expensive. Even small amounts of this chlorinated compound (approx. >1-2%) will contaminate an entire drum of non-halogenated solvent, forcing the whole volume to be reclassified as halogenated waste.

Rule of Thumb: If 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is present in the mixture, the entire container is now Halogenated Waste.[1][2][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, or failed solid-phase synthesis products.[1][2][3]

  • PPE Selection: Nitrile gloves (minimum 0.11 mm thickness), safety glasses, and lab coat.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste glass jar.[1][2]

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust generation.[5]

    • Pro-Tip: If the solid is in a vial, cap the vial and place the entire vial into the waste jar. Do not try to empty the vial; this reduces exposure risk.

  • Labeling:

    • Apply the hazardous waste label.[8]

    • Must List: "1-(4-Chlorobenzyl)piperidine-4-carboxylic acid" (Do not use abbreviations).[1][2][3]

    • Check Box: "Solid" and "Toxic/Irritant."

  • Secondary Containment: If the primary jar is glass, place it in a secondary plastic bin until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, filtrates, or HPLC effluent containing the compound.[2][9]

  • Stream Identification: Locate the Halogenated Solvent waste container (often distinctively colored or labeled).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or reactive metals.

  • Transfer:

    • Use a funnel with a lid or a safety waste funnel to prevent evaporation.

    • Pour slowly to avoid splashing.

  • Log Entry:

    • You must record the addition on the waste tag/log sheet attached to the drum.

    • List the solvent (e.g., "DCM" or "Methanol") AND the solute ("1-(4-Chlorobenzyl)piperidine-4-carboxylic acid").

    • Note: Even if dissolved in Methanol (non-halogenated), the mixture is now Halogenated .

Operational Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generated: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Crystals, Vials) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidPkg Package in Wide-Mouth HDPE or Glass Jar SolidPath->SolidPkg LiquidSeg Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidSeg Labeling Label: Full Chemical Name + Hazard: Irritant SolidPkg->Labeling HaloStream Add to HALOGENATED Waste Stream LiquidSeg->HaloStream Yes NonHaloMix Mixture becomes HALOGENATED due to solute LiquidSeg->NonHaloMix No (e.g., Methanol) HaloStream->Labeling NonHaloMix->HaloStream Re-classify Pickup Request EHS/HazMat Pickup Labeling->Pickup

Figure 1: Decision matrix for segregating halogenated organic intermediates.

Emergency Contingencies

Spill Management
  • Minor Solid Spill (< 5g):

    • Dampen a paper towel with water (to prevent dust dispersal).

    • Wipe up the powder carefully.

    • Place the paper towel into a Solid Hazardous Waste bag.

    • Clean the surface with soap and water.[5]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Collect absorbent material into a bag labeled "Debris contaminated with Halogenated Organics."

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4][5][10] The carboxylic acid moiety can cause stinging and potential corneal irritation.

  • Skin Contact: Wash with soap and water.[5] Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption of the lipophilic benzyl group.

References & Regulatory Grounding

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA regulations regarding halogenated solvents and toxicity characteristics).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11][12]

  • Cornell University EHS. Management Procedures For Specific Waste Types (differentiation of halogenated vs. non-halogenated streams).

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

[1][2] Executive Hazard Analysis & Risk Assessment Compound Class: N-substituted Piperidine Carboxylic Acid Derivative.[1] Physical State: Solid (White to off-white powder).[1][2] Primary Hazards: Skin/Eye Irritation, Re...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Hazard Analysis & Risk Assessment

Compound Class: N-substituted Piperidine Carboxylic Acid Derivative.[1] Physical State: Solid (White to off-white powder).[1][2] Primary Hazards: Skin/Eye Irritation, Respiratory Irritation (STOT SE 3), Potential Sensitization.[2]

While specific toxicological data for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid may be limited in public repositories, its structural moieties dictate a Precautionary Band 2/3 handling approach.[1][2]

  • The Piperidine Core: Associated with skin and respiratory irritation.[3][4]

  • The Chlorobenzyl Moiety: Halogenated benzyl groups often exhibit enhanced lipophilicity, increasing the risk of transdermal absorption compared to non-halogenated analogs. They can also act as weak alkylating agents or sensitizers.

Operational Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . All handling of the neat solid must occur under local exhaust ventilation (LEV).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system. We do not rely on a single layer of protection.[5]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders.[1][2] Goggles seal the orbital area, preventing airborne dust migration and vapor contact during solubilization.
Dermal (Hands) Double Nitrile Gloves [1][2]• Inner: 4 mil (0.10 mm)[1][2]• Outer: 5-8 mil (extended cuff)The chlorobenzyl group increases lipophilicity.[1][2] Double gloving creates a breakthrough time buffer. The outer glove is sacrificial and should be changed immediately upon contamination.
Dermal (Body) Lab Coat (Tyvek or Cotton/Poly) + Sleeves Standard cotton coats are porous.[2] If handling >10g, use Tyvek wrist sleeves to bridge the gap between glove and coat cuff, a common failure point.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls are primary. Respirators (N95) are only required if weighing must occur outside a hood (strongly discouraged) or during spill cleanup.[1][2]

Operational Workflow & Engineering Controls

The following diagram illustrates the "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment without a barrier.

G Storage 1. Cold Storage (Sealed Container) Transfer 2. Transfer to Hood (Secondary Containment) Storage->Transfer Transport in bucket Weighing 3. Weighing (Draft-Shielded Balance) Transfer->Weighing Open only in LEV Reaction 4. Solubilization/Reaction (Closed Vessel) Weighing->Reaction Wetting prevents dust Waste 5. Disposal (Halogenated Stream) Reaction->Waste Segregate Cl- waste

Figure 1: Safe handling workflow emphasizing containment at every stage.

Detailed Experimental Protocols

A. Weighing and Transfer (Critical Risk Step)

The highest risk of exposure occurs when the solid is dry and mobile.

  • Static Mitigation: Piperidine derivatives often carry static charge, causing "fly-away" powder.[1] Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing.

  • The "Wetting" Technique:

    • Place the weighing boat inside the fume hood.

    • Dispense the solid.

    • Before moving the boat to the reaction vessel, use a transfer pipette to add a small amount of your reaction solvent (e.g., DCM, DMF) directly to the weighing boat (if the balance allows/is protected) OR immediately upon transfer to the flask.[2]

    • Why: Converting the dry powder to a slurry/paste immediately eliminates the inhalation hazard.

B. Solubilization
  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), DMSO, or Methanol.

  • Exotherm Check: N-alkylation or salt formation can be exothermic.[1] Add solvent slowly.

  • Vapor Control: If using DCM, be aware that its high vapor pressure can carry dissolved compound particles out of an unsealed vessel. Keep caps loose but in place.

Emergency Response & Spills

Scenario: Dry Powder Spill (>100 mg) inside Fume Hood

  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with a paper towel dampened with a compatible solvent (ethanol or water).

  • Wipe inward from the periphery to the center.

  • Dispose of towels as hazardous solid waste.

Scenario: Skin Contact

  • Immediate Action: Remove contaminated gloves/clothing immediately.[6][7][8]

  • Flush: Wash skin with soap and tepid water for 15 minutes.

  • Note: Do not use ethanol to wash skin; it can enhance the absorption of the chlorobenzyl moiety.

Disposal & Environmental Compliance

Because this molecule contains a Chlorine (Cl) atom, it generally cannot be disposed of in standard organic waste streams in many jurisdictions.

Waste StreamClassificationProtocol
Solid Waste Hazardous SolidBag in clear plastic, label with full chemical name.[1][2] Do not label simply as "Trash."
Liquid Waste Halogenated Organic Segregate from non-halogenated solvents (acetone/ethanol) to prevent costly disposal surcharges and dioxin formation during incineration.
Aqueous Waste Toxic AqueousIf extraction is performed, the aqueous layer must be collected. Do not pour down the sink.

References

  • Fisher Scientific. (2010).[9] Safety Data Sheet: Piperidine-3-carboxylic acid (Analogous Hazard Data).[1][2] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022). OSHA Laboratory Standard (29 CFR 1910.1450). Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: General Requirements (1910.132).[10] Retrieved from [1][2][10]

  • PubChem. (n.d.). Compound Summary: 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (Structural Analog for Toxicity).[1][2] Retrieved from [1][2]

  • Apollo Scientific. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid.[1][2][3][5] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.